Tenofovir
Description
Properties
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040132 | |
| Record name | Tenofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tenofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.87e+00 g/L | |
| Record name | Tenofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147127-20-6 | |
| Record name | Tenofovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147127-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenofovir [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenofovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENOFOVIR ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4HFE001U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tenofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
276 - 280 °C | |
| Record name | Tenofovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tenofovir | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tenofovir Against HIV Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir, a cornerstone of antiretroviral therapy, is a nucleotide reverse transcriptase inhibitor (NtRTI) with potent activity against the human immunodeficiency virus (HIV). Administered as the prodrugs this compound disoproxil fumarate (TDF) or this compound alafenamide (TAF), it undergoes intracellular phosphorylation to its active form, this compound diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT) and a chain terminator of viral DNA synthesis. This guide provides a comprehensive technical overview of this compound's mechanism of action, including its intracellular activation, molecular interaction with HIV-1 RT, the kinetic parameters of inhibition, and the mechanisms of viral resistance. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this critical area of antiviral therapy.
Introduction: The Central Role of HIV Reverse Transcriptase
HIV-1 reverse transcriptase (RT) is a viral enzyme essential for the replication of HIV. It transcribes the single-stranded viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome. This process of reverse transcription is a critical and unique step in the HIV life cycle, making RT a prime target for antiretroviral drugs. Nucleoside and nucleotide reverse transcriptase inhibitors (NRTIs and NtRTIs) are a class of drugs that mimic natural deoxynucleoside triphosphates (dNTPs) and, upon incorporation into the nascent viral DNA chain, prevent its further elongation.
This compound is an acyclic nucleotide analog of deoxyadenosine monophosphate (dAMP).[1] Due to its phosphonate group, it is administered as a prodrug to enhance oral bioavailability.[2] This guide will delve into the intricate molecular mechanisms that underpin the potent anti-HIV activity of this compound.
Intracellular Activation of this compound
This compound is administered in its prodrug forms, TDF or TAF, which are designed to improve cell permeability.[2] Once inside the target cells, such as peripheral blood mononuclear cells (PBMCs), these prodrugs are metabolized to release this compound. This compound is then phosphorylated by cellular kinases in two sequential steps to yield the pharmacologically active metabolite, this compound diphosphate (TFV-DP).[3]
The activation pathway is a critical determinant of the drug's efficacy. TAF has been shown to be more stable in plasma and more efficiently converted to this compound within lymphocytes, leading to higher intracellular concentrations of TFV-DP compared to TDF at lower doses.[4]
Molecular Mechanism of HIV-1 RT Inhibition
The active metabolite, TFV-DP, is a structural analog of the natural substrate deoxyadenosine triphosphate (dATP).[5] This structural mimicry allows TFV-DP to compete with dATP for the active site of HIV-1 RT.
Competitive Inhibition and Chain Termination
Once TFV-DP binds to the active site of HIV-1 RT, it can be incorporated into the growing viral DNA chain. However, this compound lacks the 3'-hydroxyl group that is essential for the formation of a phosphodiester bond with the next incoming dNTP.[1] This absence of the 3'-hydroxyl group leads to the immediate termination of DNA chain elongation, thereby halting viral replication.[5]
Quantitative Analysis of this compound Activity
The antiviral potency and cytotoxic profile of this compound and its prodrugs have been extensively characterized in various in vitro systems.
Antiviral Activity and Cytotoxicity
The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are key parameters for evaluating the therapeutic potential of antiviral agents. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (TFV) | MT-4 | 1.4 - 4.2 | >1000 | >238 |
| PBMCs | 1.4 - 4.2 | >1000 | >286 | |
| MT-2 | 1.4 - 4.2 | >1000 | >690 | |
| This compound Alafenamide (TAF) | MT-4 | 0.005 - 0.007 | 4.7 - 42 | 903 - 8853 |
| PBMCs | 0.005 - 0.007 | >10 | >1385 | |
| MT-2 | 0.005 - 0.007 | >44 | >8853 | |
| This compound Disoproxil (TDF) | MT-2 | Not specified in provided results | Not specified in provided results | Not specified in provided results |
Data compiled from multiple sources.[4][6]
Kinetic Parameters of HIV-1 RT Inhibition
The inhibitory activity of TFV-DP against HIV-1 RT has been quantified through kinetic studies. The K65R mutation in RT is the primary mechanism of resistance to this compound.
| Enzyme | Substrate/Inhibitor | Kd (µM) | kpol (s-1) | Ki/Km | Fold Change in Ki/Km vs Wild-Type |
| Wild-Type RT | dATP | Not specified | Not specified | Not applicable | Not applicable |
| TFV-DP | Not specified | Not specified | Not applicable | Not applicable | |
| K65R RT | dATP | Not specified | Decreased ~4.5-fold | Not applicable | Not applicable |
| TFV-DP | Not specified | Decreased | Increased 7.1-fold | 7.1 |
Data compiled from multiple sources.[1][7]
Mechanisms of Resistance to this compound
The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. Resistance to this compound primarily arises from mutations in the reverse transcriptase gene.
Primary Resistance Mutation: K65R
The most common mutation conferring resistance to this compound is the K65R substitution in the HIV-1 RT.[8] This mutation reduces the susceptibility to this compound by approximately 2-fold.[8] The K65R mutation also confers cross-resistance to other NRTIs such as abacavir and didanosine.[2]
Thymidine Analog Mutations (TAMs)
A series of mutations, known as thymidine analog mutations (TAMs), can also contribute to this compound resistance, particularly when multiple TAMs are present.[9] These mutations include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[10] The accumulation of TAMs leads to broad cross-resistance among NRTIs.
ATP-Mediated Excision (Primer Unblocking)
Another mechanism of resistance involves the phosphorolytic removal of the incorporated chain-terminating drug from the 3' end of the viral DNA.[11] This process, often enhanced by TAMs, allows DNA synthesis to resume. ATP can serve as the pyrophosphate donor for this excision reaction.[12] this compound is a poor substrate for this excision mechanism compared to some other NRTIs like zidovudine (AZT).[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT
-
Poly(A)•oligo(dT) template-primer
-
Deoxynucleoside triphosphate (dNTP) mix (including biotin- or digoxigenin-labeled dUTP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 50 mM NaCl, 6 mM MgCl2)
-
Test compound (this compound diphosphate)
-
Streptavidin-coated microplate
-
Wash buffer
-
HRP-conjugated anti-digoxigenin or anti-biotin antibody
-
HRP substrate (e.g., TMB or ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the reaction buffer, template-primer, and dNTP mix.
-
Inhibitor Addition: Add serial dilutions of TFV-DP to the test wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add a pre-determined amount of recombinant HIV-1 RT to all wells except the negative controls.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Capture: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotinylated DNA product to bind.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add the HRP-conjugated antibody and incubate. After another wash step, add the HRP substrate.
-
Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength. The IC50 value is calculated from the dose-response curve.[13]
Intracellular this compound Diphosphate Quantification by LC-MS/MS
This method is the gold standard for accurately measuring the intracellular concentration of the active metabolite, TFV-DP.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 70% methanol)
-
Internal standard (e.g., isotopically labeled TFV-DP)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Counting: Count the isolated PBMCs to normalize the drug concentration.
-
Cell Lysis: Lyse a known number of cells with the lysis buffer containing the internal standard.
-
Protein Precipitation: Centrifuge the lysate to pellet cellular debris.
-
Solid-Phase Extraction: Purify and concentrate TFV-DP from the supernatant using SPE.
-
LC-MS/MS Analysis: Separate the analyte by liquid chromatography and detect and quantify it using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[3]
In Vitro Selection of this compound-Resistant HIV-1
This experiment is used to identify the genetic mutations that arise in HIV-1 under the selective pressure of an antiviral drug.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2 cells)
-
Wild-type HIV-1 stock
-
This compound
-
Cell culture medium and supplements
-
p24 antigen ELISA kit
-
PCR primers for the RT gene
-
DNA sequencing reagents and equipment
Procedure:
-
Initial Infection: Infect the cell line with wild-type HIV-1 in the presence of a low concentration of this compound.
-
Serial Passage: Culture the infected cells and monitor viral replication by measuring p24 antigen in the supernatant. When viral replication is detected, harvest the virus and use it to infect fresh cells with a slightly higher concentration of this compound.
-
Dose Escalation: Continue this serial passage with gradually increasing concentrations of the drug.
-
Genotypic Analysis: When significant resistance is observed (i.e., the virus can replicate at high drug concentrations), extract viral RNA from the culture supernatant, reverse transcribe it to cDNA, and amplify the RT gene by PCR.
-
Sequencing: Sequence the amplified RT gene to identify mutations that have been selected.[14]
Conclusion
This compound remains a highly effective and widely prescribed antiretroviral agent. Its mechanism of action as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase is well-established. The development of prodrugs has significantly improved its clinical utility. Understanding the molecular basis of its interaction with HIV-1 RT, the kinetics of this inhibition, and the mechanisms by which the virus develops resistance is crucial for the continued development of novel antiretroviral strategies and for optimizing the use of this compound in clinical practice. The experimental protocols and quantitative data presented in this guide provide a foundation for further research aimed at combating the global HIV epidemic.
References
- 1. Structural Basis for the Role of the K65R Mutation in HIV-1 Reverse Transcriptase Polymerization, Excision Antagonism, and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cme.smhs.gwu.edu [cme.smhs.gwu.edu]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Virology Profile of this compound Alafenamide, a Novel Oral Prodrug of this compound with Improved Antiviral Activity Compared to That of this compound Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. The K65R reverse transcriptase mutation in HIV-1 reverses the excision phenotype of zidovudine resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cms.hivdb.org [cms.hivdb.org]
- 9. This compound Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hiv.bio.ed.ac.uk [hiv.bio.ed.ac.uk]
- 11. The Role of Nucleotide Excision by Reverse Transcriptase in HIV Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATP-Dependent Removal of Nucleoside Reverse Transcriptase Inhibitors by Human Immunodeficiency Virus Type 1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of this compound and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
Tenofovir: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir is a cornerstone in the management of retroviral infections, primarily Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). As a nucleotide reverse transcriptase inhibitor (NtRTI), its efficacy is intrinsically linked to its chemical structure and physicochemical characteristics. This technical guide provides an in-depth exploration of this compound's core attributes, detailing its structure, physicochemical properties with experimental methodologies, and its mechanism of action through signaling pathways.
Chemical Structure
This compound is an acyclic phosphonate nucleotide analog of adenosine monophosphate.[1][2] Its chemical structure is fundamental to its antiviral activity.
IUPAC Name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid[1]
Molecular Formula: C₉H₁₄N₅O₄P[1][4]
Chemical Structure of this compound:
Caption: Chemical structure of this compound.
This compound itself has low oral bioavailability.[1] To overcome this limitation, it is administered as a prodrug, most commonly this compound disoproxil fumarate (TDF) or this compound alafenamide (TAF).
-
This compound Disoproxil Fumarate (TDF): An ester prodrug that is more lipophilic, enhancing its absorption.[5]
-
This compound Alafenamide (TAF): A newer phosphonamidate prodrug that more efficiently delivers this compound into target cells.[10]
Physicochemical Properties
The physicochemical properties of this compound and its prodrugs are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | This compound Disoproxil Fumarate (TDF) | This compound Alafenamide (TAF) |
| Molecular Weight | 287.21 g/mol [1][3] | 635.51 g/mol [7][8] | 476.47 g/mol [5] |
| Melting Point | 276-280 °C[1] | 113-115 °C[6] | >119 °C (decomposes)[5] |
| Solubility (Water) | 13.4 mg/mL[1] | 13.4 mg/mL at 25 °C (as fumarate salt)[6][9] | 4.86 mg/mL at 20 °C[10] |
| pKa | 3.8 and 6.7[1] | 3.75[6] | 3.96[10] |
| LogP | -1.6[1] | 1.25[6] | 1.6[10] |
| Appearance | White to off-white crystalline powder[11] | White to off-white crystalline powder[9] | White to pale yellow solid[12] |
Experimental Protocols for Physicochemical Property Determination
Solubility Determination (Phase Solubility Method)
The solubility of this compound and its derivatives can be determined using the phase solubility method described by Higuchi and Connors.
Protocol:
-
Prepare a series of aqueous solutions with varying concentrations of a complexing agent (e.g., β-cyclodextrin).[9]
-
Add an excess amount of the this compound compound to each solution.[9]
-
The suspensions are agitated at a constant temperature (e.g., 37 °C) for a specified period (e.g., 72 hours) to reach equilibrium.[9]
-
The samples are then filtered to remove the undissolved drug.[9]
-
The concentration of the dissolved this compound in the filtrate is quantified using a validated analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]
pKa and LogP Determination
The acid dissociation constant (pKa) and the partition coefficient (LogP) are crucial for predicting the behavior of a drug in a biological system. These are often determined experimentally. While specific detailed protocols for this compound were not found in the initial search, standard methods are widely used.
General Protocol for pKa Determination (Potentiometric Titration):
-
A solution of the compound in water or a co-solvent is prepared.
-
The solution is titrated with a standardized acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically at the half-equivalence point.
General Protocol for LogP Determination (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water (or a buffer of a specific pH).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.
-
After reaching equilibrium, the phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Mechanism of Action and Signaling Pathway
This compound is a nucleotide reverse transcriptase inhibitor. Its mechanism of action involves several key intracellular steps to become an active antiviral agent.
Cellular Uptake and Activation
Caption: Cellular uptake and phosphorylation of this compound Disoproxil.
This compound disoproxil is absorbed and then hydrolyzed by plasma and cellular esterases to this compound.[1][6] Inside the cell, this compound is phosphorylated by cellular kinases to its active form, this compound diphosphate (TFV-DP).[1][13]
Inhibition of Viral Reverse Transcriptase
Caption: Mechanism of this compound-mediated inhibition of reverse transcriptase.
This compound diphosphate acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for the viral reverse transcriptase enzyme.[1][11] Upon incorporation into the growing viral DNA chain, this compound diphosphate causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[6][11] This effectively halts viral DNA synthesis and replication.[11]
Conclusion
The chemical structure and physicochemical properties of this compound are intricately linked to its function as a potent antiviral agent. The development of prodrugs like this compound disoproxil fumarate and this compound alafenamide has been crucial in overcoming the bioavailability limitations of the parent compound. A thorough understanding of its properties, guided by detailed experimental methodologies, is essential for the continued development and optimization of this compound-based therapies and for the design of future antiviral drugs.
References
- 1. What is the mechanism of this compound Disoproxil Fumarate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [this compound: pharmacology and interactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound disoproxil - Wikipedia [en.wikipedia.org]
- 7. Linking the Population Pharmacokinetics of this compound and Its Metabolites With Its Cellular Uptake and Metabolism | CiNii Research [cir.nii.ac.jp]
- 8. Development of a validated HPLC method for the determination of this compound disoproxil fumarate using a green enrichment process - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. This compound antiviral drug solubility enhancement with β-cyclodextrin inclusion complex and in silico study of potential inhibitor against SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of this compound – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Novel Micro-LC-MS/MS Method for the Quantification of this compound and Its Active Metabolite this compound-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
The Pharmacokinetics and Oral Bioavailability of Tenofovir Disoproxil Fumarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir disoproxil fumarate (TDF) is an orally bioavailable prodrug of this compound, a nucleotide reverse transcriptase inhibitor.[1] It is a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[2] Understanding the pharmacokinetic profile of TDF is critical for optimizing its therapeutic efficacy and ensuring patient safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of TDF, with a focus on its oral bioavailability and the factors that influence it.
Pharmacokinetics of this compound Disoproxil Fumarate
Absorption and Bioavailability
TDF is an ester prodrug designed to enhance the oral bioavailability of its active form, this compound.[3] In its parent form, this compound has poor membrane permeability and low oral bioavailability due to its dianionic nature at physiological pH.[2] Following oral administration, TDF is absorbed and rapidly converted to this compound by esterases in the gut and plasma.[2][4]
The oral bioavailability of this compound from TDF is approximately 25% under fasting conditions.[5][6] The administration of TDF with a high-fat meal can significantly increase the area under the curve (AUC) of this compound by approximately 40% and the maximum concentration (Cmax) by about 14%.[1][5] However, administration with a light meal does not have a significant effect on its pharmacokinetics.[5] Consequently, TDF can be taken without regard to food.[5]
Distribution
Once absorbed and converted to this compound, the drug has a low protein binding of less than 0.7%.[5] The volume of distribution is approximately 0.8 L/kg.[5] this compound is distributed into various tissues, and while its concentration in the cerebrospinal fluid is low, it has been found to accumulate in semen at higher concentrations than in plasma.[5]
Metabolism
TDF itself is rapidly hydrolyzed to this compound.[5] this compound is then phosphorylated intracellularly by cellular kinases to its active metabolite, this compound diphosphate.[2][7] This active form acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of the nascent viral DNA.[8][7] Importantly, this compound is not a substrate, inducer, or inhibitor of human cytochrome P450 (CYP450) enzymes, minimizing the potential for CYP-mediated drug-drug interactions.[9]
Excretion
The primary route of elimination for this compound is renal excretion, accounting for 70-80% of the drug being excreted unchanged in the urine.[5][8] This elimination occurs through a combination of glomerular filtration and active tubular secretion.[2][8] The renal clearance of this compound is significant, and dosage adjustments are necessary for patients with impaired renal function (creatinine clearance <50 mL/min).[2][5] The plasma half-life of this compound is approximately 12-18 hours, supporting a once-daily dosing regimen.[5]
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound following the administration of TDF 300 mg once daily in HIV-infected adults.
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 1.0 ± 0.4 hours (fasting) | [10] |
| 2.0 hours (with high-fat meal) | [11] | |
| Cmax (Maximum Concentration) | 296 ± 88 ng/mL (fasting) | [5] |
| 326 ng/mL (HIV-infected patients) | [5] | |
| AUC (Area Under the Curve) | 2287 ± 674 ng·h/mL (fasting) | [5] |
| 3324 ng.h/mL (HIV-infected patients) | [5] | |
| Oral Bioavailability | ~25% (fasting) | [5] |
| ~39% (with high-fat meal) | [3] | |
| Plasma Half-life | ~12-18 hours | [5] |
| Intracellular Half-life | >60 hours | |
| Protein Binding | <0.7% | [5] |
| Volume of Distribution | ~0.8 L/kg | [5] |
| Renal Clearance | 70-80% of dose excreted unchanged | [5] |
Experimental Protocols
Bioanalytical Method for this compound Quantification in Plasma
A common method for the quantification of this compound in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[12]
Sample Preparation:
-
Aliquoting: 100 µL of plasma is transferred to a microcentrifuge tube.[13]
-
Internal Standard: 100 µL of an internal standard solution (e.g., this compound-d6) is added.[13]
-
Protein Precipitation: An equal volume of 1 M trifluoroacetic acid is added to precipitate plasma proteins and stabilize the analytes.[13]
-
Vortexing: The mixture is vortexed for 1 minute.[13]
-
Centrifugation: The sample is centrifuged at high speed (e.g., 13,300 rpm) for 15 minutes at 4°C.[13]
-
Supernatant Transfer: The resulting supernatant is carefully transferred to an autosampler vial for analysis.[13]
Chromatographic Conditions (Illustrative):
-
Column: A reverse-phase C18 column is typically used.[14]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Tandem mass spectrometry in positive ion mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
In Vitro Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability and potential for efflux transport of a drug candidate.
-
Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to form a confluent monolayer that mimics the intestinal epithelium.
-
Transport Buffer: A suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used.
-
Apical to Basolateral Transport (Absorption): The drug solution is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.
-
Basolateral to Apical Transport (Efflux): The drug solution is added to the basolateral chamber, and samples are taken from the apical chamber.
-
Sample Analysis: The concentration of the drug in the collected samples is determined by LC-MS/MS.
-
Apparent Permeability Coefficient (Papp): The Papp value is calculated to quantify the rate of transport across the cell monolayer. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[3]
Visualizations
Metabolic Pathway of this compound Disoproxil Fumarate
References
- 1. Single-Dose and Steady-State Pharmacokinetics of this compound Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review and Clinical Understanding of this compound: this compound Disoproxil Fumarate versus this compound Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 6. Plasma Pharmacokinetics and Urinary Excretion of this compound Following Cessation in Adults with Controlled Levels of Adherence to this compound Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Disoproxil Fumarate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Lack of Pharmacokinetic Drug Interaction between this compound Disoproxil Fumarate and Nelfinavir Mesylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. extranet.who.int [extranet.who.int]
- 11. reference.medscape.com [reference.medscape.com]
- 12. wjpps.com [wjpps.com]
- 13. benchchem.com [benchchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Intracellular Phosphorylation of Tenofovir to its Active Diphosphate Form
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir is a cornerstone of antiretroviral therapy for HIV and the treatment of chronic hepatitis B. As an acyclic nucleoside phosphonate analogue of adenosine monophosphate, its antiviral activity is entirely dependent on its intracellular conversion to the active metabolite, this compound diphosphate (TFV-DP).[1][2][3] This conversion is a two-step phosphorylation process mediated by host cellular kinases.[2][4] Understanding the nuances of this activation pathway, including the enzymes involved, their tissue-specific expression, and the kinetics of the reactions, is critical for optimizing drug efficacy, designing novel prodrugs, and elucidating mechanisms of drug resistance and toxicity.
This compound is administered as prodrugs—primarily this compound disoproxil fumarate (TDF) and this compound alafenamide (TAF)—to enhance its oral bioavailability.[5][6][7] Once inside the cell, these prodrugs are metabolized to release this compound, which then enters the phosphorylation cascade. This guide provides a detailed overview of this critical activation pathway, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the involved processes.
The this compound Phosphorylation Pathway
The intracellular activation of this compound is a sequential two-step phosphorylation process that converts the initial monophosphate analogue into its active diphosphate form. This process is catalyzed by a series of cellular kinases, with notable tissue-specific variations in the enzymes responsible for the second phosphorylation step.
Step 1: this compound to this compound Monophosphate (TFV-MP)
The first phosphorylation of this compound is catalyzed by adenylate kinase 2 (AK2) .[2][8][9][10][11][12][13][14][15] AK2 is primarily localized in the mitochondrial intermembrane space, which has implications for the subcellular location of this initial activation step.[5][10][16] Some studies also refer to the involvement of AMP kinase in this initial conversion.[1][17]
Step 2: this compound Monophosphate (TFV-MP) to this compound Diphosphate (TFV-DP)
The second phosphorylation step is more complex and demonstrates significant tissue specificity, which may influence the drug's efficacy and potential toxicity in different anatomical compartments.[2][9][10][11][15]
-
In Peripheral Blood Mononuclear Cells (PBMCs) and Vaginal Tissue: The primary enzymes responsible for converting TFV-MP to TFV-DP are isoforms of pyruvate kinase (PK) , specifically the muscle (PKM) and liver/red blood cell (PKLR) types.[2][8][9][10][11][13][14][15]
-
In Colorectal Tissue: In this compartment, creatine kinase (CK) , including the muscle (CKM) and brain (CKB) isoforms, is the principal catalyst for the formation of TFV-DP.[2][7][8][9][10][12][13][15]
While other enzymes such as nucleoside diphosphate kinases (NME1, NME2) have been investigated, their contribution to the formation of TFV-DP appears to be less significant compared to pyruvate and creatine kinases.[4][5][7][10][18]
The complete phosphorylation pathway is visualized in the diagram below.
References
- 1. Intracellular Activation of this compound Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. infezmed.it [infezmed.it]
- 3. Intracellular this compound-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots following Directly Observed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrete subcellular localization of a cytoplasmic and a mitochondrial isozyme of creatine kinase in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Intracellular Activation of this compound Alafenamide and the Effect of Viral and Host Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Creatine Transporter, Reduced in Colon Tissues From Patients With Inflammatory Bowel Diseases, Regulates Energy Balance in Intestinal Epithelial Cells, Epithelial Integrity, and Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity of kinases on the activation of this compound, an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Activation Is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Genetic Variants of the Kinases That Activate this compound in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Activation is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Activating Kinases May Impact the Outcome of HIV Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein kinase function of pyruvate kinase M2 and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
Tenofovir in Pre-Exposure Prophylaxis (PrEP) for HIV: A Technical Guide
This in-depth guide provides a comprehensive overview of Tenofovir's central role in pre-exposure prophylaxis (PrEP) for the prevention of HIV infection. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action, pharmacokinetics, clinical efficacy, and experimental protocols associated with the two main prodrugs: this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF).
Introduction
Pre-exposure prophylaxis has emerged as a cornerstone of HIV prevention strategies worldwide. This compound, a nucleotide reverse transcriptase inhibitor (NtRTI), is a key component of the most widely used PrEP regimens.[1][2] Administered as a prodrug, either TDF or TAF, it is highly effective in preventing the acquisition of HIV when taken consistently.[3][4][5] This guide explores the scientific basis for this compound's efficacy in PrEP, from its molecular mechanism to clinical trial outcomes.
Mechanism of Action
This compound's efficacy in preventing HIV infection lies in its ability to inhibit the viral enzyme reverse transcriptase, which is essential for the virus to replicate.[6][7]
The HIV Reverse Transcription Process
Upon entering a host cell, HIV releases its RNA genome and the enzyme reverse transcriptase.[8][9] This enzyme transcribes the single-stranded viral RNA into a double-stranded DNA copy, a process known as reverse transcription.[8][10][11] This viral DNA is then integrated into the host cell's genome, allowing for the production of new virus particles.[9]
This compound's Role as a Chain Terminator
This compound is a nucleotide analogue of adenosine 5'-monophosphate.[6] In its active form, this compound diphosphate (TFV-DP), it competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing viral DNA chain by the reverse transcriptase enzyme.[6][12] Once incorporated, this compound acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, effectively halting DNA synthesis and preventing the completion of the viral DNA.[6][7]
Pharmacokinetics: TDF vs. TAF
This compound is administered in one of two prodrug forms to improve its oral bioavailability: this compound Disoproxil Fumarate (TDF) or this compound Alafenamide (TAF).[6] The two prodrugs have distinct pharmacokinetic profiles that influence their efficacy and safety.[12][13][14]
Metabolic Activation Pathway
Both TDF and TAF are converted intracellularly to the active metabolite, this compound diphosphate (TFV-DP).[6][12] However, the initial steps of their activation differ significantly.
-
TDF: Is primarily hydrolyzed to this compound in the plasma by esterases.[12][15] This leads to higher circulating levels of this compound in the bloodstream.[12]
-
TAF: Is more stable in plasma and is primarily metabolized intracellularly by cathepsin A in peripheral blood mononuclear cells (PBMCs) and other lymphocytes, and by carboxylesterase 1 in hepatocytes.[16][17][18] This targeted intracellular conversion results in lower plasma concentrations of this compound and higher intracellular concentrations of the active TFV-DP compared to TDF.[12][14][19]
Pharmacokinetic Parameters
The differing activation pathways of TDF and TAF result in distinct pharmacokinetic profiles.
| Parameter | This compound Disoproxil Fumarate (TDF) | This compound Alafenamide (TAF) |
| Oral Bioavailability | ~25% (fasting), increases with a high-fat meal | Higher than TDF |
| Plasma Half-life of this compound | ~17 hours[1][2] | Significantly lower plasma exposure to this compound |
| Intracellular Half-life of TFV-DP | >60 hours in PBMCs[1] | Higher intracellular concentrations of TFV-DP |
| Primary Site of Conversion | Plasma[12][15] | Intracellular (lymphocytes, hepatocytes)[16][17][18] |
| Standard PrEP Dosage | 300 mg (in combination with 200 mg emtricitabine)[20] | 25 mg (in combination with 200 mg emtricitabine) |
Clinical Efficacy and Safety
Numerous clinical trials have demonstrated the high efficacy of this compound-based PrEP in preventing HIV acquisition across various populations.
Efficacy Data from Key Clinical Trials
| Trial | Population | Regimen | Efficacy (Overall) | Efficacy (with High Adherence) |
| iPrEx | Men who have sex with men (MSM) and transgender women | TDF/FTC | 44% reduction in HIV acquisition[3] | Up to 99% reduction[5] |
| Partners PrEP | Heterosexual serodiscordant couples | TDF alone or TDF/FTC | 66% (TDF) and 73% (TDF/FTC) reduction in HIV acquisition[3] | 85% protection with detectable this compound levels[4] |
| TDF2 | Heterosexual men and women | TDF/FTC | 62.6% reduction in HIV acquisition[3] | - |
| DISCOVER | MSM and transgender women | TAF/FTC vs. TDF/FTC | Non-inferior to TDF/FTC | - |
Safety and Tolerability
Both TDF and TAF are generally well-tolerated.[13] However, the higher plasma concentrations of this compound associated with TDF have been linked to a greater risk of renal toxicity and decreases in bone mineral density compared to TAF.[6][21] The DISCOVER trial demonstrated that TAF/FTC has a more favorable safety profile with regard to renal and bone parameters compared to TDF/FTC.[21]
Drug Resistance
The emergence of this compound-resistant HIV strains in individuals on PrEP is a concern, though it is relatively infrequent.[22][23] Resistance is more likely to develop if PrEP is initiated during an undiagnosed acute HIV infection.[22][23][24] The most common resistance mutation associated with this compound is K65R in the reverse transcriptase gene.[25]
Experimental Protocols
Accurate quantification of this compound and its active metabolite, TFV-DP, is crucial for adherence monitoring and pharmacokinetic studies.
Quantification of this compound in Biological Matrices
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for the sensitive and specific quantification of this compound and TFV-DP.[26]
General Workflow:
Detailed Protocol for this compound Quantification in Urine:
-
Sample Collection and Storage: Collect urine samples and store at -80°C until analysis.[27]
-
Sample Preparation:
-
Thaw urine samples on ice.
-
For TDF, dilute urine samples 50-fold in blank human plasma to minimize matrix effects.[28]
-
Precipitate proteins by adding acetonitrile containing a deuterated internal standard (e.g., 2H6-tenofovir).[29]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable reversed-phase column (e.g., Kinetex PFP). Employ a gradient mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[29]
-
Mass Spectrometry Detection: Utilize a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for this compound, m/z 288.3 → 176.3 and 288.3 → 159.2.[29]
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound spiked into the same matrix.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[26]
-
Quantification of Intracellular this compound Diphosphate (TFV-DP) in PBMCs
Protocol Outline:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[26]
-
Cell Counting: Perform a cell count to normalize the final TFV-DP concentration.[26]
-
Cell Lysis and Extraction:
-
Lyse the cells with a lysis buffer (e.g., containing methanol or perchloric acid).[26]
-
Vortex and incubate on ice to ensure complete lysis.
-
Centrifuge to pellet cell debris.
-
-
Solid Phase Extraction (SPE):
-
Condition a weak anion exchange SPE cartridge.
-
Load the cell lysate supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute TFV-DP with an appropriate solvent.[26]
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Analyze using LC-MS/MS as described above, with modifications for the detection of TFV-DP.
-
-
Data Analysis: Quantify TFV-DP concentrations against a matrix-matched calibration curve.
Conclusion
This compound, in its prodrug formulations TDF and TAF, is a highly effective agent for the prevention of HIV infection when used as pre-exposure prophylaxis. Its mechanism of action as a potent inhibitor of HIV reverse transcriptase is well-established. The development of TAF represents a significant advancement, offering an improved safety profile with respect to renal and bone health due to its targeted intracellular activation and lower systemic exposure to this compound. Continued research and optimized monitoring strategies, including the use of robust analytical methods for drug quantification, are essential to maximize the public health impact of this compound-based PrEP.
References
- 1. Safety of Oral this compound Disoproxil Fumarate-Based Pre-Exposure Prophylaxis for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized clinical pharmacokinetic trial of this compound in blood, plasma and urine in adults with perfect, moderate and low PrEP adherence: the TARGET study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-based Pre-Exposure Prophylaxis for HIV Prevention: Evidence and evolving questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. This compound-based HIV Pre-exposure Prophylaxis - Page 5 [medscape.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound disoproxil - Wikipedia [en.wikipedia.org]
- 8. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. niaid.nih.gov [niaid.nih.gov]
- 10. Reverse transcription of hiv 1 .. | PPTX [slideshare.net]
- 11. HIV - Wikipedia [en.wikipedia.org]
- 12. A Review and Clinical Understanding of this compound: this compound Disoproxil Fumarate versus this compound Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Meta-analysis finds no real difference in safety and effectiveness between this compound formulations | aidsmap [aidsmap.com]
- 14. This compound alafenamide versus this compound disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Plasma Concentration from Preexposure Prophylaxis at the Time of Potential HIV Exposure: a Population Pharmacokinetic Modeling and Simulation Study Involving Serodiscordant Couples in East Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intracellular Activation of this compound Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hivprep.uw.edu [hivprep.uw.edu]
- 21. acpjournals.org [acpjournals.org]
- 22. Should We Fear Resistance from this compound/Emtricitabine PrEP? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fact sheet: HIV drug resistance [who.int]
- 24. prepwatch.org [prepwatch.org]
- 25. Does PrEP cause more HIV drug resistance? Yes, some | aidsmap [aidsmap.com]
- 26. benchchem.com [benchchem.com]
- 27. medrxiv.org [medrxiv.org]
- 28. Frontiers | Urine Assay to Measure this compound Concentrations in Patients Taking this compound Alafenamide [frontiersin.org]
- 29. Urine Assay for this compound to Monitor Adherence in Real Time to TDF/FTC as PrEP - PMC [pmc.ncbi.nlm.nih.gov]
Initial Clinical Studies of Tenofovir for Chronic Hepatitis B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial clinical studies that established Tenofovir as a cornerstone therapy for chronic Hepatitis B (CHB). The document focuses on the two main prodrugs, this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF), presenting key efficacy and safety data, detailed experimental protocols from pivotal trials, and visual workflows to elucidate the study designs.
Executive Summary
This compound, a nucleotide analogue reverse transcriptase inhibitor, has demonstrated potent antiviral activity against the Hepatitis B virus (HBV). Initial clinical trials were pivotal in establishing its efficacy in suppressing HBV DNA to undetectable levels, promoting serological responses, and demonstrating a favorable safety profile. This guide synthesizes data from these foundational studies to provide a comprehensive resource for professionals in the field.
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative outcomes from initial and comparative clinical trials of TDF and TAF in treatment-naïve and treatment-experienced CHB patients.
Virological and Serological Response
Table 1: Virological and Serological Outcomes in HBeAg-Positive CHB Patients
| Endpoint | Study / Treatment Arm | Week 48 | Week 96 | Long-term Follow-up |
| HBV DNA <29 IU/mL | TDF | 76%[1] | - | 78% (96 weeks)[2] |
| TAF | 63%[3] | 75%[3] | 69% (8 years)[4] | |
| TMF | 50.2%[5][6] | - | - | |
| Entecavir (ETV) | 67%[7] | - | 94% (5 years) | |
| HBeAg Seroconversion | TDF | 21%[1] | - | 29% (4 years) |
| TAF | - | - | - | |
| TMF vs. TDF | No significant difference | - | - | |
| Entecavir (ETV) | - | 31% (96 weeks) | - | |
| HBsAg Loss | TDF | 3%[1] | - | 11% (4 years) |
TMF refers to this compound Amibufenamide, another prodrug of this compound.
Table 2: Virological Response in HBeAg-Negative CHB Patients
| Endpoint | Study / Treatment Arm | Week 48 | Week 96 | Long-term Follow-up |
| HBV DNA <29 IU/mL | TDF | 93%[1] | - | 99% (4 years) |
| TAF | 94% | - | 73% (8 years)[4] | |
| TMF | 88.9%[5][6] | - | - |
Safety Profile
Table 3: Key Safety Outcomes
| Adverse Event | TDF | TAF | TMF |
| Bone Mineral Density (BMD) Decrease | Observed | Significantly less than TDF[8][9] | Significantly less than TDF[5][6] |
| Serum Creatinine Increase | Observed | Smaller increase than TDF[8][9] | Smaller increase than TDF[5][6] |
| Renal Adverse Events | Potential for nephrotoxicity | Improved renal safety profile vs. TDF[8][9] | Improved renal safety profile vs. TDF[5][6] |
Experimental Protocols of Pivotal Trials
This section details the methodologies employed in key initial clinical studies of this compound.
Study Design and Patient Population
Pivotal trials for both TDF and TAF were typically Phase 3, randomized, double-blind, active-controlled, non-inferiority studies.[1][9]
-
Inclusion Criteria (General):
-
Adults with chronic hepatitis B (HBsAg positive for ≥6 months).
-
Compensated liver disease.
-
HBV DNA levels ≥20,000 IU/mL for HBeAg-positive and ≥2,000 IU/mL for HBeAg-negative patients.
-
Elevated Alanine Aminotransferase (ALT) levels.
-
For some studies, specific creatinine clearance thresholds (e.g., ≥50 mL/min) were required.
-
-
Exclusion Criteria (General):
-
Co-infection with Hepatitis C, Hepatitis D, or HIV.
-
Decompensated liver disease.
-
Prior use of the investigational drug or other specific antiviral therapies.
-
Pregnancy or breastfeeding.
-
Treatment Regimens
-
TDF Studies: Patients were typically randomized to receive TDF 300 mg once daily or a comparator drug (e.g., Adefovir Dipivoxil) with a matching placebo.
-
TAF Studies: Patients were randomized (often in a 2:1 ratio) to receive TAF 25 mg once daily or TDF 300 mg once daily, each with a matching placebo.[5][8]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The proportion of patients with HBV DNA levels below a specified threshold (e.g., <29 IU/mL or <400 copies/mL) at week 48.[5][8]
-
Secondary Efficacy Endpoints:
-
ALT normalization.
-
HBeAg and HBsAg loss and seroconversion.
-
Histologic improvement (in some studies).
-
-
Safety Assessments:
-
Monitoring of adverse events.
-
Regular laboratory tests for renal function (serum creatinine, eGFR) and bone health (bone mineral density).
-
Laboratory Methods
-
HBV DNA Quantification: Serum HBV DNA levels were quantified using real-time polymerase chain reaction (PCR) assays, such as the COBAS TaqMan HBV Test.[8]
-
Serological Markers (HBsAg, HBeAg, anti-HBe, anti-HBs): Determined using immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescent microparticle immunoassay (CMIA).
Visualized Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows of the initial this compound clinical trials.
Patient Screening and Enrollment Workflow
Caption: Patient screening and randomization workflow for a typical Phase 3 trial.
On-Treatment and Follow-up Workflow
Caption: On-treatment monitoring and long-term follow-up workflow.
Conclusion
The initial clinical studies of this compound for chronic Hepatitis B have robustly demonstrated its potent and sustained antiviral efficacy. Both TDF and TAF have proven to be highly effective in suppressing HBV DNA and are generally well-tolerated. The development of TAF represents a significant advancement, offering an improved renal and bone safety profile compared to TDF. The rigorous methodologies employed in these trials have provided a solid foundation for the widespread clinical use of this compound and continue to inform the design of future studies for novel CHB therapies.
References
- 1. This compound alafenamide versus this compound disoproxil fumarate for the treatment of patients with HBeAg-negative chronic hepatitis B virus infection: a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence of serologic activity in chronic hepatitis B after surface antigen (HBsAg) seroclearance documented by conventional HBsAg assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alafenamide in Chronic Hepatitis B Patients Switched from this compound Disoproxil [ciplamed.com]
- 4. Factors affecting HBV DNA suppression in chronic hepatitis B patients treated with this compound disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Randomised clinical trial: 48 weeks of treatment with this compound amibufenamide versus this compound disoproxil fumarate for patients with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Find a Trial - Gilead Clinical Trials [gileadclinicaltrials.com]
A Deep Dive into Tenofovir Prodrugs: A Technical Comparison of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the foundational differences between two key prodrugs of the nucleotide reverse transcriptase inhibitor tenofovir: this compound alafenamide (TAF) and this compound disoproxil fumarate (TDF). While both agents ultimately deliver the same active metabolite, this compound diphosphate (TFV-DP), their distinct chemical structures govern divergent pharmacokinetic and pharmacodynamic profiles, leading to significant differences in clinical efficacy and safety. This document delves into their chemical properties, metabolic pathways, and the resulting clinical implications, supported by quantitative data and detailed experimental methodologies.
Chemical Structures and Physicochemical Properties
The fundamental distinction between TAF and TDF lies in their prodrug moieties, which are designed to enhance the oral bioavailability of this compound. TDF is an ester-based prodrug, while TAF is a phosphonamidate prodrug.
This compound Disoproxil Fumarate (TDF): TDF enhances the lipophilicity of this compound through the addition of two disoproxil ester groups, facilitating its absorption across the intestinal epithelium.
This compound Alafenamide (TAF): TAF employs a more sophisticated phosphonamidate structure, incorporating an alanine ester and a phenyl group. This design not only improves oral bioavailability but also confers greater stability in plasma.[1][2]
Mechanism of Action and Intracellular Metabolism
Both TAF and TDF are inactive until they are metabolized intracellularly to the pharmacologically active this compound diphosphate (TFV-DP).[3] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and terminates the growing DNA chain, thereby halting viral replication.[4] However, the pathways to this active form differ significantly, impacting drug targeting and systemic exposure.
Metabolic Activation Pathway
The metabolic activation of TDF begins in the plasma, where it is rapidly hydrolyzed by esterases to this compound.[4] this compound is then taken up by cells and undergoes two phosphorylation steps by cellular kinases to form TFV-DP.[5] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly.[4] Within target cells, such as lymphocytes, TAF is hydrolyzed by cathepsin A to this compound, which is then efficiently phosphorylated to TFV-DP.[4][6] This intracellular activation mechanism of TAF leads to a more targeted delivery of this compound to its site of action.
References
- 1. Direct quantitation of this compound diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of this compound Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on this compound Alafenamide Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of intracellular this compound-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiviral Spectrum of Tenofovir Beyond HIV and HBV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenofovir, a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infections, is an acyclic nucleotide phosphonate analogue of adenosine monophosphate. Its active metabolite, this compound diphosphate (TFV-DP), is a potent inhibitor of viral reverse transcriptases and DNA polymerases.[1][2] While its efficacy against HIV and HBV is well-established, a growing body of in vitro evidence reveals a broader spectrum of antiviral activity, particularly against other DNA viruses. This technical guide provides an in-depth analysis of the in vitro antiviral profile of this compound and its prodrugs, this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF), against viruses other than HIV and HBV. We present a comprehensive summary of quantitative antiviral activity data, detailed experimental protocols for key assays, and visualizations of the mechanism of action and experimental workflows.
Mechanism of Action: Beyond Reverse Transcriptase Inhibition
The antiviral activity of this compound is dependent on its intracellular conversion to the active diphosphate form, TFV-DP.[2] This process is initiated by cellular kinases. TFV-DP then acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized viral DNA.[1][3] Upon incorporation, the absence of a 3'-hydroxyl group on the this compound molecule leads to chain termination, halting viral DNA synthesis.[1][4] While this mechanism is well-understood in the context of HIV reverse transcriptase and HBV DNA polymerase, in vitro studies have demonstrated that TFV-DP also targets the DNA polymerases of other viruses.[5][6]
Caption: Intracellular activation of this compound prodrugs and mechanism of viral inhibition.
Quantitative In Vitro Antiviral Activity
The in vitro antiviral efficacy of this compound and its prodrugs has been evaluated against a range of viruses. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) from key studies.
Herpesviridae
This compound and its prodrugs have demonstrated notable activity against members of the Herpesviridae family, particularly Epstein-Barr virus.
Table 1: In Vitro Activity of this compound Prodrugs Against Epstein-Barr Virus (EBV)
| Compound | Virus Strain | Cell Line | Assay | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound Alafenamide (TAF) | Akata (BX1) | HH514-16 | qPCR | 0.084 | >50 | >595 | [6][7] |
| This compound Disoproxil Fumarate (TDF) | Akata (BX1) | HH514-16 | qPCR | 0.30 | >50 | >167 | [6][7] |
| Acyclovir (ACV) | Akata (BX1) | HH514-16 | qPCR | 2.9 | >50 | >17 | [3] |
| Ganciclovir (GCV) | Akata (BX1) | HH514-16 | qPCR | 0.16 | >50 | >312 | [3] |
| Penciclovir (PCV) | Akata (BX1) | HH514-16 | qPCR | 2.0 | >50 | >25 | [3] |
Table 2: In Vitro Activity of this compound Against Herpes Simplex Virus (HSV)
| Compound | Virus Strain | Cell Line | Assay | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| This compound | HSV-1 (KOS) | HEL | CPE Reduction | 103 | >500 | >4.9 | [8] |
| This compound | HSV-2 (G) | HEL | CPE Reduction | 193 | >500 | >2.6 | [8] |
| This compound | Clinical Isolates (HSV-2) | Keratinocytes | CPE Reduction | 85 - 193 | Not Reported | Not Reported | [9] |
| This compound Alafenamide (TAF) | HSV-2 (KW) | HFF | Not Specified | Weak Activity (EC₅₀ > 10 µM) | >42 | Not Applicable | [10][11] |
| This compound | HSV-2 (KW) | HFF | Not Specified | 146 µM | >1000 µM | >6.8 | [10] |
Poxviridae
Recent studies have highlighted the potential of this compound Alafenamide (TAF) against orthopoxviruses, including the Mpox virus.
Table 3: In Vitro Activity of this compound Alafenamide (TAF) Against Orthopoxviruses
| Compound | Virus Strain | Cell Line | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound Alafenamide (TAF) | MVA-GFP | Huh7-C3 | Fluorescence Reduction | 0.7 | >10 | >14.3 | [12] |
| This compound Alafenamide (TAF) | VACV-GFP | Huh7-C3 | Fluorescence Reduction | 0.4 | >10 | >25 | [12] |
| This compound Alafenamide (TAF) | MPXV-Luc | Huh7.5 | Luciferase Reduction | ~1.0 or below | >10 | >10 | [10][13] |
| Cidofovir | MPXV | Not Specified | Foci Reduction | 43.8 ± 15.2 | Not Reported | Not Reported | [14] |
Other Viruses
The antiviral activity of this compound Alafenamide (TAF) has been evaluated against a broader panel of human viruses, with most showing no significant susceptibility.
Table 4: In Vitro Antiviral Spectrum of this compound Alafenamide (TAF) Against Various Human Viruses
| Virus | Virus Family | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Reference |
| Adenovirus 5 | Adenoviridae | A549 | >10 | >50 | [10] |
| Cytomegalovirus (CMV) | Herpesviridae | HFF | >10 | >50 | [10] |
| Varicella-Zoster Virus (VZV) | Herpesviridae | HFF | >10 | >50 | [10] |
| Influenza A | Orthomyxoviridae | MDCK | >10 | >50 | [10] |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | HEp-2 | >10 | >50 | [10] |
| Measles Virus | Paramyxoviridae | Vero | >10 | >50 | [10] |
| Parainfluenza Virus 3 | Paramyxoviridae | MK2 | >10 | >50 | [10] |
| Poliovirus 1 | Picornaviridae | Vero | >10 | >50 | [10] |
| Rhinovirus 14 | Picornaviridae | HeLa | >10 | >50 | [10] |
| West Nile Virus | Flaviviridae | Vero | >10 | >50 | [10] |
| Yellow Fever Virus | Flaviviridae | Vero | >10 | >50 | [10] |
| Sandfly Fever Virus | Bunyaviridae | Vero | >10 | >50 | [10] |
| Punta Toro Virus | Bunyaviridae | Vero | >10 | >50 | [10] |
Experimental Protocols
The following sections provide detailed methodologies for key in vitro antiviral assays used to evaluate this compound's efficacy.
Caption: Generalized workflow for in vitro antiviral assays.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., HEL, A549, Vero).
-
Virus stock of known titer.
-
This compound or its prodrugs.
-
Cell culture medium and supplements.
-
96-well microtiter plates.
-
Cell viability stain (e.g., Neutral Red, Crystal Violet).
-
Plate reader.
Procedure:
-
Seed host cells into 96-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Infect the cells with a multiplicity of infection (MOI) that causes 80-100% CPE in the virus control wells within the desired incubation period (e.g., 3-5 days).
-
Incubate the plates at 37°C in a CO₂ incubator.
-
At the end of the incubation period, assess cell viability by staining. For example, with Crystal Violet, fix the cells with formalin, wash, and then stain the adherent, viable cells.
-
Elute the dye and measure the absorbance using a plate reader.
-
The EC₅₀ is calculated as the compound concentration that reduces the viral cytopathic effect by 50% compared to the virus control. The CC₅₀ is determined in parallel on uninfected cells.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.
Materials:
-
Confluent monolayer of susceptible host cells in 6- or 12-well plates.
-
Virus stock of known titer.
-
This compound or its prodrugs.
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% Crystal Violet).
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus with the compound dilutions for a defined period (e.g., 1 hour at 37°C).
-
Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixture.
-
Allow for viral adsorption (e.g., 1 hour at 37°C).
-
Remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding compound concentration.
-
Incubate the plates until plaques are visible (typically 2-10 days).
-
Fix the cells and stain with Crystal Violet to visualize and count the plaques.
-
The EC₅₀ is the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Quantitative PCR (qPCR)-Based Assay
This assay measures the reduction in viral nucleic acid levels.
Materials:
-
Host cells and virus.
-
This compound or its prodrugs.
-
RNA/DNA extraction kit.
-
Reverse transcription and qPCR reagents.
-
Virus-specific primers and probes.
-
Real-time PCR instrument.
Procedure:
-
Infect cells with the virus in the presence of serial dilutions of the test compound.
-
After a defined incubation period (e.g., 48-72 hours), harvest the cell supernatant or cell lysate.
-
Extract viral RNA or DNA using a commercial kit.
-
Perform reverse transcription (for RNA viruses) followed by qPCR using primers and probes targeting a conserved region of the viral genome.
-
Quantify the viral nucleic acid levels by comparing the cycle threshold (Ct) values to a standard curve.
-
The IC₅₀ is the compound concentration that reduces the viral nucleic acid level by 50% compared to the virus control.
Conclusion and Future Directions
The in vitro data presented in this guide clearly demonstrate that the antiviral spectrum of this compound extends beyond HIV and HBV to include other DNA viruses, most notably Epstein-Barr virus and, to a lesser extent, herpes simplex viruses and Mpox virus. The activity of this compound's prodrugs, particularly TAF, highlights the importance of efficient intracellular delivery to achieve therapeutic concentrations of the active metabolite, TFV-DP. The primary mechanism of action against these DNA viruses is the inhibition of their respective DNA polymerases.
For researchers and drug development professionals, these findings open avenues for repurposing this compound and for the development of new nucleotide analogues with improved activity and a broader spectrum. Further research is warranted to:
-
Elucidate the detailed kinetics of TFV-DP inhibition of various viral DNA polymerases.
-
Investigate the in vivo efficacy of this compound prodrugs against these viruses in relevant animal models.
-
Explore the potential for combination therapies to enhance antiviral activity and overcome potential resistance.
This in-depth technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future investigations into the expanded antiviral potential of this compound.
References
- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. pnas.org [pnas.org]
- 3. This compound prodrugs potently inhibit Epstein–Barr virus lytic DNA replication by targeting the viral DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pblassaysci.com [pblassaysci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. asm.org [asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Quantification of Tenofovir in Human Plasma by HPLC-UV
Abstract
This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of Tenofovir in human plasma. The method involves a straightforward protein precipitation step for sample clean-up, providing good recovery and minimizing matrix effects. The procedure is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The method has been validated for linearity, precision, accuracy, and recovery.
Introduction
This compound is a nucleotide analogue reverse transcriptase inhibitor widely used in the treatment of HIV and Hepatitis B virus infections[1][2]. Monitoring its concentration in plasma is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing potential toxicities. This document provides a detailed protocol for a validated HPLC-UV method that is cost-effective and can be readily implemented in most analytical laboratories.
Principle
The method is based on the precipitation of plasma proteins using an organic solvent or acid, followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte (this compound) and an internal standard (IS). An aliquot of the clear supernatant is then injected into an HPLC system. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase. This compound is detected by its UV absorbance, and quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Standards: this compound reference standard, Stavudine (Internal Standard).
-
Solvents: HPLC grade Methanol, Acetonitrile.
-
Reagents: Perchloric Acid, Sodium Dihydrogen Orthophosphate, Disodium Hydrogen Phosphate, Deionized Water.
-
Biological Matrix: Drug-free human plasma (with anticoagulant, e.g., EDTA).
-
Equipment: HPLC system with UV detector, C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm), vortex mixer, centrifuge, analytical balance, micropipettes.
Preparation of Solutions
-
Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM, pH 6.0) and mix it with Methanol or Acetonitrile in a defined ratio (e.g., 80:20 v/v).[3] Filter through a 0.45 µm membrane filter and degas before use. The optimal wavelength for this compound detection is typically around 260 nm.[2][4][5]
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Stavudine (IS) in 10 mL of methanol separately.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create calibration curve (CC) and quality control (QC) standards. A typical calibration range is 20 ng/mL to 2000 ng/mL.[6]
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.[1]
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of plasma (blank, CC, or QC sample) into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution (10 µg/mL) and vortex for 1 minute.[1]
-
Add 50 µL of perchloric acid to precipitate the plasma proteins.[1][2]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
HPLC-UV Operating Conditions
-
Instrument: Agilent 1220 Infinity LC or equivalent.
-
Column: Zorbax SB C-18 (150 × 4.6mm, 5 µm).[2]
-
Mobile Phase: 20 mM Phosphate Buffer (pH 6.0) : Acetonitrile (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 20 µL.
-
UV Detection: 260 nm.[2]
-
Run Time: Approximately 10 minutes.
Method Validation Data
The performance of the method is summarized in the tables below. Data is compiled from representative methods found in the literature.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 20 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999[6] |
| Limit of Detection (LOD) | 10 ng/mL[7] |
| Limit of Quantification (LOQ) | 20 ng/mL[6] |
Table 2: Precision and Accuracy
| QC Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| Low QC (60 ng/mL) | < 5.0% | < 6.0% | 95 - 105% |
| Mid QC (600 ng/mL) | < 4.0% | < 5.0% | 97 - 103% |
| High QC (1600 ng/mL) | < 3.5% | < 4.5% | 98 - 102% |
(Acceptance criteria: Precision (%RSD) ≤ 15%, Accuracy within 85-115%)[3][8]
Table 3: Recovery and Stability
| Parameter | Result |
|---|---|
| Extraction Recovery (this compound) | > 85% |
| Extraction Recovery (Internal Standard) | > 80%[8] |
| Freeze-Thaw Stability (3 cycles) | Stable (<10% deviation)[8] |
| Short-Term Stability (Room Temp, 24h) | Stable (<10% deviation) |
| Long-Term Stability (-25°C, 30 days) | Stable (<15% deviation)[1] |
Visualizations
Caption: Overall experimental workflow for this compound quantification.
Caption: Logical diagram of the protein precipitation process.
Conclusion
The HPLC-UV method described provides a robust and accurate tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is reliable, reproducible, and meets the criteria for bioanalytical method validation.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Application of High-Performance Liquid Chromatography for Simultaneous Determination of this compound and Creatinine in Human Urine and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive determination of this compound in human plasma samples using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of Tenofovir's Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro antiviral activity of Tenofovir, a cornerstone nucleotide analog reverse transcriptase inhibitor (NtRTI). This document outlines the fundamental principles of this compound's mechanism of action, procedures for determining cytotoxicity and antiviral efficacy, and methods for data analysis and presentation.
Introduction to this compound
This compound is a potent antiviral drug widely used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] It is a prodrug, most commonly administered as this compound Disoproxil Fumarate (TDF) or this compound Alafenamide (TAF).[1][2] Upon administration, these prodrugs are metabolized within the body to the active form, this compound diphosphate (TFV-DP).[2][3]
The primary target of TFV-DP is the viral reverse transcriptase (RT) enzyme, which is essential for the replication of retroviruses like HIV.[1][2] TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), and upon incorporation into the growing viral DNA strand, it causes chain termination due to the lack of a 3'-hydroxyl group.[1][2][4] This effectively halts viral DNA synthesis and prevents viral replication.[1][5] In the context of HBV, this compound also inhibits the viral DNA polymerase.[1]
Mechanism of Action: A Visual Representation
The following diagram illustrates the intracellular conversion of this compound prodrugs and the subsequent inhibition of viral replication.
References
Application Notes and Protocols: Tenofovir as a Chain Terminator in Polymerase Chain Reaction (PCR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy, primarily for HIV and Hepatitis B infections.[1][2][3] Its mechanism of action relies on its conversion to the active metabolite, this compound diphosphate (TFV-DP), which acts as a chain terminator during DNA synthesis.[1][2][3] While its clinical applications are well-documented, the properties of this compound as a chain terminator also present opportunities for its use as a tool in molecular biology research, specifically in polymerase chain reaction (PCR).
This document provides detailed application notes and protocols for utilizing this compound diphosphate as a chain terminator in PCR for research purposes. It is intended for researchers, scientists, and drug development professionals who wish to explore its potential in applications such as generating specific DNA fragments, studying polymerase fidelity, and developing novel assays.
Mechanism of Action
This compound is a prodrug that, once inside the cell, is phosphorylated to its active form, this compound diphosphate (TFV-DP).[1][2][3] TFV-DP is an analogue of deoxyadenosine triphosphate (dATP) and acts as a competitive inhibitor for DNA polymerases.[4] Upon incorporation into a growing DNA strand, TFV-DP halts further elongation because it lacks the 3'-hydroxyl group necessary to form a phosphodiester bond with the next incoming deoxynucleoside triphosphate (dNTP).[1][2][3] This premature termination of DNA synthesis is the basis for its utility in PCR.
Caption: Cellular activation of this compound and its mechanism of chain termination in PCR.
Data Presentation
Table 1: Inhibition of DNA Polymerases by this compound Diphosphate
| Polymerase | Organism/Type | Ki (µM) | Km for dATP (µM) | Ki/Km Ratio | Reference |
| DNA Polymerase α | Rat | - | - | 10.2 | [5] |
| DNA Polymerase δ | Rat | - | - | 10.2 | [5] |
| DNA Polymerase ε* | Rat | - | - | 15.2 | [5] |
| Reverse Transcriptase | HIV-1 | - | - | - | [1][2] |
Note: The provided data primarily focuses on mammalian and viral polymerases. Further research is needed to establish specific inhibitory concentrations for thermostable polymerases commonly used in PCR.
Experimental Protocols
Protocol 1: Controlled Chain Termination in PCR using this compound Diphosphate
This protocol outlines a general procedure for using TFV-DP to induce chain termination at adenine bases in a standard PCR. The concentration of TFV-DP will need to be optimized depending on the polymerase used, the target sequence, and the desired level of termination.
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
Thermostable DNA Polymerase (e.g., Taq Polymerase)
-
Deoxynucleoside Triphosphates (dNTPs) mix (dATP, dCTP, dGTP, dTTP)
-
This compound Diphosphate (TFV-DP)
-
PCR Buffer
-
Nuclease-free water
Procedure:
-
Prepare a master mix: For a 25 µL reaction, combine the following components in a sterile microcentrifuge tube, preparing enough for all reactions plus 10% extra volume to account for pipetting errors. The final concentrations should be optimized.
| Component | Final Concentration |
| PCR Buffer | 1X |
| dNTPs (without dATP) | 200 µM each |
| dATP | 50 µM (example) |
| Forward Primer | 0.5 µM |
| Reverse Primer | 0.5 µM |
| DNA Template | 1-10 ng |
| DNA Polymerase | 1-2.5 units |
-
Prepare TFV-DP dilutions: Create a serial dilution of TFV-DP. A starting point for the final concentration in the PCR reaction could be in the range of 1-100 µM. The optimal concentration will be a ratio of TFV-DP to dATP that yields the desired amount of terminated product.
-
Set up individual reactions: Aliquot the master mix into individual PCR tubes. Add the appropriate volume of the TFV-DP dilution or nuclease-free water (for the no-terminator control) to each tube.
-
Perform PCR: Use a standard PCR program with appropriate annealing and extension temperatures for your primers and template. A typical program would be:
-
Initial Denaturation: 95°C for 2 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
-
Analyze results: Analyze the PCR products by gel electrophoresis. The presence of shorter DNA fragments in the lanes with TFV-DP compared to the control indicates chain termination. The size distribution of the fragments will depend on the concentration of TFV-DP used.
References
- 1. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Disoproxil Fumarate? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mathematical Modelling of the Molecular Mechanisms of Interaction of this compound with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Diphosphate Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ* - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tenofovir's Effect on HBV Replication in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for evaluating the efficacy of Tenofovir and its prodrugs against Hepatitis B Virus (HBV) replication. The protocols detailed below are based on established methodologies in the field, offering a framework for consistent and reproducible results.
Introduction
This compound is a potent nucleotide analog reverse transcriptase inhibitor widely used in the management of chronic Hepatitis B. It acts as a competitive inhibitor of the HBV polymerase, leading to chain termination and cessation of viral DNA synthesis.[1][2][3] In its prodrug forms, this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF), it exhibits enhanced oral bioavailability and efficient delivery to hepatocytes.[2][4] In vitro cell culture systems are indispensable tools for preclinical assessment of its antiviral activity, mechanism of action, and resistance profile.
The most commonly employed cell line for these studies is the HepG2.2.15 cell line, a human hepatoblastoma line that stably expresses and replicates HBV.[5][6][7][8][9] While primary human hepatocytes (PHHs) represent the gold standard for in vitro HBV research due to their physiological relevance, their use is often limited by availability and variability.[10][11][12]
Key Cell Culture Models
-
HepG2.2.15 Cells: A derivative of the HepG2 cell line, these cells are transfected with the HBV genome, leading to the continuous production of viral particles.[5] They are a robust and widely used model for screening antiviral compounds and studying the HBV life cycle.[8][9]
-
HepAD38 Cells: Another HBV-producing cell line where HBV replication can be regulated by tetracycline. This cell line is known to produce higher levels of HBV DNA compared to HepG2.2.15 cells.[8]
-
Primary Human Hepatocytes (PHHs): Considered the most physiologically relevant model, PHHs are highly susceptible to HBV infection and are crucial for studying the complete viral life cycle and host-virus interactions.[10][11][12] However, they have a limited lifespan in culture and exhibit donor-to-donor variability.[12]
-
NTCP-Expressing Cell Lines: The discovery of the sodium taurocholate cotransporting polypeptide (NTCP) as a key receptor for HBV entry has enabled the development of HBV-permissive cell lines, such as HepG2-NTCP, by ectopically expressing this receptor.[13][14][15] These models are valuable for studying viral entry and the early stages of infection.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of this compound and its related compounds against HBV.
Table 1: In Vitro Anti-HBV Activity of this compound and its Prodrugs
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | HepG2.2.15 | 1.0 - 1.1 | [1][16] |
| This compound Disoproxil Fumarate (TDF) | HepG2.2.15 | 0.02 | [1] |
| This compound Disoproxil Fumarate (TDF) | HepAD38 | Potent Inhibition | [17] |
| This compound Alafenamide (TAF) | In Vitro Assay | 0.018 | [4] |
| Adefovir | HepG2.2.15 | 0.8 | [1] |
| Lamivudine | HepG2.2.15 | Potent Inhibition | [1] |
Table 2: Activity Against Adefovir-Resistant HBV
| Compound | HBV Mutant | Fold Change in EC50 (vs. Wild-Type) | Reference |
| This compound | rtN236T | 3 to 4-fold reduced susceptibility | [1][16] |
| Adefovir | rtN236T | 7.3 to 13.8-fold increase | [18] |
Table 3: Pharmacological Parameters of this compound's Active Metabolite
| Parameter | Value | Reference |
| Ki for HBV Polymerase (TFV-DP) | 0.18 µM | [1][16] |
| Intracellular Half-life in Hepatic Cells (TFV-DP) | 95 hours | [1][16] |
Experimental Protocols
Protocol 1: Maintenance and Passaging of HepG2.2.15 Cells
Materials:
-
HepG2.2.15 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418 to maintain stable HBV expression.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add Trypsin-EDTA to the flask and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation, resuspend in fresh medium, and seed into new culture flasks at the desired density.
Protocol 2: Antiviral Activity Assay
Materials:
-
HepG2.2.15 cells
-
96-well cell culture plates
-
This compound or its prodrugs (TDF, TAF)
-
Cell culture medium (as described in Protocol 1)
-
DNA extraction kit
-
Reagents for quantitative PCR (qPCR)
Procedure:
-
Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or its prodrugs in culture medium.
-
Remove the existing medium from the cells and add the medium containing the different drug concentrations. Include a no-drug control.
-
Incubate the plates for a period of 6 to 14 days, changing the medium with fresh drug every 2-3 days.[1]
-
After the incubation period, harvest the cell culture supernatant to quantify extracellular HBV DNA or lyse the cells to extract intracellular HBV DNA.
-
Extract viral DNA using a commercial DNA extraction kit.
-
Quantify the amount of HBV DNA using a validated real-time qPCR assay targeting a conserved region of the HBV genome.[14][19]
-
Calculate the 50% effective concentration (EC50), which is the drug concentration that inhibits HBV DNA replication by 50% compared to the no-drug control.
Protocol 3: Quantification of HBV cccDNA
Materials:
-
HBV-infected cells (e.g., PHHs or NTCP-expressing cell lines)
-
Total DNA extraction kit
-
T5 exonuclease
-
Primers and probe specific for HBV cccDNA
-
Reagents for qPCR
Procedure:
-
Treat HBV-infected cells with this compound as described in Protocol 2.
-
Extract total DNA from the cells using a silica column-based method.[20][21]
-
Incubate the extracted total DNA with T5 exonuclease. This enzyme digests linear and relaxed circular DNA, leaving the covalently closed circular (ccc)DNA intact.[20][22]
-
Perform qPCR using primers that specifically amplify the cccDNA form of the HBV genome.
-
Quantify the cccDNA copy number by comparing the results to a standard curve. This method allows for the specific assessment of the drug's effect on the stable nuclear reservoir of HBV.[22]
Visualizations
Caption: Experimental workflow for determining the anti-HBV activity of this compound.
Caption: Mechanism of action of this compound in inhibiting HBV replication.
References
- 1. Intracellular Metabolism and In Vitro Activity of this compound against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: this compound Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. cytion.com [cytion.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. A primary human hepatocyte/hepatic stellate cell co-culture system for improved in vitro HBV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Production and Purification of Cell Culture–generated Hepatitis B Virus by Transient Transfection and Density Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Single and Combination Therapies with this compound Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Quantitative Detection of Hepatitis B Virus DNA by Real-Time Nucleic Acid Sequence-Based Amplification with Molecular Beacon Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]
- 21. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
Application Notes and Protocols for Liposomal and Nanoparticle Delivery Systems of Tenofovir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of liposomal and nanoparticle-based delivery systems for the antiretroviral drug Tenofovir and its prodrugs, this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF).
Introduction
This compound is a cornerstone in the treatment and prevention of HIV-1 and Hepatitis B virus (HBV) infections.[1][2] However, its clinical efficacy can be limited by factors such as low oral bioavailability and potential side effects.[3] Encapsulating this compound within liposomes and nanoparticles offers a promising strategy to overcome these limitations by enhancing drug solubility, improving cellular uptake, providing sustained release, and potentially reducing systemic toxicity.[4][5] This document outlines the key methodologies for developing and assessing these advanced drug delivery systems.
Data Presentation: Formulation and Characterization
The following tables summarize quantitative data from various studies on this compound-loaded liposomes and nanoparticles, providing a comparative overview of their physicochemical properties.
Table 1: Characteristics of this compound-Loaded Liposomal Formulations
| Formulation Code | Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug | Reference |
| Formulation A | Phospholipon 100H, Cholesterol, Stearylamine (7.5%) | Not Reported | Not Reported | Not Reported | This compound | [1] |
| Formulation B | Phospholipon 100H, Cholesterol, Stearylamine (15%) | Not Reported | Not Reported | Not Reported | This compound | [1] |
| F1 | Phospholipon 100H, Cholesterol | Not Reported | -3.5 | 1.8 | This compound | [6] |
| F2 | Phospholipon 100H, Cholesterol, Stearylamine (2.5%) | Not Reported | +10.2 | 8.9 | This compound | [6] |
| F3 | Phospholipon 100H, Cholesterol, Stearylamine (5.0%) | Not Reported | +25.7 | 15.6 | This compound | [6] |
| F4 | Phospholipon 100H, Cholesterol, Stearylamine (7.5%) | Not Reported | +38.4 | 22.1 | This compound | [6] |
| F5 | Phospholipon 100H, Cholesterol, Stearylamine (10.0%) | Not Reported | +45.1 | 28.5 | This compound | [6] |
Table 2: Characteristics of this compound-Loaded Nanoparticle Formulations
| Polymer/Material | Drug | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PCL | TDF | Not Reported | Not Reported | 23-46 | 4.8-19.9 | [2][7][8] |
| PLGA/Eudragit S-100 | This compound | ~250 | Not Reported | 16.1 | Not Reported | [9] |
| PLGA/Eudragit S-100 | TDF | ~250 | Not Reported | 37.2 | Not Reported | [9] |
| PLGA (with ion-pairing agent) | TDF | 148.6 ± 2.8 | -26.7 ± 1.08 | 52.9 | Not Reported | [10] |
| Chitosan | This compound | 207.97 | Not Reported | 5.83 | Not Reported | [11] |
| Chitosan (50% ethanol/water) | This compound | 602 | Not Reported | 20 | Not Reported | [11] |
| PLGA | TDF | 218 ± 3.85 | Not Reported | 57.3 ± 1.6 | Not Reported | [12] |
| PEGylated Chitosan | TAF | 219.6 | Not Reported | ~90 | ~14 | [13][14] |
| Chitosan-TGA | This compound | 240-252 | Not Reported | 22.60 | Not Reported | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the formulation and evaluation of this compound-loaded delivery systems.
Preparation of this compound-Loaded Liposomes (Thin Film Hydration Method)
This protocol is adapted from methodologies described for preparing multilamellar liposomes.[1][6][13]
Materials:
-
Phospholipon 100H (or other suitable phospholipid)
-
Cholesterol
-
Stearylamine (as a positive charge imparting agent, optional)
-
This compound
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Ultrasonicator (optional, for size reduction)
-
Ultracentrifuge
Procedure:
-
Dissolve the lipids (e.g., Phospholipon 100H and cholesterol, and stearylamine if used) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a stream of nitrogen gas, followed by vacuum drying overnight to ensure complete removal of the solvent.
-
Hydrate the lipid film with a solution of this compound in PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting liposomal suspension can be sonicated to reduce the particle size and achieve a more uniform size distribution.
-
Separate the unencapsulated this compound by ultracentrifugation. The pellet contains the this compound-loaded liposomes.
-
Resuspend the liposomal pellet in fresh PBS for further analysis.
Preparation of this compound-Loaded PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)
This protocol is based on the double emulsion solvent evaporation technique, suitable for encapsulating hydrophilic drugs like this compound.[2][7]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound Disoproxil Fumarate (TDF)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)
-
Deionized water
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve TDF in a small volume of deionized water to form the inner aqueous phase (W1).
-
Dissolve PLGA in a water-immiscible organic solvent like DCM to form the organic phase (O).
-
Add the inner aqueous phase (W1) to the organic phase (O) and emulsify using a high-speed homogenizer or sonicator to form a primary water-in-oil (W/O) emulsion.
-
Add the primary emulsion to an aqueous solution of PVA (the external aqueous phase, W2) and homogenize again to form a double water-in-oil-in-water (W/O/W) emulsion.
-
Stir the double emulsion on a magnetic stirrer at room temperature for several hours to allow the organic solvent to evaporate.
-
Collect the resulting nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension for long-term storage.
Characterization of Nanoparticles and Liposomes
3.3.1. Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle or liposome suspension in deionized water or an appropriate buffer.
-
Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) using a DLS instrument.
-
Measure the zeta potential to determine the surface charge of the particles.
-
3.3.2. Encapsulation Efficiency and Drug Loading
-
Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the nanoparticles or liposomes from the aqueous medium containing unencapsulated drug by ultracentrifugation.
-
Quantify the amount of free this compound in the supernatant using a validated UV-Vis or HPLC method.[1][13]
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles/Liposomes] x 100
-
In Vitro Drug Release Study (Dialysis Bag Method)
This protocol is a common method for assessing the in vitro release profile of drugs from nanoformulations.[10]
Materials:
-
This compound-loaded nanoparticles/liposomes
-
Dialysis membrane tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking water bath or orbital shaker
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Hydrate the dialysis membrane tubing according to the manufacturer's instructions.
-
Accurately weigh a specific amount of the lyophilized nanoparticles or liposomes and disperse them in a known volume of the release medium.
-
Transfer the dispersion into the dialysis bag and securely seal both ends.
-
Immerse the dialysis bag in a larger volume of the release medium (the receptor compartment) to ensure sink conditions.
-
Place the setup in a shaking water bath maintained at 37°C.
-
At predetermined time intervals, withdraw a sample from the receptor compartment and replace it with an equal volume of fresh release medium.
-
Analyze the concentration of this compound in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the nanoformulations on the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Target cell line (e.g., HeLa, H9, or vaginal epithelial cells)
-
96-well cell culture plates
-
This compound nanoformulations and empty (blank) nanoformulations
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound nanoformulations, blank nanoformulations, and free this compound solution. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Cellular Uptake Study
This protocol helps to quantify the internalization of nanoformulations by cells.
Materials:
-
Target cell line
-
Fluorescently labeled nanoparticles (e.g., loaded with Coumarin-6) or a method to quantify intracellular this compound (e.g., LC-MS/MS)
-
24-well or 96-well plates
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (if quantifying intracellular drug)
-
Fluorometer, flow cytometer, or confocal microscope
Procedure:
-
Seed cells in appropriate plates and allow them to attach.
-
Incubate the cells with the fluorescently labeled nanoparticles or this compound-loaded nanoparticles for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells thoroughly with cold PBS to remove any nanoparticles that are not internalized.
-
For qualitative analysis, visualize the cells using confocal microscopy.
-
For quantitative analysis, lyse the cells and measure the fluorescence intensity using a fluorometer or analyze the cells by flow cytometry.
-
If quantifying intracellular this compound, lyse the cells and analyze the lysate using a validated analytical method.
Antiviral Efficacy Assay (HIV-1 p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication. A reduction in p24 levels indicates antiviral activity.
Materials:
-
Susceptible target cells (e.g., TZM-bl cells, activated PBMCs)
-
HIV-1 viral stock
-
This compound nanoformulations, blank nanoformulations, and free this compound
-
96-well plates
-
Commercial HIV-1 p24 ELISA kit
-
Microplate reader
Procedure:
-
Seed the target cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the this compound nanoformulations, blank nanoformulations, and free this compound for a few hours.
-
Infect the cells with a known amount of HIV-1.
-
After a few hours of infection, wash the cells to remove the unbound virus and add fresh medium containing the respective treatments.
-
Incubate the plates for several days, collecting the cell culture supernatant at different time points.
-
Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Determine the concentration of the formulation that inhibits viral replication by 50% (IC50).
Visualizations
This compound's Mechanism of Action
This compound, delivered as a prodrug (TDF or TAF), enters the target cell where it is converted to its active diphosphate form. This active form then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the newly forming viral DNA chain by the HIV reverse transcriptase. Once incorporated, it acts as a chain terminator, halting viral DNA synthesis.[1][2]
Caption: Intracellular activation and mechanism of action of this compound.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound-loaded nanoparticles.
Caption: General workflow for this compound nanoparticle development.
Logical Relationship for Antiviral Efficacy Assessment
This diagram outlines the logical steps to determine the antiviral efficacy of a this compound nanoformulation.
Caption: Decision flow for determining antiviral efficacy.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Predicting drug release kinetics from nanocarriers inside dialysis bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. Fabrication of PEGylated Chitosan Nanoparticles Containing this compound Alafenamide: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pH-Responsive Nanoparticles Releasing this compound for The Prevention of HIV Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. Real-Time Analysis of this compound Release Kinetics Using Quantitative Phosphorus (31P) Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Near-Infrared Investigations of Novel Anti-HIV this compound Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical characterization of novel this compound liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of Topical Microbicides Containing Tenofovir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of topical microbicides containing Tenofovir for the prevention of HIV transmission. This document includes a summary of key clinical trial data, detailed experimental protocols for preclinical and clinical evaluation, and a description of this compound's mechanism of action.
Introduction
Topical microbicides represent a promising strategy for the prevention of sexually transmitted infections, including HIV. This compound, a potent nucleotide reverse transcriptase inhibitor (NRTI), has been extensively investigated as an active pharmaceutical ingredient in various topical formulations, such as gels, films, and intravaginal rings. These formulations are designed for vaginal or rectal application to provide localized protection at the site of potential viral entry. This document outlines the critical steps and methodologies involved in the development and evaluation of this compound-based topical microbicides.
Mechanism of Action of this compound
This compound is a prodrug that, in its various formulations (e.g., this compound Disoproxil Fumarate - TDF), is converted intracellularly to its active metabolite, this compound diphosphate (TFV-DP).[1][2][3] TFV-DP acts as a competitive inhibitor of HIV-1 reverse transcriptase, an essential enzyme for the conversion of viral RNA into DNA.[1][3] By mimicking the natural substrate, deoxyadenosine 5'-triphosphate, TFV-DP gets incorporated into the nascent viral DNA chain.[2] However, due to the lack of a 3'-hydroxyl group, it causes chain termination, thereby halting viral DNA synthesis and preventing the establishment of productive infection.[1][3]
Quantitative Data Summary
The following tables summarize the efficacy and pharmacokinetic data from key clinical trials of this compound-based topical microbicides.
Table 1: Efficacy of this compound Gel in Preventing HIV-1 and HSV-2 Acquisition
| Clinical Trial | Dosing Regimen | HIV-1 Incidence Reduction (Overall) | HIV-1 Incidence Reduction (High Adherence) | HSV-2 Incidence Reduction | Reference(s) |
| CAPRISA 004 | 1% this compound gel (BAT-24: Before and After sex) | 39% (95% CI: 6-60; p=0.017) | 54% (p=0.025) | 51% (p=0.003) | [4][5][6][7] |
| VOICE (MTN-003) | 1% this compound gel (Daily) | No significant effect | - | - | [8][9][10][11] |
| FACTS 001 | 1% this compound gel (BAT-24) | No significant effect | - | - | [12][13][14][15] |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations and Compartments
| Study / Formulation | Compartment | Cmax (Median) | Tmax (Median) | Other Key Findings | Reference(s) |
| 1% this compound Vaginal Gel | Plasma | ~3.4 - 4.0 ng/mL | - | Low systemic absorption. | [5] |
| 1% this compound Vaginal Gel | Cervicovaginal Fluid | ~10^5 ng/mL (24h post-dose) | - | High local concentrations. | [5] |
| Reduced-Glycerin 1% this compound Rectal Gel (MTN-017) | Plasma | Lower than oral TDF | - | Lower systemic exposure compared to oral formulation. | [16][17][18][19][20] |
| Reduced-Glycerin 1% this compound Rectal Gel (MTN-017) | Rectal Tissue | Higher than oral TDF | - | High local tissue concentrations. | [17] |
| TAF/EVG Rectal Insert | Rectal Tissue | Dose-dependent increase | - | Sustained tissue concentrations. | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of this compound-based topical microbicides.
Formulation and Physicochemical Characterization
Objective: To prepare and characterize a 1% this compound gel.
Materials:
-
This compound (PMPA monohydrate)
-
Purified water
-
Edetate disodium
-
Citric acid
-
Glycerin
-
Methylparaben
-
Propylparaben
-
Hydroxyethylcellulose
-
Viscometer
-
Osmometer
-
pH meter
Protocol:
-
In a suitable vessel, dissolve edetate disodium, citric acid, methylparaben, and propylparaben in purified water with stirring.
-
Add glycerin and continue stirring until a homogenous solution is formed.
-
Disperse this compound powder into the solution and stir until fully dissolved.
-
Slowly add hydroxyethylcellulose to the solution while stirring continuously to avoid clumping, until a gel is formed.
-
Allow the gel to stand until it is free of air bubbles.
-
Viscosity Measurement: Determine the viscosity of the gel at room temperature using a viscometer.
-
Osmolality Measurement: Measure the osmolality of the gel using an osmometer.
-
pH Measurement: Determine the pH of the gel using a calibrated pH meter.
In Vitro Anti-HIV-1 Activity Assay
Objective: To determine the in vitro efficacy of this compound in inhibiting HIV-1 replication in a cell-based assay.
Materials:
-
Target cells (e.g., TZM-bl cells, peripheral blood mononuclear cells - PBMCs)
-
HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB, HIV-1 BaL)
-
This compound stock solution
-
Cell culture medium and supplements
-
96-well microplates
-
p24 Antigen ELISA kit or luciferase assay system
-
Plate reader
Protocol:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium.
-
Seed the target cells into a 96-well microplate at a predetermined density.
-
Add the this compound dilutions to the appropriate wells. Include a no-drug control.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
After incubation, collect the cell culture supernatant.
-
Quantify the level of HIV-1 replication by measuring the concentration of p24 antigen in the supernatant using an ELISA kit or by measuring luciferase activity in cell lysates for TZM-bl cells.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.[22][23]
Ex Vivo HIV-1 Challenge Assay in Cervical Tissue Explants
Objective: To evaluate the efficacy of a topical this compound formulation in preventing HIV-1 infection in a human cervical tissue model.[24][25][26][27][28]
Materials:
-
Fresh human cervical tissue obtained from hysterectomies
-
This compound gel (1%) and placebo gel
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 BaL)
-
Culture medium and supplements
-
Collagen sponge rafts
-
6-well culture plates
-
p24 Antigen ELISA kit
Protocol:
-
Process the cervical tissue within a few hours of surgery. Dissect the tissue into small blocks (2-3 mm).
-
Place the tissue blocks on collagen sponge rafts in 6-well plates containing culture medium.
-
Apply the this compound gel or placebo gel to the epithelial surface of the tissue blocks.
-
After a short incubation period (e.g., 30 minutes), add a high-titer inoculum of HIV-1 to the tissue.
-
Incubate the tissue explants at 37°C in a CO2 incubator.
-
Collect the culture medium from beneath the rafts at regular intervals (e.g., every 2-3 days) for up to 21 days and replace with fresh medium.
-
Measure the concentration of p24 antigen in the collected medium using an ELISA to monitor viral replication.
-
Compare the p24 production in the this compound-treated tissues to the placebo-treated and untreated control tissues to determine the efficacy of the microbicide.
Quantification of this compound and this compound Diphosphate by LC-MS/MS
Objective: To quantify the concentrations of this compound and its active metabolite, this compound diphosphate (TFV-DP), in biological matrices (plasma, tissue homogenates).[29][30][31][32][33]
Materials:
-
Biological samples (plasma, tissue homogenates)
-
This compound and this compound diphosphate analytical standards
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile, methanol, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Protocol:
-
Sample Preparation:
-
For plasma samples, perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) and centrifuging to pellet the proteins.
-
For tissue samples, homogenize the tissue in a suitable buffer and then perform protein precipitation or solid-phase extraction (SPE) to clean up the sample.
-
-
Internal Standard: Add a known amount of the internal standard to all samples, calibration standards, and quality controls.
-
LC Separation:
-
Inject the prepared sample onto an appropriate LC column (e.g., C18, HILIC).
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with an acid modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive or negative ion mode.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound, TFV-DP, and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
Determine the concentration of this compound and TFV-DP in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Clinical Trial Design and Endpoints
The development of this compound-based topical microbicides has been guided by a series of clinical trials with specific designs and endpoints to assess safety and efficacy.
Key Clinical Trials:
-
CAPRISA 004: A Phase IIb, double-blind, randomized, placebo-controlled trial that demonstrated the proof-of-concept for a this compound-based microbicide.[4][6][7][34][35]
-
VOICE (MTN-003): A Phase IIb trial that evaluated the daily use of this compound gel and oral this compound.[8][9][10][11][36]
-
FACTS 001: A Phase III trial designed to confirm the findings of CAPRISA 004.[12][13][14][15]
-
MTN-017: A Phase II trial that assessed the safety and acceptability of a reduced-glycerin this compound gel for rectal use.[16][17][18][19][20]
Primary Endpoints:
-
Efficacy: Incidence of new HIV-1 infections in the active arm compared to the placebo arm.
-
Safety: Frequency and severity of adverse events, particularly local genital or rectal adverse events.
Secondary and Exploratory Endpoints:
-
Adherence to product use.
-
Incidence of other sexually transmitted infections (e.g., HSV-2).
-
Pharmacokinetics of this compound and its metabolites in various compartments.
-
Acceptability and user preferences.
-
Development of drug resistance in participants who acquire HIV during the trial.
Conclusion
The development of topical microbicides containing this compound has provided valuable insights into the potential of this HIV prevention strategy. While clinical trial results have been mixed, largely influenced by adherence, the foundational research and methodologies outlined in these application notes serve as a critical resource for the continued development of effective and acceptable topical microbicides. Future efforts should focus on optimizing formulations to improve adherence and exploring novel delivery systems to provide sustained protection.
References
- 1. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Disoproxil Fumarate? [synapse.patsnap.com]
- 4. CAPRISA 004 - Wikipedia [en.wikipedia.org]
- 5. Genital this compound concentrations correlate with protection against HIV infection in the CAPRISA 004 trial: Importance of adherence for microbicide effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and safety of this compound gel, an antiretroviral microbicide, for the prevention of HIV infection in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Results from the Caprisa 004 this compound microbicide trial | HIV i-Base [i-base.info]
- 8. uz-ucsf.co.zw [uz-ucsf.co.zw]
- 9. avac.org [avac.org]
- 10. prepwatch.org [prepwatch.org]
- 11. uz-ucsf.co.zw [uz-ucsf.co.zw]
- 12. DSpace [infospace.mrc.ac.za]
- 13. factsconsortium.wordpress.com [factsconsortium.wordpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTN-017: A Rectal Phase 2 Extended Safety and Acceptability Study of this compound Reduced-Glycerin 1% Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. avac.org [avac.org]
- 18. Routine Use of Oral PrEP in a Phase 2 Rectal Microbicide Study of this compound Reduced-Glycerin 1% Gel (MTN-017) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High levels of adherence to a rectal microbicide gel and to oral Pre-Exposure Prophylaxis (PrEP) achieved in MTN-017 among men who have sex with men (MSM) and transgender women | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. A Phase 1 Clinical Trial to Assess the Safety and Pharmacokinetics of a this compound Alafenamide/Elvitegravir Insert Administered Rectally for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Virology Profile of this compound Alafenamide, a Novel Oral Prodrug of this compound with Improved Antiviral Activity Compared to That of this compound Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro evaluation of the anti-HIV activity and metabolic interactions of this compound and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. An ex vivo Model of HIV-1 Infection in Human Lymphoid Tissue and Cervico-vaginal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An ex vivo Model of HIV-1 Infection in Human Lymphoid Tissue and Cervico-vaginal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Analytical Advances in the Ex Vivo Challenge Efficacy Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. CERVICO-VAGINAL TISSUE EX VIVO AS A MODEL TO STUDY EARLY EVENTS IN HIV-1 INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Development and Validation of an LC-MS/MS Assay for this compound and this compound Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ijcrt.org [ijcrt.org]
- 32. An LC-MS/MS method for determination of this compound (TFV) in human plasma following this compound alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. ClinicalTrials.gov [clinicaltrials.gov]
- 36. ClinicalTrials.gov [clinicaltrials.gov]
Designing Robust Clinical Trials for Novel Tenofovir-Based Regimens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and implementing clinical trials for new Tenofovir-based regimens. The following sections detail the critical phases of clinical development, from initial safety and pharmacokinetic assessments to large-scale efficacy and safety evaluations. The protocols and data presentation formats are synthesized from established clinical trial methodologies to aid in the development of new antiretroviral therapies.
Introduction to this compound Prodrugs
This compound, a potent nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy (ART) for HIV infection and is also used for the treatment of chronic hepatitis B. The development of prodrugs, such as this compound Disoproxil Fumarate (TDF) and the newer this compound Alafenamide (TAF), has been crucial in optimizing its therapeutic index. TAF, a novel prodrug, was designed to more efficiently deliver the active metabolite, this compound diphosphate, to target cells.[1][2] This results in higher intracellular concentrations at lower plasma drug levels compared to TDF, leading to a better safety profile, particularly concerning renal and bone health.[1][2] The evaluation of new this compound-based regimens, including novel prodrugs or fixed-dose combinations, requires a rigorous and phased clinical trial approach.
Phases of Clinical Trial Design
The clinical development of a new this compound-based regimen typically follows a structured progression through Phase I, II, and III trials. Each phase is designed to answer specific questions about the drug's safety, efficacy, and optimal use.
-
Phase I: These trials are primarily focused on assessing the safety, tolerability, and pharmacokinetic profile of the new regimen in a small group of healthy volunteers (typically 20-100).[3] Key objectives include determining the drug's absorption, distribution, metabolism, and excretion.[3] Dose-escalation studies are often conducted to identify the maximum tolerated dose.[3][4]
-
Phase II: Once a drug has been deemed safe in Phase I, Phase II trials are conducted in a larger group of individuals (around 100-300) who have the condition the drug is intended to treat.[3] The primary goals of this phase are to evaluate the drug's effectiveness and to further assess its safety.[3]
-
Phase III: These are large-scale, multicenter trials involving several hundred to several thousand patients.[3] Phase III studies are designed to confirm the drug's efficacy, monitor side effects, and compare it to existing standard treatments.[3] The data generated in this phase is crucial for seeking regulatory approval.[3]
References
- 1. This compound alafenamide: A novel prodrug of this compound for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alafenamide versus this compound disoproxil fumarate for the treatment of HBeAg-positive chronic hepatitis B virus infection: a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trial Phases 1, 2 & 3 Defined | Clinical Research Management (CRM) | Research | Psychiatry and Behavioral Neuroscience | UC Medicine [med.uc.edu]
- 4. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of this compound Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Tenofovir Levels in Urine for Adherence Monitoring
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monitoring adherence to tenofovir-based antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) is crucial for ensuring efficacy in HIV treatment and prevention.[1] Self-reporting, the most common method for assessing adherence, is often unreliable.[2] The quantification of this compound (TFV) in urine has emerged as a reliable, non-invasive objective measure of recent dosing history.[1][3] this compound is primarily cleared through the kidneys, leading to high concentrations in urine that can be detected for several days after the last dose.[1][2] This document provides detailed application notes and protocols for the quantification of this compound in urine using various analytical methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and a Point-of-Care (POC) lateral flow immunoassay.
Data Presentation: Quantitative Urine this compound Levels and Adherence
The following tables summarize quantitative data from various studies, correlating urine this compound concentrations with adherence patterns for both this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF).
Table 1: Urine this compound Levels (ng/mL) by Adherence Category (LC-MS/MS)
| Adherence Category | Time Since Last Dose | Urine this compound Concentration (ng/mL) | Reference |
| High Adherence | 24-48 hours | > 1000 | [1][4][2] |
| Moderate/Low Adherence | > 48 hours to 7 days | >10 to >100 | [1] |
| Non-Adherence | > 7 days | < 10 | [1] |
Note: A urine this compound concentration >1000 ng/mL is highly predictive of a plasma this compound concentration >10 ng/mL, indicating recent dosing.[1]
Table 2: Median Urine this compound Levels Post-Dosing (Immunoassay vs. LC-MS/MS)
| Days After Dosing | Median TFV Level (Immunoassay, ng/mL) | Median TFV Level (LC-MS/MS, ng/mL) | Reference |
| 1 | 12,000 | - | [5][6][7][8][9] |
| 2 | 5,000 | - | [5][6][7][8][9] |
| 3 | 1,500 | - | [5][6][7][8][9] |
| ≥4 | Below Lower Limit of Quantification | - | [5][6][7][8][9] |
Note: The correlation between the immunoassay and LC-MS/MS is high (r=0.92).[5][6][7][8][9]
Table 3: Performance of a Point-of-Care (POC) Urine this compound Immunoassay
| Cut-off Value | Performance Metric | Value | Comparison Standard | Reference |
| 1500 ng/mL | Sensitivity | 94% | LC-MS/MS | [5][6][7][8] |
| 1500 ng/mL | Specificity | 99% | LC-MS/MS | [5][6][7][8] |
| 1500 ng/mL | Accuracy (for dose within 24h) | 98% | Directly Observed Therapy | [5][6][7][8][9] |
Note: A 1500 ng/mL cut-off is also predictive of virologic suppression in patients on TAF-based regimens.[10]
Experimental Protocols
Protocol 1: Quantification of this compound in Urine by LC-MS/MS
This protocol describes a semi-quantitative method for the determination of this compound in human urine using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents:
-
This compound (TFV) reference standard
-
This compound-d5 (internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Deionized water
-
Blank human urine
-
Polypropylene tubes
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., Sciex API 5500)
-
Analytical column (e.g., C18 column)
-
Centrifuge
-
Vortex mixer
-
Pipettes
3. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the urine samples for 10 seconds.
-
Dilute urine samples 50-fold in blank human plasma. This minimizes the matrix effect from urine.[2][3]
-
To 50 µL of the diluted urine sample, add 10 µL of the internal standard working solution (this compound-d5).
-
Add 150 µL of methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
HPLC System:
-
Column: C18 analytical column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient: (Example) 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Mass Spectrometer:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 288.1 → 176.1
-
This compound-d5 (IS): m/z 293.1 → 181.1
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for the specific instrument.
-
5. Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations (e.g., 10, 100, 1000, 10,000 ng/mL).[1][2]
-
Calculate the peak area ratio of this compound to the internal standard.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
-
Report results in ng/mL. For adherence monitoring, results can be categorized into log10 levels (e.g., <10, >10, >100, >1000, >10,000 ng/mL).[1][2]
Protocol 2: Quantification of this compound in Urine by ELISA
This protocol outlines the steps for a competitive ELISA to measure this compound in urine.
1. Materials and Reagents:
-
This compound-specific antibody
-
This compound-HRP conjugate
-
96-well microplate coated with a capture antibody
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
This compound standards
-
Blank human urine
2. Equipment:
-
Microplate reader
-
Microplate washer (optional)
-
Pipettes
-
Incubator
3. Assay Procedure:
-
Prepare this compound standards and quality controls by spiking known concentrations of this compound into blank urine.
-
Dilute urine samples 1:1000 in assay buffer.[11]
-
Add 50 µL of standards, controls, and diluted urine samples to the appropriate wells of the microplate.
-
Add 50 µL of the this compound-HRP conjugate to each well.
-
Add 50 µL of the this compound-specific antibody to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.
-
Calculate the concentration of this compound in the samples from the standard curve.
-
The lower limit of quantification for this assay is typically around 1500 ng/mL for adherence monitoring.[6]
Visualizations
Caption: Experimental Workflow for Urine this compound Analysis.
Caption: Logic of this compound Adherence Monitoring in Urine.
Conclusion
The quantification of this compound in urine is a robust and valuable tool for monitoring adherence to HIV PrEP and ART. Both LC-MS/MS and immunoassay-based methods offer reliable means of detecting recent this compound ingestion. The development of a low-cost, point-of-care urine assay has the potential to significantly improve real-time adherence monitoring and intervention, ultimately leading to better clinical outcomes.[6][12] These application notes and protocols provide a framework for researchers and clinicians to implement urine this compound testing in their respective settings.
References
- 1. Urine Assay for this compound to Monitor Adherence in Real Time to TDF/FTC as PrEP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fight.org [fight.org]
- 3. Frontiers | Urine Assay to Measure this compound Concentrations in Patients Taking this compound Alafenamide [frontiersin.org]
- 4. This compound Urine Assay to Monitor Adherence to HIV Pre-exposure Prophylaxis | Bentham Science [benthamscience.com]
- 5. escholarship.org [escholarship.org]
- 6. Validation of a Urine this compound Immunoassay for Adherence Monitoring to PrEP and ART and Establishing the Cut-Off for a Point-of-Care Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief Report: Validation of a Urine this compound Immunoassay for Adherence Monitoring to PrEP and ART and Establishing the Cutoff for a Point-of-Care Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Urine this compound Immunoassay for Adherence Monitoring to PrEP and ART and Establishing the Cut-Off for a Point-of-Care Test [escholarship.org]
- 10. Urine this compound Levels Strongly Correlate With Virologic Suppression in Patients With Human Immunodeficiency Virus on this compound Alafenamide-Based Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Using Urine Point-of-Care this compound Testing to Deliver Targeted PrEP Adherence Counseling Interventions | PPTX [slideshare.net]
Application Notes and Protocols for Tenofovir Compounds in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and analysis of Tenofovir compounds, specifically this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF), in a laboratory environment. Adherence to these guidelines is crucial for ensuring personnel safety, maintaining compound integrity, and obtaining reliable experimental results.
Safety and Handling
This compound compounds, like all active pharmaceutical ingredients (APIs), require careful handling to avoid exposure. The following procedures are based on established safety guidelines.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The recommended PPE for handling this compound compounds is summarized below.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing. | Protects eyes from dust particles and liquid splashes. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact with the compound. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small-scale laboratory use with adequate ventilation. For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. | Minimizes inhalation of airborne particles. |
Always inspect PPE for integrity before use and wash hands thoroughly after handling the compounds[1].
General Handling Procedures
-
Engineering Controls : All work with solid this compound compounds that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation exposure[1].
-
Weighing and Transfer : Handle the compounds on a clean, impervious surface. Use appropriate tools like spatulas and weigh paper. Avoid creating dust[1].
-
Solution Preparation : When dissolving the compounds, add the solvent slowly to the solid to prevent splashing[1].
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compounds[1].
Spill and Waste Management
-
Spill Cleanup :
-
Solid Spills : Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container[1].
-
Liquid Spills : Use an appropriate chemical absorbent pad or spill kit to contain and absorb the spill. Clean the spill area with a suitable detergent and water[1].
-
-
Waste Disposal : All waste containing this compound compounds, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste in a clearly labeled and sealed container[1]. Follow local regulations for hazardous waste disposal. A common practice is to mix the waste with an unappealing substance like cat litter before placing it in a sealed container for disposal[2].
Storage and Stability
Proper storage is critical for maintaining the chemical integrity of this compound compounds.
Recommended Storage Conditions
| Compound | Temperature | Humidity | Light |
| This compound Disoproxil Fumarate (TDF) | Store at 2°C to 8°C.[3] Excursions to 15°C to 30°C are permitted.[4][5][6] | Protect from moisture. Keep in a tightly closed container, preferably the original container with a desiccant.[4][6] | Protect from light[3]. |
| This compound Alafenamide (TAF) | Store below 30°C (86°F).[7] | Keep container tightly closed. Dispense only in the original container.[7] | Protect from light. |
Stability Profile
This compound and its prodrugs are susceptible to degradation under certain conditions. Forced degradation studies are crucial for understanding the stability of these compounds[8][9].
| Condition | This compound Disoproxil Fumarate (TDF) | This compound Alafenamide (TAF) |
| Acidic Hydrolysis | Unstable. Significant degradation occurs in 0.1 M HCl.[8] | Unstable. Extensive degradation in acidic conditions (pH 1.2).[9] TAF shows 8.7% degradation in 0.1 N HCl after 2 minutes. |
| Alkaline Hydrolysis | Unstable. Degrades completely in alkaline conditions.[8] | More stable than TDF. |
| Oxidative Stress | Unstable. Degrades in the presence of oxidizing agents like hydrogen peroxide.[8] | Stable under oxidative stress. |
| Thermal Stress | Stable when exposed to dry heat at 50°C for 2 months[8]. | Formulations can show degradation at elevated temperatures (e.g., 40°C/75% RH), with TAF freebase being more stable than the hemifumarate salt[10]. |
| Photolytic Stress | Labile to photolysis[8]. | Data not widely available, but protection from light is recommended. |
| Neutral Hydrolysis | Stable in neutral aqueous solutions[8]. | Generally stable, with degradation being pH-dependent[10]. |
Solubility Data
The solubility of this compound compounds in various solvents is essential for preparing solutions for in vitro and in vivo studies.
| Solvent | This compound Disoproxil Fumarate (TDF) | This compound Alafenamide (TAF) |
| Water | Slightly soluble. | 6.67 mg/mL (requires sonication)[11]. |
| DMSO | ~14 mg/mL[1]. | ≥ 31 mg/mL[11]. |
| Ethanol | ~5 mg/mL[1]. | 100 mg/mL[12]. |
| Methanol | Soluble. | Data not readily available. |
| Dimethylformamide (DMF) | ~16 mg/mL[1]. | Data not readily available. |
| PBS (pH 7.2) | ~0.1 mg/mL (in a 1:9 DMF:PBS solution)[1]. | Data not readily available. |
Experimental Protocols
The following are representative protocols for the analysis of this compound compounds using High-Performance Liquid Chromatography (HPLC).
Quality Control of this compound Disoproxil Fumarate (TDF) by RP-HPLC
This protocol is adapted from a method for the simultaneous determination of TDF and Emtricitabine[11].
-
Objective : To determine the purity of a TDF bulk sample.
-
Instrumentation : HPLC with a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions :
-
Procedure :
-
Mobile Phase Preparation : Prepare the mobile phase as described above, filter through a 0.45 µm membrane filter, and degas[11].
-
Standard Solution : Prepare a stock solution of TDF reference standard (e.g., 1000 µg/mL) in high-purity distilled water and store at 4°C[11]. Prepare working standards by diluting the stock solution with the mobile phase to achieve a final concentration within the expected linear range.
-
Sample Solution : Accurately weigh and dissolve the TDF bulk sample in distilled water to a known concentration. Dilute with the mobile phase as necessary.
-
Analysis : Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation : Calculate the purity of the TDF sample by comparing the peak area of the sample to the peak area of the reference standard.
-
Stability-Indicating Assay of this compound Alafenamide (TAF) by RP-HPLC
This protocol is based on a validated stability-indicating HPLC method.
-
Objective : To assess the stability of TAF under stress conditions by separating the parent drug from its degradation products.
-
Instrumentation : HPLC with a PDA detector.
-
Chromatographic Conditions :
-
Column : Inertsil ODS, 5 µm, 4.6 x 100 mm.
-
Mobile Phase A : Ammonium acetate buffer (pH 6.0) : (70% THF + 30% ACN) (990:10).
-
Mobile Phase B : Ammonium acetate buffer (pH 6.0) : (70% THF + 30% ACN) (500:500).
-
Gradient Program : A gradient program should be developed to ensure the separation of all degradation products.
-
Flow Rate : 1.50 mL/min.
-
Detection Wavelength : 260 nm.
-
Column Temperature : 45°C.
-
Sample Temperature : 8°C.
-
Injection Volume : 10 µL.
-
-
Procedure :
-
Forced Degradation Sample Preparation :
-
Acid Degradation : Dissolve a known amount of TAF in a suitable solvent and add 0.1 N HCl. After a specified time, neutralize the solution.
-
Base Degradation : Follow a similar procedure using 0.1 N NaOH.
-
Oxidative Degradation : Treat the TAF solution with 30% H₂O₂.
-
Thermal Degradation : Expose the solid TAF to dry heat for a specified duration.
-
Photolytic Degradation : Expose the TAF solution to UV light.
-
-
Analysis : Inject the stressed samples, along with an unstressed control sample, into the HPLC system.
-
Data Analysis : Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent TAF peak. The peak purity of the TAF peak should be assessed to ensure it is not co-eluting with any degradants.
-
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for handling solid this compound Disoproxil Fumarate.
Caption: Postulated hydrolytic degradation pathway of this compound Alafenamide.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. askgileadmedical.com [askgileadmedical.com]
- 5. askgileadmedical.com [askgileadmedical.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. askgileadmedical.com [askgileadmedical.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of this compound alafenamide fumarate and comparison of its degradation and stability behaviour with this compound disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Performance and Stability of this compound Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medkoo.com [medkoo.com]
Troubleshooting & Optimization
Technical Support Center: HIV Resistance to Tenofovir
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of HIV-1 resistance to Tenofovir.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HIV-1 resistance to this compound?
A1: HIV-1 develops resistance to this compound primarily through two distinct mechanisms involving the viral enzyme reverse transcriptase (RT):
-
Decreased Drug Incorporation: This is the main mechanism of resistance, primarily caused by specific mutations in the RT enzyme. These mutations alter the enzyme's active site, reducing its ability to bind and incorporate this compound diphosphate (TFV-DP), the active form of the drug, into the growing viral DNA chain. The most notable mutation conferring this type of resistance is K65R.[1] This leads to a decrease in the drug's inhibitory effect.
-
Increased Drug Excision: This mechanism involves the removal of the incorporated this compound monophosphate from the terminated DNA chain. This process, known as pyrophosphorolysis, is ATP-dependent and allows DNA synthesis to resume. While Tenofovír is less susceptible to excision than some other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (AZT), certain mutations, particularly Thymidine Analog Mutations (TAMs), can enhance this process.[2]
Q2: What is the K65R mutation and how does it confer resistance to this compound?
A2: The K65R mutation is a key single amino acid substitution at codon 65 of the HIV-1 reverse transcriptase, where lysine (K) is replaced by arginine (R). This mutation is a primary pathway for resistance to this compound and other NRTIs like abacavir and didanosine. The K65R mutation reduces the susceptibility to this compound by approximately 2-fold, which is clinically significant.[1]
The mechanism of resistance conferred by K65R is a decrease in the rate of incorporation of this compound diphosphate (TFV-DP) into the viral DNA. The mutation alters the conformation of the dNTP binding site, leading to a less favorable interaction with TFV-DP while having a lesser impact on the binding of natural nucleotides.
Q3: What are Thymidine Analog Mutations (TAMs) and how do they affect this compound susceptibility?
A3: Thymidine Analog Mutations (TAMs) are a group of mutations in the reverse transcriptase (M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E) that are typically selected for by thymidine analogs like zidovudine (AZT) and stavudine (d4T). TAMs confer resistance to this compound primarily through the excision mechanism. RT enzymes with TAMs are more efficient at removing the incorporated this compound monophosphate from the DNA chain, allowing viral replication to continue. The presence of three or more TAMs, particularly including M41L or L210W, is associated with a reduced virologic response to this compound.[3][4]
Q4: What is the role of the M184V mutation in this compound resistance?
A4: The M184V mutation, which confers high-level resistance to lamivudine and emtricitabine, has a complex and generally favorable interaction with this compound. The M184V mutation can increase the susceptibility of HIV-1 to this compound, a phenomenon known as resensitization. When M184V is present alongside the K65R mutation, it partially restores susceptibility to this compound.[1] This is because the M184V mutation can counteract the conformational changes induced by K65R that lead to resistance.
Quantitative Data Summary
The following tables summarize the quantitative effects of various mutations on this compound susceptibility and reverse transcriptase kinetics.
Table 1: Fold Change in this compound Susceptibility for Common RT Mutations
| Mutation(s) | Fold Change in IC50 vs. Wild-Type | Primary Resistance Mechanism |
| K65R | 2.0 - 4.0 | Decreased Incorporation |
| M184V | ~0.7 (Increased Susceptibility) | - |
| K65R + M184V | < 1.5 | Decreased Incorporation (partially restored susceptibility) |
| ≥ 3 TAMs (including M41L or L210W) | > 1.4 | Increased Excision |
| T69S insert | High-level resistance | Altered RT structure |
| Q151M complex | Susceptible | - |
Note: Fold change values can vary depending on the specific assay and viral background.[1][3][4][5]
Table 2: Kinetic Parameters of Wild-Type and K65R Mutant HIV-1 Reverse Transcriptase
| Enzyme | Substrate | Kd (µM) | kpol (s-1) | Catalytic Efficiency (kpol/Kd) (µM-1s-1) |
| Wild-Type | dATP | 0.3 - 0.5 | 30 - 50 | 60 - 167 |
| K65R | dATP | ~1.2-fold increase | ~4.5-fold decrease | Decreased |
| Wild-Type | This compound-DP | - | - | - |
| K65R | This compound-DP | ~1.5-fold increase | Significantly decreased | 12.4-fold lower than WT for dATP |
Data compiled from multiple sources and represent approximate values.[6]
Experimental Protocols & Troubleshooting Guides
Phenotypic Drug Susceptibility Assay
Objective: To measure the concentration of this compound required to inhibit HIV-1 replication by 50% (IC50) in a cell-based assay.
Detailed Methodology:
-
Virus Preparation:
-
Isolate HIV-1 from patient plasma or use laboratory-adapted strains with site-directed mutations.
-
Quantify the virus stock by measuring p24 antigen concentration or by determining the tissue culture infectious dose 50 (TCID50).
-
-
Cell Culture:
-
Use a susceptible cell line, such as MT-2, MT-4, or peripheral blood mononuclear cells (PBMCs).
-
Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in culture medium.
-
Seed cells in a 96-well plate.
-
Infect the cells with a standardized amount of virus in the presence of the different drug concentrations.
-
Include control wells with no drug (virus control) and no virus (cell control).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-7 days.
-
-
Measurement of Viral Replication:
-
Quantify viral replication using a suitable method, such as:
-
p24 Antigen ELISA: Measure the amount of p24 antigen in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measure the RT activity in the supernatant.
-
Reporter Gene Assay: Use a cell line containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Calculate the fold change in resistance by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.[7][8]
-
Troubleshooting Guide: Phenotypic Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inaccurate pipetting, uneven cell distribution, or contamination. | Use calibrated pipettes, ensure a single-cell suspension before plating, and maintain sterile technique. |
| No viral replication in virus control wells | Inactive virus stock, non-permissive cells, or incorrect assay setup. | Titer the virus stock before the assay, use a known permissive cell line, and double-check all reagent concentrations and incubation conditions. |
| High background in cell control wells | Cell death due to toxicity of the plate or medium, or contamination. | Use pre-tested cell culture plates and medium, and check for contamination. |
| Inconsistent IC50 values | Variation in virus input, cell passage number, or assay conditions. | Standardize the virus input based on TCID50 or p24, use cells within a defined passage number range, and maintain consistent assay parameters. |
Reverse Transcriptase (RT) Activity Assay (Colorimetric)
Objective: To quantify the activity of HIV-1 reverse transcriptase.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs including biotin-dUTP and DIG-dUTP, and MgCl2.
-
Prepare a lysis buffer to release RT from viral particles.
-
Prepare wash and substrate buffers.
-
-
Sample Preparation:
-
Lyse virus-containing samples (e.g., culture supernatant) to release the RT enzyme.
-
Prepare a standard curve using known concentrations of recombinant HIV-1 RT.
-
-
RT Reaction:
-
Add the sample or RT standard to a microplate well containing the reaction buffer.
-
Incubate at 37°C for 1-3 hours to allow the synthesis of biotin- and DIG-labeled DNA.
-
-
Detection:
-
Transfer the reaction product to a streptavidin-coated plate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound components.
-
Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash the plate again and add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
Troubleshooting Guide: RT Activity Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal in all wells | Inactive RT enzyme, incorrect buffer composition, or expired reagents. | Use a fresh, active RT standard, verify the pH and component concentrations of all buffers, and check reagent expiration dates. |
| High background in negative controls | Contamination of reagents with RT or DNA, or non-specific binding of the antibody. | Use fresh, nuclease-free water and reagents, and optimize the washing steps to reduce non-specific binding. |
| Poor standard curve | Inaccurate dilutions of the RT standard, or issues with the detection steps. | Prepare fresh dilutions of the standard, ensure proper mixing, and check the performance of the antibody and substrate. |
Visualizations
Caption: Mechanism of this compound action and HIV resistance pathways.
Caption: Experimental workflow for a phenotypic drug susceptibility assay.
Caption: Logical relationships between this compound and key resistance mutations.
References
- 1. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotypic and phenotypic predictors of the magnitude of response to this compound disoproxil fumarate treatment in antiretroviral-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Genotypic and phenotypic analyses of HIV-1 in antiretroviral-experienced patients treated with this compound DF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism by Which the K70E Mutation in Human Immunodeficiency Virus Type 1 Reverse Transcriptase Confers Resistance to Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
Technical Support Center: Investigating and Mitigating Tenofovir-Associated Nephrotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Tenofovir-associated nephrotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-associated nephrotoxicity?
A1: The primary mechanism of this compound-associated nephrotoxicity involves its accumulation in the proximal renal tubular epithelial cells.[1][2][3][4] this compound is taken up into these cells from the blood by organic anion transporters (OAT1 and, to a lesser extent, OAT3) on the basolateral membrane.[2][4] Its efflux into the tubular lumen is mediated by multidrug resistance-associated proteins (MRP2 and MRP4) on the apical membrane.[2][5] An imbalance between uptake and efflux leads to high intracellular concentrations of this compound, which can cause mitochondrial dysfunction.[6][7] This mitochondrial toxicity is characterized by depletion of mitochondrial DNA (mtDNA), structural damage to mitochondria, and disruption of the electron transport chain, leading to cellular injury and apoptosis.[6][8][9]
Q2: What are the common in vitro models to study this compound nephrotoxicity, and what are their limitations?
A2: Human Kidney 2 (HK-2) cells, a human proximal tubular epithelial cell line, are a widely used in vitro model. They are valuable for studying the direct cytotoxic effects of this compound and for mechanistic studies. However, a key limitation is that they may not fully recapitulate the complex transport mechanisms and metabolic environment of the in vivo kidney. For instance, their expression of OAT1 and OAT3 can be variable, which are crucial for this compound uptake. Another model is primary human renal proximal tubule epithelial cells (RPTECs), which offer a more physiologically relevant system but are limited by availability and donor variability.
Q3: What are the key histopathological findings in animal models of this compound-associated nephrotoxicity?
A3: Histopathological examination of kidney tissue from animal models, such as mice and rats, treated with this compound typically reveals acute tubular necrosis, primarily affecting the proximal tubules.[8][10] Characteristic findings include eosinophilic inclusions within the cytoplasm of proximal tubular cells, which correspond to giant and dysmorphic mitochondria when viewed under electron microscopy.[8][11] Other observed changes include apical blebbing, disruption of the brush border, and occasional apoptotic tubular cells.[12]
Q4: Which biomarkers are most relevant for detecting this compound-induced kidney injury in pre-clinical studies?
A4: Several urinary biomarkers are considered more sensitive than traditional markers like serum creatinine for detecting early-stage this compound-induced kidney injury. Key biomarkers include:
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Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is significantly upregulated in injured proximal tubule cells.[13][14]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly released from injured renal tubular cells.[15]
-
Other promising biomarkers: Alpha-1-microglobulin (α1m), beta-2-microglobulin (β2m), and trefoil factor 3 (TFF3) have also shown significant increases following this compound administration.[13][16]
Q5: What are some potential strategies to mitigate this compound-associated nephrotoxicity?
A5: Mitigation strategies primarily focus on reducing the accumulation of this compound in renal proximal tubule cells and counteracting its mitochondrial toxicity. Pre-clinical studies have explored the use of antioxidants with mitochondria-targeted properties, such as MitoQ and Mito-CP, to protect against this compound-induced damage.[3][17] Other potential protective agents include melatonin, vitamin E, and quercetin.[3][17] Additionally, co-administration of inhibitors of OAT1, such as probenecid, has been suggested as a way to reduce this compound uptake into renal cells.[18]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in cell viability assays (e.g., MTT, LDH) when treating HK-2 cells with this compound.
-
Possible Cause 1: Inconsistent cell health and density.
-
Solution: Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding. Seed cells at a consistent density for all experiments. Allow cells to adhere and stabilize for 24 hours before adding this compound.
-
-
Possible Cause 2: Variability in drug concentration and preparation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Use a consistent vehicle (e.g., sterile PBS) and ensure it is present in control wells at the same concentration as in treated wells.
-
-
Possible Cause 3: Fluctuation in incubation conditions.
-
Solution: Maintain a constant temperature (37°C) and CO2 level (5%) in the incubator. Avoid frequent opening of the incubator door.
-
Issue 2: Failure to detect significant mitochondrial dysfunction after this compound treatment.
-
Possible Cause 1: Insufficient drug exposure time or concentration.
-
Solution: Refer to published literature for effective concentration ranges and treatment durations. Consider performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
-
-
Possible Cause 2: Insensitive assay for the specific aspect of mitochondrial dysfunction.
-
Solution: Employ a multi-parametric approach. In addition to assessing mitochondrial DNA content, measure mitochondrial respiration using a Seahorse XFp Analyzer, and assess mitochondrial membrane potential and reactive oxygen species (ROS) production.
-
-
Possible Cause 3: Low expression of this compound transporters in the cell line.
-
Solution: Verify the expression of OAT1, OAT3, MRP2, and MRP4 in your cell line using qPCR or Western blotting. Consider using cell lines engineered to overexpress these transporters for more robust results.
-
In Vivo Experiments
Issue 1: Lack of significant increase in serum creatinine or BUN in animal models despite histopathological evidence of kidney injury.
-
Possible Cause 1: Insensitivity of traditional renal function markers for early-stage injury.
-
Solution: Rely on more sensitive urinary biomarkers such as KIM-1 and NGAL, which can detect tubular injury before significant changes in glomerular filtration rate occur.
-
-
Possible Cause 2: Compensatory renal mechanisms.
-
Solution: In addition to functional markers, perform detailed histopathological analysis of kidney tissue to directly assess tubular damage.
-
Issue 2: Conflicting results between different urinary biomarkers.
-
Possible Cause 1: Different biomarkers reflect different aspects or locations of renal injury.
-
Solution: Analyze a panel of biomarkers that represent damage to different segments of the nephron. For example, KIM-1 is specific to proximal tubular injury, while other markers might reflect glomerular or distal tubular damage.
-
-
Possible Cause 2: Temporal differences in biomarker release.
-
Solution: Collect urine samples at multiple time points throughout the study to capture the dynamic changes in biomarker expression following this compound administration.
-
Data Presentation
Table 1: In Vivo Effects of this compound on Renal Function Markers in Animal Models
| Animal Model | This compound Dose | Duration | Change in Serum Creatinine | Change in BUN | Reference |
| Rat | 300 mg/kg/day | 35 days | Increased | Increased | [19] |
| Mouse (HIV Transgenic) | 0.11 mg/day | 5 weeks | Not specified | Not specified | [20] |
| Mouse | 1000 mg/kg/day | 13 weeks | No significant change | No significant change |
Table 2: In Vitro Cytotoxicity of this compound in Renal Cell Lines
| Cell Line | Assay | Exposure Time | IC50 / CC50 (µM) | Reference |
| HK-2 | MTT | 48 hours | 9.21 | [2] |
| HK-2 | MTT | 72 hours | 2.77 | [2] |
| RPTECs | Cell Viability | 15 days | No significant change up to 300 µM | [8] |
| RPTECs | Cell Viability | 22 days | No significant change up to 300 µM | [8] |
| HepG2 | Proliferation | Not specified | 398 | [19] |
Table 3: Effect of this compound on Mitochondrial Parameters In Vitro
| Cell Line | Parameter | This compound Concentration | Duration | Observation | Reference |
| RPTECs | mtDNA content | 300 µM | 21 days | No significant change | [20] |
| HepG2 | mtDNA content | 300 µM | 9 days | No significant change | [20] |
| HK-2 | Maximal Respiration (OCR) | 300 µM | Not specified | ~50% decrease | [3] |
| HK-2 | Maximal Respiration (OCR) | 1000 µM | Not specified | ~50% decrease | [3] |
Table 4: Changes in Urinary Biomarker Concentrations Following this compound Initiation in Humans
| Biomarker | Change within 1 year of TDF initiation | 95% Confidence Interval | Reference |
| Trefoil factor 3 (TFF3) | +78% | +38%, +129% | [9] |
| Alpha-1 microglobulin (α1m) | +32% | +13%, +55% | [9] |
| Clusterin | +21% | +6%, +38% | [9] |
| Uromodulin | +19% | +4%, +36% | [9] |
| Kidney injury molecule-1 (KIM-1) | +13% | +1%, +26% | [9] |
| Interleukin-18 (IL-18) | -13% | -7%, -25% | [9] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability in HK-2 Cells
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Mitochondrial Proteins in Kidney Tissue
-
Mitochondrial Isolation: Isolate mitochondria from kidney tissue homogenates using differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the mitochondrial lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of mitochondrial protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against mitochondrial proteins of interest (e.g., subunits of the electron transport chain complexes, mitochondrial transcription factors) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: ELISA for Urinary Kidney Injury Molecule-1 (KIM-1)
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for KIM-1 overnight at room temperature.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample and Standard Incubation: Add urine samples (diluted as necessary) and a serial dilution of recombinant KIM-1 standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for KIM-1. Incubate for 1-2 hours.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm. A standard curve is generated to quantify KIM-1 concentrations in the samples.
Visualizations
Caption: this compound transport in renal proximal tubule cells.
Caption: Signaling pathway of this compound-induced mitochondrial toxicity.
Caption: Experimental workflow for investigating this compound nephrotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. SMPDB [smpdb.ca]
- 5. sketchviz.com [sketchviz.com]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound-induced nephrotoxicity: incidence, mechanism, risk factors, prognosis and proposed agents for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Nephrotoxicity: 2011 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound induced renal damage is associated with activation of NF-κB inflammatory signaling pathway and PARP overactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance Oral Bioavailability of Tenofovir
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the oral bioavailability of Tenofovir.
Section 1: Prodrug Strategies
The development of prodrugs is a primary strategy to overcome the poor oral bioavailability of this compound, which is attributed to its hydrophilic nature and negative charge at physiological pH.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key differences between this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF)?
A1: TDF and TAF are both prodrugs of this compound designed to increase oral absorption. The primary difference lies in their activation mechanism and plasma stability.[1] TDF is rapidly converted to this compound in the plasma by esterases.[1] In contrast, TAF is more stable in plasma and is primarily hydrolyzed intracellularly by cathepsin A, leading to a more targeted delivery of this compound to HIV target cells.[1][2] This results in lower systemic plasma concentrations of this compound with TAF compared to TDF, which is associated with a better renal and bone safety profile.[2]
Q2: We are developing a novel this compound prodrug and observing high plasma concentrations of the parent drug (this compound) but low intracellular levels of the active diphosphate form. What could be the issue?
A2: This suggests that your prodrug is likely being prematurely converted to this compound in the plasma, similar to TDF, rather than being taken up by target cells before conversion.[1] This can lead to higher systemic exposure and potentially off-target toxicities.[2] Consider modifying the prodrug moiety to enhance its stability in plasma and promote intracellular uptake.
Troubleshooting Guide: Prodrug Development
| Problem | Possible Cause | Suggested Solution |
| Low oral bioavailability of a new this compound prodrug in preclinical animal models. | 1. Poor aqueous solubility: The prodrug may not be dissolving sufficiently in the gastrointestinal fluids.[3] 2. Chemical instability: The prodrug may be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine.[4] 3. P-glycoprotein (P-gp) efflux: The prodrug may be a substrate for efflux transporters like P-gp, which pump it back into the intestinal lumen.[5][6] | 1. Improve solubility: Consider formulation strategies such as co-solvents, surfactants, or creating a salt form. 2. Assess stability: Conduct in vitro stability studies in simulated gastric and intestinal fluids. Modify the prodrug structure to improve stability if necessary. 3. Evaluate P-gp interaction: Perform in vitro transport studies using Caco-2 cell monolayers to determine if your prodrug is a P-gp substrate.[5] If so, co-administration with a P-gp inhibitor or structural modification of the prodrug could be explored.[6] |
| High variability in pharmacokinetic data between individual animals. | 1. Inconsistent dosing: Inaccurate oral gavage technique can lead to variable dosing. 2. Food effects: The presence or absence of food can significantly impact the absorption of some prodrugs.[7] 3. Genetic differences in metabolic enzymes: Variations in the expression of esterases or other metabolizing enzymes among animals can lead to different rates of prodrug conversion. | 1. Refine dosing technique: Ensure all personnel are properly trained in oral gavage. 2. Standardize feeding schedule: Fast animals overnight before dosing and control access to food post-dosing.[5] 3. Increase sample size: A larger group of animals can help to account for inter-individual variability. |
Quantitative Data Summary: this compound Prodrugs
| Prodrug | Oral Bioavailability (in rats) | Key Pharmacokinetic Feature | Reference |
| This compound Disoproxil Fumarate (TDF) | 17.21% ± 2.09% | Rapid plasma conversion to this compound | [8] |
| This compound Alafenamide (TAF) | 28.60% ± 4.65% | High intracellular conversion to this compound | [8] |
| This compound Amibufenamide (TMF) | 46.70% ± 5.59% | Higher plasma stability and bioavailability compared to TDF and TAF | [8] |
Section 2: Nanocarrier-Based Strategies
Encapsulating this compound or its prodrugs in nanocarriers can protect the drug from degradation in the gastrointestinal tract, enhance its absorption, and potentially target it to specific cells or tissues.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using nanocarriers for oral delivery of this compound?
A1: Nanocarriers offer several advantages, including:
-
Protection: They can protect the encapsulated drug from the harsh environment of the stomach and enzymatic degradation in the intestines.[9]
-
Enhanced Permeability: Nanoparticles can be taken up by the intestinal epithelium through various mechanisms, including endocytosis, thereby bypassing efflux transporters.
-
Sustained Release: Nanocarriers can be designed to release the drug in a controlled manner, potentially reducing dosing frequency.[10]
-
Targeting: Surface modification of nanoparticles can enable targeted delivery to specific cells or tissues.
Q2: We are struggling with low entrapment efficiency of this compound in our polymeric nanoparticles. What can we do?
A2: Low entrapment efficiency for a hydrophilic drug like this compound is a common challenge.[9] Here are some troubleshooting steps:
-
Optimize the formulation: The ratio of polymer to drug is a critical factor.[11] Experiment with different ratios to find the optimal balance.
-
Modify the preparation method: The choice of solvent and the speed of stirring or sonication can influence entrapment.[12]
-
Use a more hydrophobic prodrug: Encapsulating a more lipophilic prodrug of this compound, such as TDF, can significantly improve entrapment efficiency in hydrophobic polymer matrices.[9]
-
Adjust the pH: The charge of both the drug and the polymer can affect their interaction and, consequently, the entrapment efficiency.[12]
Troubleshooting Guide: Nanoparticle Formulation
| Problem | Possible Cause | Suggested Solution |
| Inconsistent particle size and high polydispersity index (PDI). | 1. Suboptimal formulation parameters: Incorrect concentrations of polymer, surfactant, or drug.[11] 2. Issues with the preparation method: Inconsistent stirring speed, temperature, or rate of solvent addition.[12] | 1. Systematically optimize formulation: Use a design of experiments (DoE) approach to investigate the effect of each component's concentration on particle size and PDI.[10] 2. Standardize the protocol: Ensure all experimental parameters are tightly controlled and reproducible. |
| Agglomeration of nanoparticles upon storage. | 1. Insufficient surface charge: Low zeta potential can lead to particle aggregation. 2. Inadequate stabilization: The concentration or type of stabilizer (surfactant) may not be optimal. | 1. Increase zeta potential: Modify the surface of the nanoparticles with charged molecules or adjust the pH of the suspension. 2. Optimize stabilizer: Screen different types and concentrations of pharmaceutically acceptable stabilizers.[11] |
| Poor in vitro drug release. | 1. Drug precipitation within the matrix: The drug may not be molecularly dispersed. 2. Slow polymer degradation/swelling: The polymer matrix may not be breaking down or swelling sufficiently to release the drug.[13] | 1. Characterize the solid state: Use techniques like DSC and XRD to assess the physical state of the drug within the nanoparticles. 2. Select a different polymer: Choose a polymer with a degradation or swelling profile that matches the desired release rate. |
Quantitative Data Summary: Nanocarrier Formulations for this compound
| Nanocarrier System | Drug Form | Particle Size (nm) | Entrapment Efficiency (%) | Improvement in Bioavailability | Reference |
| PLGA/Eudragit S-100 Nanoparticles | This compound | ~250 | 16.1 | pH-responsive release | [9] |
| PLGA/Eudragit S-100 Nanoparticles | TDF | ~337 | 24.0 | pH-responsive release | [9] |
| Chitosan Nanoparticles | This compound | 208 | 5.83 | Enhanced mucoadhesion | [12] |
| Solid Lipid Nanoparticles | This compound | 450 | 83.13 | 12.4-fold increase over pure TNF solution in rats | [10] |
Section 3: Experimental Protocols and Troubleshooting
In Vitro Permeability Assay Using Caco-2 Cell Monolayers
This assay is a standard method to predict the intestinal absorption of a drug and to identify if it is a substrate of efflux transporters like P-gp.[5]
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study (Apical to Basolateral - A to B):
-
Add the test compound (e.g., this compound prodrug or nanoparticle formulation) to the apical (donor) chamber.
-
At predetermined time points, collect samples from the basolateral (receiver) chamber.
-
-
Transport Study (Basolateral to Apical - B to A):
-
Add the test compound to the basolateral (donor) chamber.
-
At predetermined time points, collect samples from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[14]
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to quantify the rate of transport across the monolayer. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.
| Problem | Possible Cause | Suggested Solution |
| Low TEER values, indicating poor monolayer integrity. | 1. Cells are not fully differentiated: Insufficient time in culture. 2. Cell culture contamination: Bacterial or mycoplasma contamination. 3. Toxicity of the test compound: The compound may be damaging the cells. | 1. Extend culture time: Ensure cells are cultured for at least 21 days. 2. Check for contamination: Regularly test cell cultures for contamination. 3. Assess cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or LDH) at the tested concentrations. If toxic, use lower, non-toxic concentrations. |
| Low recovery of the test compound. | 1. Binding to plasticware: The compound may be adsorbing to the assay plates or pipette tips. 2. Metabolism by Caco-2 cells: The compound may be metabolized by enzymes present in the cells. 3. Instability in the assay buffer. | 1. Use low-binding plates and tips: Pre-treat materials with a blocking agent if necessary. 2. Analyze for metabolites: Use LC-MS/MS to look for potential metabolites in the cell lysates and receiver compartments. 3. Check stability: Incubate the compound in the assay buffer without cells to assess its stability over the experiment's duration.[15] |
In Vivo Pharmacokinetic Studies in Animal Models
These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a new this compound formulation.
-
Animal Model: Select an appropriate animal model (e.g., rats, dogs).[5][8]
-
Dosing: Administer the formulation orally (e.g., via oral gavage). Include a control group receiving the parent drug or an existing prodrug.
-
Blood Sampling: Collect blood samples at predetermined time points via an appropriate route (e.g., tail vein, jugular vein).
-
Plasma Preparation: Process the blood samples to obtain plasma and store them appropriately (e.g., at -80°C).
-
Sample Analysis: Quantify the concentration of the drug and/or its metabolites in the plasma samples using a validated LC-MS/MS method.[16]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability.
| Problem | Possible Cause | Suggested Solution |
| High inter-animal variability in plasma concentrations. | 1. Inconsistent dosing. 2. Stress-induced physiological changes: Animal handling can affect gastrointestinal motility and blood flow. 3. Coprophagy (in rodents): Ingestion of feces can lead to reabsorption of the drug. | 1. Ensure accurate and consistent dosing. 2. Acclimatize animals: Allow animals to acclimate to the experimental conditions and handling procedures. 3. Use metabolic cages: House animals in metabolic cages to prevent coprophagy. |
| Poor correlation between in vitro and in vivo data. | 1. Species differences: Metabolic enzymes and transporters can differ significantly between humans and preclinical animal models. 2. Limitations of the in vitro model: The in vitro model may not fully recapitulate the complexity of the in vivo environment. | 1. Use multiple animal species: Data from different species can provide a more comprehensive picture. 2. Refine the in vitro model: Consider more advanced in vitro models, such as co-cultures or organ-on-a-chip systems. |
Section 4: Visualizations
References
- 1. A Review and Clinical Understanding of this compound: this compound Disoproxil Fumarate versus this compound Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alafenamide: A novel prodrug of this compound for the treatment of Human Immunodeficiency Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four decades of continuing innovations in the development of antiretroviral therapy for HIV/AIDS: Progress to date and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Improved pharmacokinetics of this compound ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved pharmacokinetics of this compound ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pH-Responsive Nanoparticles Releasing this compound for The Prevention of HIV Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Design, Optimization, and Evaluation of Solid Lipid Nanoparticles Loaded With an Antiviral Drug this compound Using Box-Behnken Design for Boosting Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Engineering this compound Loaded Chitosan Nanoparticles: To Maximize Microbicide Mucoadhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. [Pharmacokinetics of this compound in Beagle dogs after oral dosing of this compound dipivoxil fumarate using HPLC-MS/MS analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tenofovir Bioassays
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for analytical interference in Tenofovir bioassays.
Frequently Asked Questions (FAQs)
Q1: What is analytical interference in the context of this compound bioassays?
A1: Analytical interference refers to any component in a biological sample, other than this compound, that can alter the accuracy of its measurement. This can lead to either falsely elevated or falsely lowered concentration readings. Common sources of interference include endogenous matrix components, metabolites, and co-administered drugs.
Q2: What are the most common types of interference observed in LC-MS/MS-based this compound assays?
A2: The most prevalent issue in LC-MS/MS assays for this compound is the matrix effect .[1][2] This occurs when co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine, tissue) interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification.[1][2] Phospholipids, salts, and proteins are common culprits.[1]
Q3: How can I determine if my this compound assay is experiencing matrix effects?
A3: The standard method for assessing matrix effects is the post-extraction spike analysis.[1] This involves comparing the peak response of this compound spiked into an extracted blank matrix (from multiple sources) with the response of this compound in a pure solvent. The matrix factor (MF) is calculated, where a value of 1 indicates no effect, less than 1 suggests ion suppression, and greater than 1 indicates ion enhancement.[1] Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects during method validation.[1]
Q4: Are immunoassays for this compound susceptible to interference?
A4: While immunoassays are a valuable tool, they can be prone to interference from cross-reactivity. This happens when the antibody used in the assay binds to substances structurally similar to this compound. However, developed immunoassays for this compound have demonstrated high specificity, with no reported cross-reactivity with endogenous compounds.[3][4] It is still crucial to validate the assay for potential cross-reactivity with any co-administered medications.[3]
Q5: Can co-administered drugs interfere with this compound bioassays?
A5: Yes, other drugs or their metabolites can potentially interfere. For instance, they might have similar retention times in chromatography or produce isobaric fragments in MS/MS analysis. One study investigating an electrochemical method for this compound in urine found no interference from lopinavir, emtricitabine, or ritonavir.[5] However, it is essential to assess the potential for interference from any concomitant medications during method development and validation.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected this compound Concentrations in LC-MS/MS Analysis
This is often a primary indicator of matrix effects.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantification of this compound, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an Immunoassay for this compound in Urine as a Real-Time Metric of Antiretroviral Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Sensitive Determination of this compound in Pharmaceutical Formulations and Patients Urine—Comparative Electroanalytical Studies Using Different Sensing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical method validation for this compound alafenamide and known impurities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tenofovir Prodrug Stability
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the stability of Tenofovir prodrugs, such as this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF), in in-vitro experiments.
Troubleshooting Guide
This guide addresses common problems encountered during in-vitro stability studies of this compound prodrugs.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid and Extensive Degradation of TDF in Plasma or Serum Samples | TDF is highly susceptible to hydrolysis by plasma esterases (hydrolases).[1][2] | - Work with plasma samples on ice to reduce enzymatic activity.- Consider using esterase inhibitors. Note: The choice of inhibitor must be validated to ensure it does not interfere with the analytical method.[1]- For certain applications, heat-inactivated serum/plasma can be used, but this may alter other protein properties. |
| High Variability in TAF Stability Between Experiments in Cell Culture | The hydrolysis rate of TAF is highly dependent on pH.[3][4][5] A "stability window" exists between pH 4.8 and 5.8, with optimal stability around pH 5.3.[3] Standard cell culture media is typically buffered to pH 7.2-7.4, which is outside this optimal range. | - Regularly monitor the pH of your cell culture medium, as cellular metabolism can cause shifts.- For non-cell-based assays, use a buffer system that maintains the pH within the optimal stability window (e.g., citrate or phosphate buffers).[6]- When comparing TAF to other compounds, ensure the initial pH of all experimental media is identical. |
| Appearance of Unexpected Peaks in HPLC/LC-MS Chromatogram | 1. Secondary Degradation: Over-stressing the sample (e.g., excessively harsh conditions in forced degradation studies) can cause the primary degradation products to degrade further.[7]2. Excipient Interaction: Components of a formulation or experimental matrix may interact with the prodrug under stress.[7] | 1. Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, less concentrated acid/base).[7]2. Analyze a placebo (matrix or formulation without the drug) under the same stress conditions to identify any peaks originating from excipients.[7] |
| Poor Resolution Between Prodrug and Degradant Peaks in HPLC | The analytical method is not adequately separating the parent compound from its metabolites (e.g., this compound monoester, this compound).[7][8][9] | - Optimize Mobile Phase: Adjust the organic modifier-to-buffer ratio, try a different organic solvent (e.g., acetonitrile vs. methanol), or modify the pH of the aqueous portion.[7]- Change Column: Experiment with different stationary phases (e.g., C18, C8) or columns with different particle sizes or lengths.- Adjust Gradient: Modify the gradient slope or duration to improve the separation of closely eluting peaks. |
| Low Recovery of Prodrug from Biological Matrix | The prodrug may be binding to proteins or other components in the matrix, or the extraction method may be inefficient. | - Optimize the protein precipitation step (e.g., try different organic solvents like acetonitrile or methanol, or adjust the solvent-to-plasma ratio).- For highly protein-bound drugs, consider solid-phase extraction (SPE) for a cleaner and potentially more efficient extraction.[10]- Ensure all centrifugation steps are performed at a sufficient speed and duration to pellet proteins effectively. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for TDF and TAF in in-vitro systems?
A1: TDF and TAF degrade via different primary pathways.
-
TDF is primarily hydrolyzed in two steps: first by carboxylesterases to a this compound monophosphonate ester intermediate, and then by phosphodiesterases to the active drug, this compound (TFV).[1] This hydrolysis occurs rapidly in matrices rich in these enzymes, such as intestinal homogenates and plasma.[1][2]
-
TAF is designed to be more stable in plasma.[2] Its primary activation pathway is intracellular, where it is converted to TFV by the lysosomal hydrolase Cathepsin A (CatA).[2] Its main in-vitro instability is non-enzymatic hydrolysis, which is highly sensitive to pH.[3][5]
Q2: Which this compound prodrug is more stable in plasma?
A2: this compound Alafenamide (TAF) is significantly more stable in plasma than this compound Disoproxil Fumarate (TDF).[2][11] TDF is rapidly converted to this compound by plasma hydrolases, whereas TAF remains largely intact, allowing for more efficient delivery to target cells.[2][12]
Q3: How can I improve the stability of TAF in my experiments?
A3: The key to TAF stability is controlling the pH. Studies have identified an optimal stability window between pH 4.8 and 5.8.[3] Maintaining the pH of your buffers and media in this range, ideally around pH 5.3, can significantly mitigate hydrolytic degradation.[3] Excipients like trans-urocanic acid or buffers such as sodium citrate or dibasic sodium phosphate have been used to maintain this optimal pH.[3][6]
Q4: What are the typical conditions for a forced degradation study of this compound prodrugs?
A4: Forced degradation studies are performed to understand intrinsic stability and develop stability-indicating analytical methods.[7] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., reflux).[7]
-
Alkaline Hydrolysis: 0.1 M NaOH at elevated temperatures (e.g., reflux).[7]
-
Oxidative Degradation: Hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[7]
-
Thermal Degradation: Heating the solid drug substance (e.g., at 60°C).[7]
-
Photolytic Degradation: Exposing the drug to UV light.[7]
Q5: What analytical techniques are best for quantifying this compound prodrugs and their degradants?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for quantifying the parent drug and its degradation products.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products and for highly sensitive quantification in complex biological matrices.[4][7]
Comparative Stability Data
The following tables summarize quantitative data on the stability of this compound prodrugs under various conditions.
Table 1: Comparative Half-Life (t½) of this compound Prodrugs in Simulated Biological Fluids
| Prodrug | Matrix | Half-Life (t½) in minutes |
| TDF | Simulated Gastric Fluid (SGF) | Stable (>120 min) |
| Simulated Intestinal Fluid (SIF) | 13.7 | |
| TAF | Simulated Gastric Fluid (SGF) | 71.3 |
| Simulated Intestinal Fluid (SIF) | 48.4 | |
| Data adapted from a 2022 study on this compound ester prodrugs.[13] |
Table 2: Effect of pH on TAF Purity In-Vitro
| pH of Medium | Purity after Incubation |
| 4.8 - 5.8 | "Stability window" where degradation is significantly mitigated.[3] |
| 5.3 | Optimal pH with minimal degradation.[3] |
| 7.4 (Physiological) | Increased rate of hydrolysis compared to the stability window. |
| Data derived from studies investigating TAF hydrolysis kinetics.[3][4] |
Table 3: In-Vitro Purity of TAF Free Base (TAF FB) Formulations Over Time
| Formulation | Incubation Time (days) | Purity (%) |
| TAF FB in a subcutaneous implant | 240 | > 93% |
| Data from a 2020 study on long-acting TAF delivery systems under simulated physiological conditions.[5] |
Visualizations: Pathways and Workflows
References
- 1. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Virology Profile of this compound Alafenamide, a Novel Oral Prodrug of this compound with Improved Antiviral Activity Compared to That of this compound Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-urocanic acid enhances this compound alafenamide stability for long-acting HIV applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance and stability of this compound alafenamide formulations within subcutaneous biodegradable implants for HIV Pre-Exposure Prophylaxis (PrEP) | RTI [rti.org]
- 5. Performance and Stability of this compound Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stabilization of a this compound Alafenamide Fumarate Formulation for Use in a Subcutaneous Implant - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of this compound prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Improved pharmacokinetics of this compound ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
Troubleshooting variability in Tenofovir cell culture-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Tenofovir and its prodrugs (this compound Disoproxil Fumarate - TDF, this compound Alafenamide - TAF) in cell culture-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cell culture?
A1: this compound is a nucleotide analog reverse transcriptase inhibitor (NRTI).[1] Its prodrug forms, TDF or TAF, are used in cell culture to enhance cell permeability.[1] Once inside the cell, these prodrugs are converted to this compound. This compound then undergoes two sequential phosphorylation steps catalyzed by cellular kinases to become the active metabolite, this compound diphosphate (TFV-DP).[1][2][3] TFV-DP mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP), and competes with it for incorporation into growing viral DNA chains by viral reverse transcriptase.[1][4] The incorporation of TFV-DP leads to chain termination because it lacks a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, thus halting viral DNA synthesis and replication.[1][4][5]
Q2: Why am I observing high variability in my EC50/IC50 values for this compound across experiments?
A2: High variability in EC50/IC50 values for this compound can arise from several factors:
-
Cell Line and Passage Number: Different cell lines express varying levels of the cellular kinases required for this compound activation.[2][3] Using immortalized cell lines or cells with high passage numbers can lead to inconsistent results.[6] It is recommended to use primary cells or low passage number cell lines relevant to the disease model.[6]
-
Cell Density: The density at which cells are seeded can impact drug metabolism and viral replication kinetics. It is crucial to maintain consistent cell seeding densities across experiments.
-
Viral Titer/Multiplicity of Infection (MOI): The amount of virus used to infect the cells can significantly affect the apparent efficacy of the drug. A high MOI might overwhelm the antiviral effect.[7]
-
Drug Stability and Storage: Improper storage or handling of this compound or its prodrugs can lead to degradation and loss of potency. This compound disoproxil fumarate (TDF) is stable at acidic pH but less stable at neutral or alkaline pH.[8][9]
-
Genetic Variants in Cellular Kinases: The expression and activity of kinases that phosphorylate this compound can vary between cell lines and even within cell populations, leading to differences in the levels of active TFV-DP.[2]
Q3: My this compound cytotoxicity assay (e.g., MTT assay) shows high background or inconsistent results. What could be the cause?
A3: Issues with cytotoxicity assays can be due to several factors:
-
Metabolic Activity vs. Cell Death: The MTT assay measures metabolic activity, which may not always directly correlate with cell death.[10][11] A compound can reduce metabolic activity without being cytotoxic. It is advisable to confirm cytotoxicity with a secondary assay that measures membrane integrity, such as the Lactate Dehydrogenase (LDH) assay.[12]
-
Assay Interference: The compound itself or the vehicle (e.g., DMSO) might interfere with the assay reagents. Always include appropriate vehicle controls.[10]
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results. Ensure a homogenous cell suspension and accurate pipetting.
-
Incubation Times: The timing of compound addition and the overall incubation period are critical and should be consistent.[10]
Q4: How can I measure the intracellular concentration of the active metabolite, this compound diphosphate (TFV-DP)?
A4: The gold standard for quantifying intracellular TFV-DP is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[13] This method is highly sensitive and specific.[13] The general workflow involves isolating the cells (e.g., PBMCs), lysing them, extracting the analyte, and then performing LC-MS/MS analysis.[13] Immunoassays are also being developed as a higher-throughput alternative.[13][14]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: No or Low Antiviral Activity Observed
| Potential Cause | Troubleshooting Steps |
| Inappropriate Cell Line | Ensure the cell line used expresses the necessary cellular kinases for this compound activation (e.g., AK2, PKM, CKM).[2][3] The expression of these kinases can be tissue-specific.[2][3][15] |
| Inactive Compound | Verify the integrity and concentration of your this compound stock solution. Consider purchasing a new batch from a reputable supplier. Check for proper storage conditions. |
| Low Intracellular Activation | The cell line may have low levels of the required kinases. Consider measuring intracellular TFV-DP levels to confirm activation.[13] |
| High Viral Inoculum (MOI) | A high viral load can overwhelm the inhibitory effect of the drug.[7] Perform a virus titration to determine the optimal MOI for your assay. |
| Incorrect Timing of Drug Addition | For optimal inhibition, this compound should be added to the cells before or shortly after viral infection.[7] |
Issue 2: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Potential Cause | Troubleshooting Steps |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to this compound. Human renal proximal tubular epithelial cells are known to be susceptible to this compound-induced nephrotoxicity.[10] |
| Compound Precipitation | High concentrations of the compound may precipitate in the culture medium, leading to non-specific toxicity. Visually inspect the wells for any precipitate. |
| Extended Incubation Time | Prolonged exposure to the drug can increase cytotoxicity. Optimize the incubation time to achieve a balance between antiviral activity and cell viability.[10] |
| Vehicle Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic at higher concentrations. Ensure the final concentration of the vehicle is non-toxic to the cells by including a vehicle-only control.[10] |
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound and its Prodrugs
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | HIV-1 (IIIB) | MT-4 | 1.15 (as µg/mL) | [16] |
| This compound | HIV-2 (ROD) | MT-4 | 1.12 (as µg/mL) | [16] |
| This compound | HBV | HepG2 2.2.15 | 1.1 | [17] |
| This compound Disoproxil Fumarate (TDF) | HBV | HepG2 2.2.15 | 0.02 | [18] |
| This compound Alafenamide (TAF) | HIV-1 | MT-4 | 4.7 - 42 | [12] |
| This compound Alafenamide (TAF) | HIV-1 | MT-2 | 42 | [12] |
Table 2: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Assay | Incubation Time | CC50 / IC50 (µM) | Reference |
| This compound | HK-2 | MTT | 48 hours | 9.21 | [19] |
| This compound | HK-2 | MTT | 72 hours | 2.77 | [19] |
| This compound | HEK293 (OAT1 transfected) | Not Specified | 48 hours | 316 | [10] |
| This compound | HepG2 | Proliferation | Not Specified | 398 | [10] |
| This compound Alafenamide (TAF) | Primary Osteoblasts | Cell Viability | continuous exposure | 10.4 | [12] |
Experimental Protocols
Protocol 1: Antiviral Activity Assay (MTT Assay)
This protocol determines the 50% effective concentration (EC50) of this compound.
Materials:
-
Target cells (e.g., MT-2) and appropriate complete cell culture medium
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HIV-1 stock (e.g., IIIB strain)
-
This compound or TDF/TAF stock solution
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96-well cell culture plates
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MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.[1]
-
Compound Dilution: Prepare serial dilutions of this compound or its prodrug in complete medium.
-
Infection and Treatment: Add 50 µL of the diluted compound to the wells. Subsequently, infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include uninfected and untreated infected controls.[1]
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 incubator.[1]
-
Viability Assessment: Add 20 µL of MTT solution to each well and incubate for 4 hours.[1]
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Target cell line (e.g., HepG2, HK-2) and appropriate complete cell culture medium
-
This compound or TDF/TAF stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere overnight.[10]
-
Compound Addition: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle-only control.[10]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours.[10]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the drug concentration.
Protocol 3: Quantification of Intracellular this compound Diphosphate (TFV-DP) by LC-MS/MS
This protocol outlines a general method for quantifying TFV-DP in PBMCs.
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque
-
Phosphate Buffered Saline (PBS)
-
70% Methanol (ice-cold)
-
Internal Standard (e.g., ¹³C₅-TFV-DP)
-
Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)
-
LC-MS/MS system
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[13] Wash the cells with PBS and perform a cell count.[13]
-
Cell Lysis and Extraction: Resuspend a known number of cells in ice-cold 70% methanol containing the internal standard to lyse the cells and precipitate proteins.[13] Incubate on ice and then centrifuge to pellet cell debris.[13]
-
Solid Phase Extraction (SPE): Condition a weak anion exchange SPE cartridge.[13] Load the supernatant from the cell lysate onto the cartridge. Wash the cartridge to remove interfering substances and then elute TFV-DP.[13]
-
LC-MS/MS Analysis: Evaporate the eluate to dryness and reconstitute it in the mobile phase for injection into the LC-MS/MS system.[13]
-
Data Analysis: Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[13]
Visualizations
Caption: Metabolic activation pathway of this compound prodrugs to the active TFV-DP.
Caption: Logical workflow for troubleshooting this compound cell culture-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Activating Kinases May Impact the Outcome of HIV Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound disoproxil - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Immunoassay for HIV Drug Metabolites this compound and this compound Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Activation is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Intracellular Metabolism and In Vitro Activity of this compound against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of HK-2 Cells as a Relevant Model to Study this compound-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Mitochondrial Toxicity of Tenofovir
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at understanding and reducing the off-target mitochondrial toxicity of Tenofovir.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced mitochondrial toxicity?
A1: this compound's mitochondrial toxicity is primarily observed in renal proximal tubule cells.[1] The mechanism is multifactorial and not primarily due to the inhibition of mitochondrial DNA (mtDNA) polymerase gamma (POLγ), a common mechanism for older nucleoside reverse transcriptase inhibitors (NRTIs).[2][3] Instead, studies suggest that this compound disoproxil fumarate (TDF) leads to mitochondrial dysfunction through:
-
Inhibition of the Electron Transport Chain (ETC): TDF has been shown to decrease the activity of Complex I and Complex V (ATP synthase) of the respiratory chain.[3][4]
-
Induction of Oxidative Stress: TDF treatment can lead to an increase in mitochondrial reactive oxygen species (ROS) production, causing oxidative damage to mitochondrial components.[5]
-
Alterations in Mitochondrial Morphology: Changes in mitochondrial shape, cristae structure, and distribution have been observed following TDF exposure.[1]
Q2: Why am I not observing a significant decrease in mitochondrial DNA (mtDNA) content after this compound treatment in my cell cultures?
A2: It is a common finding that this compound (TFV) and its prodrug this compound disoproxil fumarate (TDF) do not cause significant depletion of mtDNA in many cell types, including human hepatoblastoma (HepG2) cells, skeletal muscle cells, and even renal proximal tubule epithelial cells, at clinically relevant concentrations.[3][6][7][8] This is a key differentiator from older NRTIs like zidovudine (ZDV) or didanosine (ddI), which are more potent inhibitors of mtDNA synthesis.[6][7] If you are not observing mtDNA depletion, your results are likely consistent with the current understanding of this compound's mechanism of mitochondrial toxicity. Focus on other markers of mitochondrial dysfunction, such as ROS production, mitochondrial membrane potential, and oxygen consumption rates.
Q3: Which cell lines are most appropriate for studying this compound's mitochondrial toxicity?
A3: The most relevant cell lines are those derived from the kidney, as nephrotoxicity is the primary clinical manifestation of this compound's mitochondrial effects. Human renal proximal tubule epithelial cells (RPTECs) or the HK-2 cell line are highly recommended for these studies.[9] While some studies have used liver cell lines like HepG2 or muscle cells, the toxic effects are generally less pronounced in these cell types compared to renal cells.[6][7]
Q4: Are there strategies to reduce this compound-induced mitochondrial toxicity in an experimental setting?
A4: Yes, several strategies can be investigated to mitigate this compound's mitochondrial toxicity. These often involve targeting the downstream effects of the drug. Co-treatment with antioxidants like N-acetylcysteine (NAC) or melatonin has been shown to be protective by reducing oxidative stress.[5] Additionally, exploring the modulation of cellular signaling pathways involved in the antioxidant response, such as the Nrf2 pathway, may offer protective effects.[10][11] Another approach is to investigate the use of newer this compound prodrugs like this compound alafenamide (TAF), which has a more favorable safety profile due to lower plasma levels of this compound.[8][12]
Troubleshooting Guides
Issue 1: Inconsistent results in mitochondrial ROS production assays.
| Potential Cause | Troubleshooting Step |
| Probe Selection and Handling | Ensure the appropriate fluorescent probe is used (e.g., MitoSOX™ Red for mitochondrial superoxide). Protect probes from light and use fresh working solutions. |
| Cell Health and Density | Ensure cells are healthy and not overgrown, as this can affect baseline ROS levels. Seed cells at a consistent density for all experiments. |
| Incubation and Measurement Times | Optimize the incubation time with the ROS probe and the timing of measurements after this compound treatment. ROS production can be an early event. |
| Calibration | For quantitative assays using Amplex Red, always perform a standard curve with known concentrations of H₂O₂.[13] |
Issue 2: No significant change in oxygen consumption rate (OCR) in Seahorse XF analysis after short-term this compound exposure.
| Potential Cause | Troubleshooting Step |
| Treatment Duration | The effects of this compound on cellular bioenergetics may require longer exposure times. Consider extending the treatment duration (e.g., 24-72 hours or even longer for some cell types).[3] |
| Drug Concentration | Ensure that the concentration of this compound or its prodrug is sufficient to induce a measurable effect in your specific cell model. A dose-response experiment is recommended. |
| Cell Permeabilization | If investigating direct effects on ETC complexes, consider using permeabilized cells to bypass the plasma membrane and ensure this compound reaches the mitochondria. |
| Assay Protocol | Follow a standardized protocol for the Seahorse XF Cell Mito Stress Test, including optimization of FCCP concentration for your cell type.[14][15] |
Issue 3: High variability in mtDNA quantification by qPCR.
| Potential Cause | Troubleshooting Step |
| DNA Extraction Quality | Use a high-quality DNA extraction kit to ensure consistent yields and purity of total DNA.[3] |
| Primer Design and Validation | Use validated primers for both a mitochondrial gene (e.g., a component of Complex IV) and a nuclear gene (for normalization). Ensure primer efficiency is optimal. |
| qPCR Conditions | Optimize qPCR conditions, including annealing temperature and primer concentrations. Run samples in triplicate to minimize technical variability. |
| Normalization | Always normalize the mtDNA copy number to the nuclear DNA copy number to account for variations in cell number and DNA extraction efficiency.[3] |
Data Presentation: Quantitative Effects of this compound on Mitochondrial Parameters
Table 1: Effect of this compound on Mitochondrial DNA (mtDNA) Content in Various Cell Types.
| Cell Type | Drug | Concentration (µM) | Treatment Duration | % mtDNA Content (Compared to Control) | Reference |
| HepG2 | This compound | 3 - 300 | 9 days | No significant change | [6] |
| Skeletal Muscle Cells | This compound | 3 - 300 | 9 days | No significant change | [6] |
| RPTECs | This compound | 3 - 300 | up to 3 weeks | No significant change | [6] |
| MT-2 T-cells | TAF | 3.3 | 10 days (pulsed) | 106.7% | [8] |
| Jurkat T-cells | TAF | 3.3 | 10 days (pulsed) | 84.1% | [8] |
| MT-2 T-cells | TDF | 1.1 | 10 days (pulsed) | 100.6% | [8] |
| Jurkat T-cells | TDF | 1.1 | 10 days (pulsed) | 91.0% | [8] |
Table 2: Comparison of Mitochondrial Toxicity of this compound with Other NRTIs.
| Parameter | Cell Type | This compound (300 µM) | Zidovudine (ZDV) (300 µM) | Didanosine (ddI) (30 µM) | Reference |
| Lactate Production | HepG2 / SkMCs | <20% increase | >200% increase | 30-50% increase | [6] |
| mtDNA Depletion | SkMCs | No depletion | ~25% decrease | Almost complete depletion | [6] |
| COX II Expression | HepG2 | No change | No change | Significant decrease | [6] |
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
-
Cell Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or other compounds for the specified duration.
-
DNA Extraction: Harvest cells and extract total genomic DNA using a commercial kit (e.g., DNeasy Blood and Tissue Kit, Qiagen) according to the manufacturer's instructions.[3]
-
DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M), and nuclease-free water.
-
qPCR Analysis: Add 5 ng of total DNA to each well.[3] Run the qPCR using a real-time PCR detection system.
-
Data Analysis: Calculate the relative mtDNA content by normalizing the Ct value of the mitochondrial gene to the Ct value of the nuclear gene using the ΔΔCt method.
Protocol 2: Measurement of Mitochondrial ROS Production using MitoSOX™ Red
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat with this compound for the desired time.
-
Probe Loading: Remove the culture medium and wash the cells twice with warm phosphate-buffered saline (PBS).
-
Incubate the cells with 5 µM MitoSOX™ Red reagent in measurement buffer for 10-20 minutes at 37°C, protected from light.[16]
-
Washing: Wash the cells twice with warm PBS to remove excess probe.[16]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
Protocol 3: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
-
Cell Treatment: Treat cells with this compound for the desired duration (short-term or long-term).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight. Load the injection ports with oligomycin (Complex V inhibitor), FCCP (uncoupler), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).[3]
-
Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol.
-
Data Analysis: The Seahorse software will automatically calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced mitochondrial toxicity.
Caption: Experimental workflow for assessing mitochondrial toxicity.
References
- 1. This compound renal toxicity targets mitochondria of renal proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial ROS Analysis [protocols.io]
- 3. Integration of High-Throughput Imaging and Multiparametric Metabolic Profiling Reveals a Mitochondrial Mechanism of this compound Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial dysfunction and electron transport chain complex defect in a rat model of this compound disoproxil fumarate nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role for NF-κB inflammatory signalling pathway in this compound disoproxil fumarate (TDF) induced renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Mitochondrial Toxicity in Human Cells Treated with this compound: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of mitochondrial toxicity in human cells treated with this compound: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound alafenamide (TAF) does not deplete mitochondrial DNA in human T-cell lines at intracellular concentrations exceeding clinically relevant drug exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity and Mitochondrial Toxicity of this compound Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dapagliflozin treatment ameliorates oxidative stress, apoptosis and inflammation in this compound-induced nephrotoxicity in rats [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sm.unife.it [sm.unife.it]
Technical Support Center: Enhancing Tenofovir Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing Tenofovir delivery to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
1. Why is the delivery of this compound across the blood-brain barrier (BBB) so challenging?
The poor penetration of this compound into the brain is multifactorial:
-
Physicochemical Properties: this compound is a highly polar and hydrophilic molecule with a net negative charge at physiological pH.[1] These characteristics hinder its ability to passively diffuse across the lipid-rich cell membranes of the BBB.[1]
-
Efflux Transporters: this compound is a substrate for several active efflux transporters at the BBB, including Multidrug Resistance-Associated Protein 2 (MRP2) and MRP4, as well as Organic Anion Transporters (OAT) 1 and 3.[1] These transporters actively pump this compound out of the brain endothelial cells and back into the bloodstream, significantly limiting its accumulation in the CNS.[1]
-
Not a P-glycoprotein Substrate: Unlike many other antiretrovirals, this compound is not a significant substrate for P-glycoprotein (P-gp), another major efflux transporter at the BBB.[1]
2. What are the main strategies being explored to enhance this compound delivery to the brain?
Several innovative approaches are under investigation to overcome the challenges of delivering this compound to the CNS:
-
Prodrugs: Chemical modification of this compound into more lipophilic prodrugs, such as this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF), is a primary strategy.[2][3][4] While primarily designed to improve oral bioavailability, these modifications can also influence BBB penetration.
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound within various nanocarriers is a promising strategy. These include:
-
Liposomes and Nanodiscs: Lipid-based nanoparticles that can shield the drug from efflux transporters and facilitate its transport across the BBB.[5][6]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These carriers offer high drug loading capacity and can be surface-modified for targeted delivery.[5][7]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles for sustained drug release in the brain.[8]
-
-
Alternative Delivery Routes:
-
Transient BBB Disruption:
-
Focused Ultrasound (FUS): This technique uses ultrasound waves to temporarily and locally open the tight junctions of the BBB, allowing for increased drug penetration.[8]
-
-
Receptor-Mediated Transcytosis:
3. What are the most common in vitro models used to study this compound transport across the BBB?
A variety of in vitro models are employed to screen and evaluate different strategies for this compound delivery:
-
Monolayer Cell Cultures:
-
Primary Brain Microvascular Endothelial Cells (BMECs): These cells, derived from human, bovine, or rodent brains, are considered the gold standard for in vitro BBB models as they closely mimic the in vivo barrier.[12][13][14]
-
Immortalized Brain Endothelial Cell Lines: Cell lines such as hCMEC/D3 (human) offer a more readily available and reproducible alternative to primary cells.[15]
-
-
Co-culture and Tri-culture Models: To better replicate the cellular complexity of the neurovascular unit, endothelial cells are often co-cultured with astrocytes and/or pericytes.[13][14] These supporting cells are known to induce and maintain the barrier properties of the endothelial cells.
-
Microfluidic (BBB-on-a-chip) Models: These advanced models incorporate physiological shear stress and 3D microenvironments, offering a more dynamic and in vivo-like representation of the BBB.[16]
4. What are the key animal models for in vivo evaluation of this compound brain delivery?
Several animal models are utilized to assess the pharmacokinetics and efficacy of this compound delivery strategies in a living system:
-
Rodent Models (Mice and Rats): These are the most commonly used models for initial in vivo screening due to their cost-effectiveness and ease of handling.[17][18][19]
-
Non-Human Primates (e.g., Rhesus Macaques): These models provide a closer physiological and anatomical resemblance to humans, making them valuable for preclinical validation.[20]
-
Humanized Mouse Models: Mice engrafted with human immune cells are particularly useful for studying the interaction between HIV, the CNS, and antiretroviral drugs in a more clinically relevant context.[21][22]
Troubleshooting Guides
Issue 1: Low and Variable In Vitro Permeability of this compound
| Potential Cause | Troubleshooting Step |
| Poor passive diffusion | Increase the lipophilicity of the this compound formulation through prodrug strategies or encapsulation in lipid-based nanoparticles. |
| High efflux activity in the in vitro model | - Use an in vitro model with known expression levels of MRP2 and MRP4. - Co-administer a known inhibitor of these transporters (e.g., probenecid) to confirm their role in limiting permeability. |
| In vitro model lacks tightness | - Verify the integrity of your in vitro BBB model by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow or a fluorescently labeled dextran). - Optimize cell culture conditions (e.g., media components, co-culture with astrocytes/pericytes) to enhance barrier tightness.[13] |
| Inaccurate quantification of this compound | - Validate your analytical method (e.g., LC-MS/MS) for sensitivity, accuracy, and precision in the relevant biological matrix. - Ensure complete extraction of this compound from the cells and media. |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Step |
| Oversimplified in vitro model | - Transition from a monoculture to a co-culture or tri-culture model to better mimic the neurovascular unit. - Consider using a microfluidic BBB model that incorporates shear stress.[16] |
| Species differences in transporter expression and activity | - If using a non-human in vitro model, compare the known expression of relevant transporters (OATs, MRPs) to human data. - Whenever possible, use human-derived cells for in vitro studies.[13] |
| Metabolic instability of the delivery system in vivo | - Evaluate the stability of your nanoparticle formulation or prodrug in plasma and liver microsomes. - Assess the pharmacokinetic profile of the delivery system to understand its circulation time and biodistribution. |
| Poor correlation between CSF and brain tissue concentrations | - Recognize that CSF is often used as a surrogate for brain tissue, but concentrations can differ significantly.[1] - If feasible, directly measure this compound concentrations in different brain regions in your animal model.[17][20][23] |
Issue 3: Toxicity of the Delivery System
| Potential Cause | Troubleshooting Step |
| Inherent toxicity of the nanoparticle components | - Perform cytotoxicity assays (e.g., MTT, LDH) on your in vitro BBB model and relevant neuronal cell lines. - Select biocompatible and biodegradable materials for your nanoparticle formulation. |
| Inflammatory response to the delivery system | - Measure the expression of inflammatory markers (e.g., cytokines, chemokines) in your in vitro and in vivo models. - Modify the surface of your nanoparticles (e.g., with PEG) to reduce immunogenicity. |
| Dose-dependent toxicity | - Perform a dose-response study to determine the maximum tolerated dose of your formulation. - Optimize the drug loading and release profile to achieve therapeutic concentrations with minimal toxicity. |
Quantitative Data Summary
Table 1: this compound Concentrations in CSF and Brain Tissue
| Study Population/Model | Matrix | Median this compound Concentration | CSF/Plasma Ratio (%) | Reference |
| HIV-infected humans | CSF | 5.5 ng/mL | 5.7% | [1] |
| Humans with cryptococcal meningitis | CSF | 138 ng/mL | 66% | [23] |
| Humans without meningitis | CSF | - | 14% | [23] |
| Rhesus macaques | Cerebellum | 0.0784 ng/mg | - | [20] |
| Rhesus macaques | Thalamus | 0.0438 ng/mg | - | [20] |
| Rhesus macaques | Frontal Cortex | 0.0595 ng/mg | - | [20] |
| Mice | Brain | 5 ng/g | - | [18] |
| Rats (after Elvitegravir/Tenofovir administration) | Brain | 54.5 ng/g | - | [17] |
Table 2: In Vitro Permeability of this compound
| In Vitro Model | Permeability Coefficient (Papp) | Conditions | Reference |
| Primary bovine brain endothelial cells | - | - | [12] |
| MDCKwt cells | - | - | [12] |
| Caco-2 cells | - | - | [12] |
Note: Specific Papp values for this compound were not provided in the search results, but these models were used to assess the permeability of various compounds, including those with transport mechanisms relevant to this compound.
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell System
-
Cell Culture:
-
Culture primary human brain microvascular endothelial cells (hBMECs) on the apical side of a Transwell insert (e.g., 0.4 µm pore size).
-
In a co-culture setup, culture human astrocytes on the basolateral side of the well.
-
Maintain the cultures until a confluent monolayer with high TEER (e.g., >200 Ω·cm²) is formed.
-
-
TEER Measurement:
-
Equilibrate the Transwell plates to room temperature.
-
Measure the electrical resistance across the cell monolayer using an epithelial voltohmmeter.
-
Subtract the resistance of a blank insert from the measured resistance and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².
-
-
Permeability Assay:
-
Replace the medium in the apical chamber with fresh medium containing the this compound formulation to be tested.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
To assess efflux, add the this compound formulation to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug transport across the monolayer (µg/s).
-
A: The surface area of the membrane (cm²).
-
C₀: The initial concentration of the drug in the donor chamber (µg/mL).
-
-
Protocol 2: Quantification of this compound in Brain Tissue using LC-MS/MS
-
Tissue Homogenization:
-
Accurately weigh a portion of the brain tissue (e.g., 100 mg).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
-
Protein Precipitation:
-
Add a protein precipitating agent (e.g., ice-cold acetonitrile or methanol containing an internal standard) to the tissue homogenate.
-
Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
-
Supernatant Extraction:
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations prepared in a blank brain tissue matrix.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
Caption: Transport mechanisms of this compound across the blood-brain barrier.
Caption: Experimental workflow for developing nanoparticle-based this compound delivery systems.
Caption: A logical troubleshooting guide for enhancing this compound brain delivery.
References
- 1. LOW CSF Concentrations of the Nucleotide HIV Reverse Transcriptase Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Switching to this compound Alafenamide in Elvitegravir-Based Regimens: Pharmacokinetics and Antiviral Activity in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Improved pharmacokinetics of this compound ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Nose to brain delivery of antiretroviral drugs in the treatment of neuroAIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroinflammation, Blood–Brain Barrier, and HIV Reservoirs in the CNS: An In-Depth Exploration of Latency Mechanisms and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle-mediated targeted delivery of antiretrovirals to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solving the Blood-Brain Barrier Challenge for the Effective Treatment of HIV Replication in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro models for the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In Vitro Model of Blood-Brain Barrier for Studies on HIV Neuroinflammation and CNS Antibody Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of intracellular concentrations of this compound, emtricitabine, and dolutegravir in human brain microvascular endothelial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Blood Brain Barrier Models | Slater Lab [sites.udel.edu]
- 17. africaresearchconnects.com [africaresearchconnects.com]
- 18. scispace.com [scispace.com]
- 19. This compound disoproxil fumarate induces peripheral neuropathy and alters inflammation and mitochondrial biogenesis in the brains of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. All Blood Brain Barrier Cell Types Demonstrate Capability to Influence Differential this compound and Emtricitabine Metabolism and Transport in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Humanized mice: Models for evaluating NeuroHIV and cure strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cerebrospinal Fluid and Brain Tissue Penetration of this compound, Lamivudine, and Efavirenz in Postmortem Tissues with Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Tenofovir Disoproxil Fumarate (TDF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Tenofovir disoproxil fumarate (TDF). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Problem 1: Low Overall Yield in the Three-Step TDF Synthesis
Question: My overall yield for the three-step synthesis of TDF is significantly lower than the reported 24-38%. What are the common causes and how can I improve it?
Answer: Low overall yield in TDF synthesis is a frequent challenge. The initial manufacturing processes reported yields around 13%, which have been improved to approximately 24% and even up to 38% through various optimizations.[1][2][3][4][5] Key areas to investigate for yield loss are each of the three main stages of the synthesis.
Troubleshooting Steps:
-
Stage 1 (Synthesis of (R)-9-(2-hydroxypropyl)adenine - HPA):
-
Issue: Formation of the N7-regioisomer impurity. This is a common side reaction that can significantly reduce the yield of the desired N9-isomer.[3]
-
Solution: While the formation of the regioisomer is difficult to eliminate completely, its level can be minimized. After the reaction of adenine with (R)-propylene carbonate, a specific crystallization process can be employed. Crystallizing the product from a 1:1 mixture of methanol and isopropanol can significantly improve the purity to over 97%, leaving only a small percentage of the undesired regioisomer.[1]
-
-
Stage 2 (Conversion of HPA to this compound (PMPA)):
-
Issue: Inefficient alkylation and difficult isolation of the diethylphosphonate intermediate. This intermediate is water-soluble and prone to hydrolysis, making crystallization challenging.[1][3]
-
Solution: Implement a "telescoped" process for Stage 2. This involves proceeding with the hydrolysis step without isolating the diethylphosphonate intermediate, which avoids extraction and solvent exchange steps, thereby reducing product loss.[1][2][5] For the alkylation itself, magnesium tert-butoxide (MTB) has been shown to provide significantly higher conversion rates compared to other bases.[1]
-
-
Stage 3 (Esterification of this compound to this compound Disoproxil):
-
Issue: Incomplete reaction and product decomposition. This final step is particularly challenging, with initial isolated yields often being as low as 35%.[1] Pushing the reaction to completion can lead to product degradation at a faster rate than its formation.[1]
-
Solution:
-
Phase-Transfer Catalyst: The addition of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), can be beneficial.[1][6] This helps to improve the reaction rate and conversion.
-
Temperature Control: Lowering the reaction temperature from 65-70 °C to 50-60 °C when using a phase-transfer catalyst can significantly improve product stability.[1]
-
Water Removal: Ensure the starting this compound is anhydrous. Azeotropic distillation with toluene can be used to remove water before the esterification reaction.[6]
-
-
Problem 2: High Levels of Impurities in the Final TDF Product
Question: My final TDF product shows significant levels of impurities upon analysis. What are the common impurities and how can I minimize their formation?
Answer: The synthesis of TDF is prone to the formation of several process-related impurities. According to ICH guidelines, impurities in new drug products above 0.1% must be identified and quantified as they can be potentially toxic. Common impurities include regioisomers, mono-ester intermediates, N-hydroxymethylated compounds, and carbamates.[1]
Troubleshooting Steps:
-
Identify the Impurity: The first step is to identify the structure of the impurity. Common impurities to look for include:
-
N7-alkylated regioisomer of HPA: Formed in Stage 1.[1]
-
Monoester intermediate (mono-POC this compound): An incompletely reacted intermediate from Stage 3.[1]
-
N-hydroxymethylated impurities: Side products formed during the final esterification step.[1]
-
This compound disoproxil carbamate: Can be formed by reaction with isopropyl chloroformate.
-
Dimer impurities. [6]
-
-
Minimize Impurity Formation:
-
Stage 1: As mentioned previously, crystallization of HPA from a methanol/isopropanol mixture can effectively reduce the N7-regioisomer.[1]
-
Stage 3:
-
To reduce the mono-ester intermediate, optimize reaction conditions (temperature, time, stoichiometry of reagents) to drive the reaction closer to completion without causing degradation. The use of a phase-transfer catalyst can aid in this.[1]
-
The formation of N-hydroxymethylated impurities is also influenced by reaction conditions. Lowering the reaction temperature can improve product stability and reduce the formation of these byproducts.[1]
-
The use of a non-aqueous workup process for the removal of N-methyl-2-pyrrolidone (NMP) and triethylamine can decrease product decomposition during isolation.[1]
-
-
-
Purification of Final Product:
-
If impurities are still present, a final purification step is necessary. A common method involves dissolving the crude TDF in a solvent like ethyl acetate and washing with a sodium bicarbonate solution. The product is then re-crystallized after salification with fumaric acid.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended base for the alkylation of HPA in Stage 2? A1: Magnesium tert-butoxide (MTB) has been demonstrated to provide significantly higher in situ conversion to the diethylphosphonate intermediate compared to other hindered alkoxide bases or lithium hexamethyldisilazide.[1] However, it is noted that MTB can be costly and have lot-to-lot variability.[3] An alternative process suggests replacing MTB with a 1:1 ratio of a Grignard reagent and tert-butanol.
Q2: What are the best solvents to use for the different stages of TDF synthesis? A2:
-
Stage 1 (HPA Synthesis): Dimethylformamide (DMF) is commonly used.[1][3]
-
Stage 2 (this compound Synthesis): Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) give the best results for the alkylation reaction.[1]
-
Stage 3 (TDF Synthesis): NMP is a common solvent for the final esterification step due to the poor solubility of this compound and its salts in other solvents.[1]
Q3: How can I improve the solubility of this compound in the final esterification step (Stage 3)? A3: this compound has poor solubility in NMP. Adding triethylamine to a stirred suspension of this compound in NMP at 40-60 °C will cause it to dissolve. However, a thick suspension of mono- and bis-triethylammonium salts of this compound will precipitate after a short period.[1] The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help with the solubility and reactivity of the sparingly soluble starting materials.[1]
Q4: What is the purpose of adding fumaric acid in the final step? A4: this compound disoproxil is synthesized as a free base. It is then reacted with fumaric acid to form the more stable fumarate salt (TDF), which is the active pharmaceutical ingredient (API).[1] This salt formation also serves as a final purification step through crystallization.[7]
Quantitative Data Summary
Table 1: Comparison of TDF Synthesis Yields
| Process Stage | Reported Initial Yield | Reported Optimized Yield | Key Improvement Factor(s) |
| Overall Process | ~13% | 24% - 38% | Telescoped Stage 2, optimized Stage 3 reaction and isolation.[1][3] |
| Stage 1 (HPA) | 84% (crude) | 66% (crystallized) | Crystallization from 1:1 MeOH/i-PrOH to improve purity.[1] |
| Stage 3 (TDF) | ~35% | 50-65% (in situ) | Addition of TBAB, lower reaction temperature, non-aqueous workup.[1] |
Table 2: Optimized Reaction Conditions for Stage 3a (this compound to this compound Disoproxil)
| Parameter | Gilead Published Conditions | Optimized Conditions | Rationale for Change |
| Solvent | NMP (4 vols) | NMP (5 vol) | Slight adjustment for optimized process. |
| Base | Triethylamine (4 equiv) | Triethylamine | Standard non-nucleophilic amine base.[1] |
| Alkylating Agent | Chloromethyl isopropyl carbonate (4.7 equiv) | Chloromethyl isopropyl carbonate (1.5 equiv) | Optimization of stoichiometry. |
| Temperature | 60 °C | 50-60 °C | Improved product stability.[1] |
| Additive | None | Tetrabutylammonium bromide (TBAB) | Acts as a phase-transfer catalyst to improve conversion.[1] |
| Reaction Time | 4 h | Monitored by HPLC | Reaction is pushed to optimal completion without significant degradation. |
Experimental Protocols
Protocol 1: Optimized Stage 3a - Synthesis of this compound Disoproxil (Free Base)
Materials:
-
This compound (anhydrous)
-
N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
-
Tetrabutylammonium bromide (TBAB)
-
Chloromethyl isopropyl carbonate (CMIC)
Procedure:
-
To a reaction vessel, add this compound and NMP (5 volumes relative to this compound).
-
Add triethylamine and tetrabutylammonium bromide to the suspension.
-
Heat the mixture to 50-60 °C.
-
Slowly add chloromethyl isopropyl carbonate to the reaction mixture while maintaining the temperature between 50-60 °C.
-
Monitor the reaction progress by HPLC. The reaction is considered complete when the level of the mono-ester intermediate is acceptably low (e.g., <5-10%).
-
Upon completion, proceed with a non-aqueous workup to remove NMP and triethylamine to minimize product decomposition during isolation.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Process Improvements for the Manufacture of this compound Disoproxil Fumarate at Commercial Scale | Semantic Scholar [semanticscholar.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. CN105198928A - Purification method of this compound disoproxil fumarate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF)
An Objective Analysis for Researchers and Drug Development Professionals
Tenofovir, a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Chronic Hepatitis B (CHB), is delivered via two primary prodrug formulations: this compound disoproxil fumarate (TDF) and the more recent this compound alafenamide (TAF).[1][2][3][4] TAF was specifically engineered to improve upon the safety profile of TDF, particularly concerning renal and bone health.[5][6][7] This guide provides a detailed, objective comparison of their efficacy and safety, supported by experimental data and methodologies.
Mechanism of Action: A Shared Pathway with a Critical Difference
Both TAF and TDF are nucleotide reverse transcriptase inhibitors (NRTIs) that, after a series of metabolic conversions, ultimately inhibit viral replication.[1][2][8]
-
This compound Disoproxil Fumarate (TDF): TDF is a prodrug that is rapidly converted to its active form, this compound, in the blood plasma.[1] This systemic conversion leads to higher circulating levels of this compound, which, while effective, increases exposure to off-target sites like the kidneys and bones.[9][10]
-
This compound Alafenamide (TAF): TAF is a more stable prodrug in plasma, designed for more targeted delivery.[11][12] It is primarily metabolized intracellularly, within hepatocytes and lymphocytes, by the enzyme cathepsin A.[12] This targeted activation results in significantly lower plasma concentrations of this compound—approximately 90% lower than with TDF—while achieving higher concentrations of the active metabolite within target cells.[9][13]
Once inside the cell, both pathways converge. This compound is phosphorylated by cellular kinases to its active metabolite, this compound diphosphate (TFV-DP).[8][12] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase enzyme. It mimics the natural substrate, deoxyadenosine 5'-monophosphate (dAMP), but lacks the 3'-hydroxyl group necessary for chain elongation.[1][8][14] Its incorporation into the growing viral DNA strand results in premature chain termination, effectively halting viral replication.[1][8][14]
Comparative Efficacy
Across numerous clinical trials and meta-analyses, TAF has consistently demonstrated non-inferior efficacy to TDF in virologic suppression for both HIV and CHB.
| Efficacy Endpoint | TAF | TDF | Outcome | Citations |
| HBV DNA Suppression (<29 IU/mL) | High rates of suppression (e.g., 95% at year 8) | High rates of suppression | TAF is non-inferior to TDF. | [15][16][17] |
| HIV RNA Suppression (<50 copies/mL) | ~90-94% | ~90-92% | TAF is non-inferior to TDF in unboosted regimens. TAF shows a modest but statistically significant advantage in boosted regimens. | [18][19][20] |
| ALT Normalization (CHB) | Superior rates of normalization | Lower rates compared to TAF | TAF was more effective in achieving ALT normalization (RR=1.38). | [5][11] |
Comparative Safety Profile
The primary distinction between TAF and TDF lies in their safety profiles, driven by the differences in systemic this compound exposure.
Renal Safety
The higher plasma this compound concentrations associated with TDF lead to a greater risk of renal adverse events.[9][10] Pooled analyses of multiple clinical trials have provided robust evidence of TAF's superior renal safety profile.[9][21][22]
| Renal Safety Marker | TAF | TDF | Outcome | Citations |
| Proximal Renal Tubulopathy Cases | 0 cases in a pooled analysis of 6360 patients | 10 cases in a pooled analysis of 2962 patients | Significantly lower risk with TAF (P < 0.001). | [9][21][22] |
| Discontinuation due to Renal AE | 0.05% (3 of 6360 patients) | 0.47% (14 of 2962 patients) | Significantly fewer discontinuations with TAF (P < 0.001). | [9][21][22] |
| Median Change in eGFR (mL/min) | Smaller decline (e.g., -1.8) | Greater decline (e.g., -4.8) | TAF is associated with significantly less decline in eGFR. | [5][10] |
| Serum Creatinine | Smaller increase or slight decrease | Statistically significant increase | TAF has a more favorable impact on serum creatinine levels. | [5][23] |
Bone Mineral Density (BMD)
TDF has been linked to greater decreases in bone mineral density at the hip and spine.[6][7][24] TAF's lower systemic this compound levels mitigate this effect, preserving bone health more effectively.[5][6][25] Studies have also demonstrated that switching from TDF to TAF can lead to improvements in BMD.[7][13][24]
| Bone Safety Marker | TAF | TDF | Outcome | Citations |
| Mean % Change in Hip BMD (96 Weeks) | -0.33% | -2.51% | TAF resulted in significantly smaller decreases in hip BMD (P < 0.001). | [25] |
| Mean % Change in Spine BMD (96 Weeks) | -0.75% | -2.57% | TAF resulted in significantly smaller decreases in spine BMD (P < 0.001). | [25] |
| BMD Change after Switching from TDF | Increase of ~2.24% (spine) and ~1.33% (hip) at 48 weeks | Continued decline of -0.10% (spine) and -0.73% (hip) | Switching to TAF is associated with significant BMD improvements. | [6] |
Lipid Profile
A notable metabolic difference is the effect on blood lipids. TDF appears to have a lipid-lowering effect, which is not seen with TAF. Consequently, patients switching from TDF to TAF often experience increases in total cholesterol, LDL-C, and triglycerides.[26][27][28][29]
| Lipid Profile Marker | Change when Switching from TDF to TAF | Change when Continuing TDF | Outcome | Citations |
| Total Cholesterol (TC) | Significant increase | Decrease or stable | Switching to TAF is associated with an increase in TC. | [27][29][30] |
| LDL Cholesterol (LDL-C) | Significant increase (range of 6–25 mg/dL) | Decrease or stable | Switching to TAF is associated with an increase in LDL-C. | [5][26][27] |
| Triglycerides (TG) | Significant increase (range of 12–21 mg/dL) | Stable | Switching to TAF is associated with an increase in triglycerides. | [26][29] |
| HDL Cholesterol (HDL-C) | Significant increase | Stable | HDL-C levels also tend to increase after switching to TAF. | [27][29] |
Experimental Protocols
The data cited in this guide are primarily derived from large-scale, Phase 3, randomized, double-blind, non-inferiority clinical trials.
General Methodology
-
Study Design: Patients are typically randomized (often in a 2:1 ratio) to receive either a TAF-containing regimen or a TDF-containing regimen. The studies are double-blinded, meaning neither the participants nor the investigators know which treatment is being administered.[16]
-
Participant Population:
-
Inclusion Criteria: Common criteria include being an adult with documented chronic HBV or HIV infection, viral loads above a certain threshold (e.g., HBV DNA ≥ 20,000 IU/mL), elevated ALT levels, and adequate renal function (e.g., eGFR ≥ 50 mL/min).[16][31]
-
Exclusion Criteria: Often include co-infection with other viruses like Hepatitis C or D, evidence of clinical hepatic decompensation, pregnancy, or other conditions that might interfere with the study.[31]
-
-
Endpoints:
-
Primary Efficacy Endpoint: The proportion of patients achieving a viral load below a specific limit (e.g., HBV DNA <29 IU/mL or HIV RNA <50 copies/mL) at a predetermined time point, such as week 48 or 96.[11][20]
-
Key Safety Endpoints: Changes from baseline in BMD at the hip and spine (measured by DEXA scans), changes in renal function markers (e.g., eGFR, serum creatinine, urinary protein ratios), and changes in fasting lipid profiles.[11][21][25]
-
-
Data Analysis: For meta-analyses, a random-effects model is typically used to calculate the Risk Ratio (RR) for efficacy outcomes and Mean Difference (MD) for safety outcomes, with 95% confidence intervals (CI).[11]
Conclusion
This compound alafenamide (TAF) stands as a significant evolution of this compound therapy. It offers comparable virologic suppression efficacy to this compound disoproxil fumarate (TDF) while providing a markedly improved safety profile with respect to renal function and bone mineral density.[5] This makes TAF a preferable option for patients with pre-existing renal or bone conditions or those at high risk for developing them. However, the favorable renal and bone outcomes are contrasted by less favorable changes in the lipid profile, including increases in LDL cholesterol and triglycerides.[28][29] Therefore, the choice between TAF and TDF requires a careful, individualized assessment of a patient's overall health profile, weighing the benefits of renal and bone safety against potential cardiovascular risks.
References
- 1. This compound disoproxil - Wikipedia [en.wikipedia.org]
- 2. Decoding this compound alafenamide fumarate: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 3. This compound Disoproxil Fumarate (Viread): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. This compound alafenamide - Wikipedia [en.wikipedia.org]
- 5. gut.bmj.com [gut.bmj.com]
- 6. Switching from TDF to TAF associated with improvements in bone mineral density in people over 60 | aidsmap [aidsmap.com]
- 7. Bone density improves in people who switch from this compound DF to this compound alafenamide | aidsmap [aidsmap.com]
- 8. What is the mechanism of this compound Disoproxil Fumarate? [synapse.patsnap.com]
- 9. Renal safety of this compound alafenamide vs. This compound disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. thebodypro.com [thebodypro.com]
- 13. thebodypro.com [thebodypro.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Eight-year efficacy and safety of this compound alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eight‐year efficacy and safety of this compound alafenamide for treatment of chronic hepatitis B virus infection: Final results from two randomised phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Meta-analysis finds no real difference in safety and effectiveness between this compound formulations | aidsmap [aidsmap.com]
- 19. This compound alafenamide vs. This compound disoproxil fumarate: an updated meta-analysis of 14 894 patients across 14 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound alafenamide versus this compound disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Renal safety of this compound alafenamide vs. This compound disoproxil fumarate: a pooled analysis of 26 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Scholarly Article or Book Chapter | Renal safety of this compound alafenamide vs. This compound disoproxil fumarate: A pooled analysis of 26 clinical trials | ID: z029pb34r | Carolina Digital Repository [cdr.lib.unc.edu]
- 23. academic.oup.com [academic.oup.com]
- 24. Changes in bone quality after switching from a TDF to a TAF based ART: A pilot randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improved Bone Safety of this compound Alafenamide Compared to this compound Disoproxil Fumarate Over 2 Years in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lipid Changes After Switch From TDF to TAF in the OPERA Cohort: LDL Cholesterol and Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Effect of switching from this compound disoproxil fumarate to this compound alafenamide on lipid profiles in patients with hepatitis B | PLOS One [journals.plos.org]
- 28. Reversible effect on lipids by switching from this compound disoproxil fumarate to this compound alafenamide and back [natap.org]
- 29. clinician.nejm.org [clinician.nejm.org]
- 30. Switching from this compound alafenamide to this compound disoproxil fumarate improves lipid profile and protects from weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Study to Compare this compound Alafenamide (TAF) Versus this compound Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen [clinicaltrials.stanford.edu]
Head-to-Head Clinical Trials of Tenofovir Versus Entecavir for Hepatitis B: A Comparative Guide
This guide provides a detailed comparison of Tenofovir and Entecavir, two first-line antiviral treatments for chronic hepatitis B (CHB). The information is compiled from a range of head-to-head clinical trials and meta-analyses to offer an objective overview for researchers, scientists, and drug development professionals. Both this compound disoproxil fumarate (TDF) and the newer prodrug, this compound alafenamide (TAF), are considered in this comparison with Entecavir (ETV).
Efficacy in Viral Suppression and Serological Response
Clinical evidence suggests that both this compound and Entecavir are highly effective in suppressing hepatitis B virus (HBV) DNA to undetectable levels.[1][2][3][4][5] However, some studies indicate nuances in their comparative efficacy, particularly in HBeAg-positive patients.
This compound has demonstrated a superior ability to inhibit HBV in the early stages of treatment (up to 96 weeks).[6] Specifically, in HBeAg-positive patients with high viral loads, TDF has been shown to achieve significantly more rapid and complete viral suppression compared to ETV.[7] In contrast, for HBeAg-negative patients, the efficacy of TDF and ETV in achieving viral suppression appears to be similar.[7] One study found that after 24 months of treatment, TDF was significantly more effective in achieving complete viral suppression in HBeAg-positive patients.[8]
Regarding HBeAg seroconversion, an important milestone in CHB treatment, the data does not consistently favor one drug over the other. Some studies have reported no statistically significant difference in HBeAg seroconversion rates between this compound and Entecavir.[6][9][10] For instance, one study observed HBeAg seroconversion in 15% of patients in the this compound group compared to 20% in the Entecavir group after 96 weeks, a difference that was not statistically significant.[8]
Alanine aminotransferase (ALT) normalization, an indicator of reduced liver inflammation, is another key outcome. Entecavir has been noted to potentially normalize ALT levels earlier in treatment (at 48 weeks).[6] However, over the long term, both drugs generally show comparable rates of ALT normalization.[1]
More recent comparisons involving this compound's newer formulation, TAF, suggest that TAF is more effective than ETV in reducing viral load and improving survival rates in patients with HBV-related acute-on-chronic liver failure (HBV-ACLF).[11][12] A meta-analysis also indicated that TAF significantly improved complete virological response at 12 and 24 weeks compared to ETV.[13][14]
Safety Profiles: Renal and Bone Density Concerns
Long-term safety, particularly concerning renal function and bone mineral density, is a critical consideration in the choice between this compound and Entecavir.
Renal Safety: this compound, particularly the TDF formulation, has been associated with a greater risk of renal adverse events compared to Entecavir.[15][16][17] Studies have shown that TDF can lead to a greater reduction in the estimated glomerular filtration rate (eGFR) and increased serum creatinine levels over time.[16][18] In contrast, some studies have observed an improvement in eGFR in patients treated with Entecavir.[15][17] The newer formulation, TAF, has demonstrated an improved renal safety profile compared to TDF and is considered to have better renal safety than ETV in some patient populations, such as those with HBV-ACLF.[12][19]
Bone Mineral Density: The use of TDF has been linked to a decrease in bone mineral density (BMD).[20][21] Long-term TDF therapy has been associated with a significantly increased risk of osteoporosis and fractures, especially in older patients.[22][23] Entecavir, on the other hand, appears to have a more favorable bone safety profile, with studies showing no significant difference in BMD from baseline after long-term treatment.[20][24]
Quantitative Data Summary
The following tables summarize the quantitative data from various head-to-head clinical trials comparing this compound (TDF and TAF) and Entecavir.
Table 1: Virological and Serological Response Rates
| Outcome | Timepoint | This compound (TDF) | Entecavir (ETV) | p-value | Citation |
| Complete Viral Suppression (HBeAg-positive) | 12 months | 70% | 50% | 0.02 | [8] |
| 18 months | 84% | 60% | 0.01 | [8] | |
| 24 months | 87% | 63% | 0.001 | [8] | |
| Complete Viral Suppression (HBeAg-negative) | 24 months | No significant difference | No significant difference | >0.05 | [8] |
| HBeAg Seroconversion | 96 weeks | 15% | 20% | 0.72 | [8] |
| 48 weeks | 16% | 10% | NS | [10] | |
| ALT Normalization | 48 weeks | Lower than ETV | Higher than TDF | 0.02 | [6] |
Table 2: Virological Response of TAF vs. ETV
| Outcome | Timepoint | This compound Alafenamide (TAF) | Entecavir (ETV) | p-value | Citation |
| Complete Virological Response | 12 weeks | Significantly Higher | Lower | 0.025 | [13][14] |
| 24 weeks | Significantly Higher | Lower | 0.011 | [13][14] | |
| 48 weeks | No significant difference | No significant difference | 0.798 | [13][14] | |
| 96 weeks | No significant difference | No significant difference | 0.422 | [13][14] |
Table 3: Safety Outcomes
| Outcome | This compound Disoproxil Fumarate (TDF) | Entecavir (ETV) | Finding | Citation |
| Change in eGFR | Decrease | Increase or stable | TDF associated with greater renal function decline. | [15][17] |
| Bone Mineral Density | Significant decrease at lumbar spine | No significant change | TDF associated with a decrease in BMD. | [20] |
| Risk of Osteoporosis | Significantly higher incidence | Lower incidence | Long-term TDF use is associated with an increased risk of osteoporosis. | [22][23] |
Experimental Protocols
The methodologies of clinical trials comparing this compound and Entecavir generally follow a standard framework, as outlined below.
Typical Study Design: Most are randomized, double-blind, or open-label controlled trials.[25][26] Patients are typically randomized to receive either this compound (TDF 300 mg once daily or TAF 25 mg once daily) or Entecavir (0.5 mg once daily for treatment-naïve patients).[27][28] The duration of these studies ranges from 48 weeks to several years to assess long-term efficacy and safety.[6][25]
Patient Population:
-
Inclusion Criteria: Generally include adults (typically 18 years or older) with chronic hepatitis B infection (HBsAg positive for at least 6 months), evidence of active viral replication (HBV DNA above a certain threshold), and often elevated ALT levels.[13][29][30] Both HBeAg-positive and HBeAg-negative patients are usually enrolled.
-
Exclusion Criteria: Commonly include co-infection with HIV, hepatitis C, or hepatitis D; decompensated liver disease (in many studies); prior treatment with nucleos(t)ide analogues; and significant renal impairment at baseline.[2][29][31]
Endpoints:
-
Primary Efficacy Endpoint: The most common primary endpoint is the proportion of patients with undetectable HBV DNA levels (e.g., <20 IU/mL) at a specific time point, such as week 48.[26]
-
Secondary Endpoints: These often include the rate of HBeAg seroconversion in HBeAg-positive patients, ALT normalization, HBsAg loss or seroconversion, and the incidence of drug resistance.[11][32][33]
-
Safety Endpoints: Assessed through monitoring of adverse events, with a particular focus on changes in renal function (serum creatinine, eGFR) and bone mineral density.[15][20]
HBV DNA Quantification: Serum HBV DNA levels are typically quantified using real-time polymerase chain reaction (PCR) assays.[3][14][18][34]
Signaling Pathways and Experimental Workflows
Mechanism of Action:
This compound and Entecavir are both nucleos(t)ide analogues that act as reverse transcriptase inhibitors, targeting the HBV DNA polymerase.[9][15][16][21][35][36] After administration, they are phosphorylated within the host cell to their active triphosphate forms.[35][36] These active metabolites then compete with the natural deoxyadenosine triphosphate (for this compound) and deoxyguanosine triphosphate (for Entecavir) for incorporation into the elongating viral DNA strand.[15][36] Once incorporated, they cause chain termination, thus halting viral replication.[7][15] Entecavir inhibits all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand.[8][21]
Experimental Workflow of a Head-to-Head Clinical Trial:
The diagram below illustrates a typical workflow for a clinical trial comparing this compound and Entecavir.
References
- 1. This compound and its potential in the treatment of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Standardized Quantification Method for Hepatitis B Will Aid Therapeutic Strategy Development | Technology Networks [technologynetworks.com]
- 4. First-line treatment of chronic hepatitis B with entecavir or this compound in ‘real-life’ settings: from clinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entecavir versus this compound in patients with chronic hepatitis B: Enemies or partners in the prevention of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of this compound and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Entecavir? [synapse.patsnap.com]
- 8. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | this compound alafenamide versus entecavir for treating hepatitis B virus-related acute-on-chronic liver failure: real-world study [frontiersin.org]
- 13. Entecavir Safety and Effectiveness in a National Cohort of Treatment-Naïve Chronic Hepatitis B Patients in the US - the ENUMERATE study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. A Review and Clinical Understanding of this compound: this compound Disoproxil Fumarate versus this compound Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Signal transduction pathways that inhibit hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. The saga of entecavir - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A large population study of spontaneous HBeAg seroconversion and acute exacerbation of chronic hepatitis B infection: implications for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antiviral Prophylaxis With this compound for Patients With History of Hepatitis B Receiving Oncology Drug Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Seven-Year Efficacy and Safety of Treatment with this compound Disoproxil Fumarate for Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. droracle.ai [droracle.ai]
- 28. hepatitis.va.gov [hepatitis.va.gov]
- 29. Prophylactic or Preemptive Entecavir in Patients With Gastrointestinal Cancer Who Are Inactive Hepatitis B Carriers | Clinical Research Trial Listing [centerwatch.com]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. Safety and Antiviral Activity of Entecavir in Participants With Chronic Hepatitis B Following Monotherapy in Other Entecavir Trials | DecenTrialz [decentrialz.com]
- 32. Predictors of HBeAg seroconversion after long-term nucleos(t)ide analogues treatment for chronic hepatitis B: a multicenter study in real clinical setting | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 33. HBeAg Seroconversion in HBeAg-Positive Chronic Hepatitis B Patients Receiving Long-Term Nucleos(t)ide Analog Treatment: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Effect of different commercial kits on quantitative detection of HBV DNA in clinical serum samples [lcxyen.whuhzzs.com]
- 35. Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: this compound Disoproxil Fumarate for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 36. What is the mechanism of Entecavir Maleate? [synapse.patsnap.com]
A Comparative Guide to Reverse-Phase HPLC Methods for the Analysis of Tenofovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the quantitative analysis of Tenofovir. This compound, a cornerstone in the treatment of HIV and Hepatitis B infections, requires robust and reliable analytical methods to ensure its quality and efficacy in pharmaceutical formulations and biological matrices. This document outlines key performance data from multiple studies, details experimental protocols, and briefly discusses alternative analytical techniques.
Comparative Performance of Validated RP-HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters of several reported RP-HPLC methods for the analysis of this compound Disoproxil Fumarate (TDF) and this compound Alafenamide Fumarate (TAF). These methods have been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating their suitability for routine quality control analysis.
Table 1: Chromatographic Conditions for this compound Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Hypersil BDS C18 (150 x 4.6 mm, 5 µm) | Methanol: Buffer (90:10, v/v) | 0.8 | 260 | Not Specified | [1] |
| C18 (4.6 x 250 mm) | 0.1% OPA in Methanol: Water (85:15, v/v) | 0.7 | Not Specified | Not Specified | [1] |
| Sunfire C18 (4.6 x 150 mm, 5 µm) | Acetonitrile: 0.02M Dihydrogen potassium phosphate: Water (60:25:15, v/v/v) | 0.6 | 260 | 3.835 | [1] |
| Agilent C18 (4.6 x 150 mm, 5 µm) | Acetonitrile: 0.01N Na₂HPO₄ (50:50, v/v) | 1.0 | 272 | Not Specified | [1] |
| Cosmosil C18 (250 x 4.6 mm, 5 µm) | Methanol: Water (60:40, v/v) | 0.9 | 260 | 4.63 | [1] |
| C18 (4.6 x 250 cm, 5 µm) | Buffer: Acetonitrile (60:40, v/v) | 1.0 | 260 | 3 | [2] |
| Hyper ODS2 C18 | Methanol: Phosphate Buffer (90:10, v/v) | 1.2 | 260 | 2.1 | [3] |
| Kromasil C18 (150 x 4.6 mm, 5 µm) | Methanol: 10 mM Phosphate Buffer (pH 5.0) (70:30, v/v) | 1.0 | 254 | Not Specified | [4] |
| Denali C18 (150 x 4.6 mm, 5 µm) | 0.1% Orthophosphoric acid buffer: Acetonitrile (50:50, v/v) | 1.0 | 272 | Not Specified | [5] |
| Zorbax SB-C8 (250 x 4.6 mm, 5 µm) | 50 mM Na₂HPO₄: Acetonitrile (50:50, v/v) with 0.1% TEA (pH 6.0) | 0.4 | 260 and 280 | < 8 |
Table 2: Validation Parameters of Various RP-HPLC Methods for this compound Analysis
| Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| 50-150 | Within acceptable limits | Within acceptable limits | [1] |
| 15-150 | Not Specified | < 2 (Intra- and Interday) | [1] |
| 10-50 | Within acceptable limits (RSD < 2%) | < 2 | [1] |
| 50%-150% of test concentration | 99.23 - 101.44 | < 2 | [2] |
| 20-110 | 99.7 (Standard), 96.32 (Tablets) | 0.7 | [3] |
| 1-6 | 99.57 - 101.42 | Not Specified | [4] |
| Not Specified | 100.38 | 0.4 | [5] |
Detailed Experimental Protocol: A Generalized RP-HPLC Method
This section outlines a typical experimental protocol for the analysis of this compound in pharmaceutical dosage forms, synthesized from the referenced studies.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Analytical grade water
-
Phosphate salts (e.g., Sodium Dihydrogen Orthophosphate, Disodium Hydrogen Phosphate)
-
Acids and bases for pH adjustment (e.g., Orthophosphoric acid, Triethylamine)
-
Commercially available this compound tablets
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a data acquisition system.
-
Analytical balance
-
Sonicator
-
pH meter
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 20mM phosphate buffer, pH adjusted) and an organic solvent (e.g., Methanol or Acetonitrile) in a specified ratio (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Preparation of Solutions:
-
Buffer Preparation: Dissolve a calculated amount of the chosen phosphate salt in water to achieve the desired molarity. Adjust the pH using an appropriate acid or base.[2]
-
Standard Stock Solution: Accurately weigh a specific amount of this compound reference standard (e.g., 100 mg) and dissolve it in a suitable solvent (e.g., 100 mL of HPLC grade Methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).[3]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards across a desired concentration range (e.g., 10-50 µg/mL).[1]
-
Sample Solution: Weigh and powder a number of tablets (e.g., 20) to determine the average weight. Accurately weigh a quantity of the powder equivalent to a specific dose of this compound and transfer it to a volumetric flask. Add a portion of the solvent, sonicate to dissolve, and then dilute to the mark with the same solvent. Filter the solution through a 0.45 µm syringe filter before injection.[2]
5. Method Validation: The developed method should be validated according to ICH guidelines, assessing parameters such as:
-
Specificity: Ensure no interference from excipients.
-
Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be close to 1 (e.g., >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of standard into the sample solution at different concentration levels (e.g., 80%, 100%, 120%). The percentage recovery should be within an acceptable range (e.g., 98-102%).[4]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample. The relative standard deviation (%RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
Workflow for RP-HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of a reverse-phase HPLC method for this compound analysis.
Caption: Workflow for RP-HPLC Method Validation.
Alternative Analytical Methods
While RP-HPLC is a robust and widely used technique for this compound analysis, other methods offer specific advantages.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): This technique utilizes smaller particle size columns and higher pressures to provide faster analysis times and improved sensitivity compared to conventional HPLC.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as a gold standard for the quantitative analysis of drugs in biological matrices.[7] It offers superior sensitivity and selectivity, making it particularly useful for therapeutic drug monitoring and the analysis of metabolites like this compound-Diphosphate (TFV-DP).[7] This method can achieve very low limits of quantification, such as 0.25 ng/mL for this compound in blood.[7]
-
Electrochemical Methods: These methods offer a sensitive alternative for the determination of this compound in pharmaceutical formulations and urine samples.[8] They can sometimes be performed with minimal sample pretreatment.[8]
References
- 1. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of this compound – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. RP-HPLC method for simultaneous estimation of this compound disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. jbino.com [jbino.com]
- 7. Novel Micro-LC-MS/MS Method for the Quantification of this compound and Its Active Metabolite this compound-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Sensitive Determination of this compound in Pharmaceutical Formulations and Patients Urine—Comparative Electroanalytical Studies Using Different Sensing Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tenofovir Quantification: ELISA vs. LC-MS/MS
For Immediate Publication
Foster City, CA – The accurate quantification of Tenofovir (TFV), a cornerstone antiretroviral drug for the treatment and prevention of HIV and treatment of Hepatitis B, is critical for therapeutic drug monitoring, pharmacokinetic studies, and adherence assessment. Two primary analytical methods, Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are widely utilized for this purpose. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, clinicians, and drug development professionals in selecting the appropriate assay for their needs.
This compound, a nucleotide reverse transcriptase inhibitor, is administered as a prodrug, either as this compound Disoproxil Fumarate (TDF) or this compound Alafenamide (TAF). The active form, this compound diphosphate, works by inhibiting the viral reverse transcriptase enzyme. Monitoring this compound levels in various biological matrices such as plasma, urine, and saliva is essential for ensuring therapeutic efficacy and patient adherence.
Experimental Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an antibody-based immunoassay designed for detecting and quantifying substances like peptides, proteins, antibodies, and hormones. For this compound quantification, a competitive ELISA is typically employed.
Principle: In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of primary antibody-coated wells. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. A substrate is then added, which reacts with the enzyme to produce a colored product. The intensity of the color is measured by a spectrophotometer, and the concentration of this compound is determined by comparing the result to a standard curve.
Typical Protocol (Urine Samples):
-
Plate Coating: Microtiter plates are coated with a hapten-carrier conjugate.
-
Sample/Standard Incubation: Urine samples or this compound standards are added to the wells, followed by the addition of a this compound-specific primary antibody. The plate is incubated to allow competition between the free this compound (from the sample/standard) and the coated hapten for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody that binds to the primary antibody is added and the plate is incubated.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the bound secondary antibody catalyzes a reaction that produces a color change.
-
Signal Detection: The absorbance is read using a microplate reader. The concentration of this compound in the samples is interpolated from a standard curve generated with known concentrations of this compound.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Principle: The sample is first injected into a liquid chromatograph, where this compound is separated from other components in the matrix based on its physicochemical properties as it passes through a chromatography column. The separated this compound then enters the mass spectrometer, where it is ionized, and the resulting ions are filtered based on their mass-to-charge ratio. These parent ions are then fragmented, and the resulting daughter ions are detected. The unique fragmentation pattern and retention time allow for highly specific and sensitive quantification.
Typical Protocol (Plasma Samples):
-
Sample Preparation: A small volume of plasma (e.g., 80-500 µL) is treated to precipitate proteins, often using an organic solvent like acetonitrile or methanol.[3][4] For quantification of this compound following TAF administration, plasma may be immediately treated with formic acid to prevent the hydrolysis of TAF to this compound.[4] An internal standard (often a stable isotope-labeled version of this compound) is added to correct for variations in extraction and ionization.[5]
-
Extraction: this compound and the internal standard are extracted from the plasma matrix using methods like solid-phase extraction (SPE) or liquid-liquid extraction.[5][6][7]
-
Chromatographic Separation: The extracted sample is injected into an LC system, typically with a C18 or polar-reverse phase column.[5][6][8] A mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile) is used to elute this compound.[6][8]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Detection is achieved using electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its internal standard (e.g., m/z 288.2 → m/z 176.1 for this compound).[3][8]
-
Quantification: The peak area ratio of this compound to the internal standard is used to calculate the concentration of this compound in the sample against a calibration curve.
Performance Comparison: ELISA vs. LC-MS/MS
The choice between ELISA and LC-MS/MS often depends on the specific requirements of the study, including the need for sensitivity, specificity, throughput, and cost considerations. Below is a summary of their performance characteristics for this compound quantification.
| Performance Metric | ELISA | LC-MS/MS | Key Considerations |
| Sensitivity (LLOQ) | Urine: ~1000-1500 ng/mL[1][2] Saliva: 0.4 ng/mL[9] | Plasma: 0.25-10 ng/mL[3][5][10] Dried Blood Spots: 10 ng/mL[11] | LC-MS/MS is significantly more sensitive, making it the gold standard for pharmacokinetic studies requiring low detection limits.[12] |
| Specificity | High, but susceptible to cross-reactivity with structurally similar molecules.[12] Specificity is reported to be 99-100%.[1][13] | Very high, considered the "gold standard."[14][15] Differentiates this compound from its prodrugs and metabolites.[12] | LC-MS/MS offers superior specificity due to the combination of chromatographic separation and mass-based detection.[12] |
| Accuracy | Good, with results showing high correlation with LC-MS/MS (r = 0.92-0.96).[1][13][14][15] | Excellent, with intra- and inter-day accuracy typically within ±15%.[3][5][6] | Both methods demonstrate good accuracy, but LC-MS/MS is generally considered more precise.[12] |
| Precision (%CV) | Typically <15%.[13][14] | Intra- and inter-day precision is generally <15%.[3][5][10][16] | Both methods meet regulatory guidelines for bioanalytical method validation. |
| Dynamic Range | Narrower. For example, a saliva-based ELISA has a dynamic range of 0.4–10 ng/mL.[9] | Wider. A typical plasma assay can range from 4.096–1000 µg/L (or ng/mL).[8] | LC-MS/MS can accurately quantify this compound over a much broader range of concentrations.[12] |
| Sample Matrix | Commonly used for urine[1][13][15], but also developed for saliva.[9] | Versatile, used for plasma[5][6][8][10], whole blood[10], dried blood spots[11], and cerebrospinal fluid.[6] | LC-MS/MS is adaptable to a wider variety of complex biological matrices. |
| Throughput | High. Suitable for screening large numbers of samples. | Lower to moderate, depending on the complexity of sample preparation and run time. | ELISA is generally faster for large batches of samples. |
| Cost | Lower cost per sample. | Higher initial instrument cost and cost per sample. | ELISA is more cost-effective for large-scale screening and in resource-limited settings.[2] |
| Technical Expertise | Relatively simple to perform.[12] | Requires highly trained personnel and specialized instrumentation.[12] | The complexity of LC-MS/MS can be a limiting factor. |
Workflow Visualization
The following diagram illustrates the comparative workflows of the ELISA and LC-MS/MS methods for this compound quantification.
Caption: Comparative workflows for this compound quantification by ELISA and LC-MS/MS.
Conclusion
Both ELISA and LC-MS/MS are robust methods for the quantification of this compound, each with distinct advantages.
-
ELISA is a highly specific (99-100%) and sensitive (94-96%) method that is cost-effective, high-throughput, and requires less technical expertise.[1][13][15] This makes it an excellent choice for large-scale adherence monitoring, particularly in resource-limited settings, and for applications where a rapid turnaround is needed, such as point-of-care testing.[2][14]
-
LC-MS/MS is considered the gold standard due to its superior sensitivity, specificity, and wider dynamic range.[12] It is the preferred method for clinical pharmacokinetic and bioequivalence studies, research applications requiring the detection of very low drug concentrations, and analysis in complex biological matrices where the potential for cross-reactivity is a concern.
The selection of the appropriate method should be guided by the specific research or clinical question, the required level of sensitivity and specificity, sample throughput needs, and available resources. For many adherence studies, the high correlation between the two methods suggests that ELISA can be a reliable and practical alternative to LC-MS/MS.[1][14][15] However, for regulatory submissions and detailed pharmacokinetic profiling, the precision and accuracy of LC-MS/MS remain unparalleled.
References
- 1. escholarship.org [escholarship.org]
- 2. HIGH ACCURACY OF A REAL-TIME URINE ANTIBODY-BASED this compound POINT-OF-CARE TEST COMPARED TO LABORATORY-BASED ELISA IN DIVERSE POPULATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC/MS/MS method for determination of this compound in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method for determination of this compound (TFV) in human plasma following this compound alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of this compound prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS Assay for this compound and this compound Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijcrt.org [ijcrt.org]
- 9. Development and In-House Validation of an Enzyme-Linked Immunosorbent Assay and a Lateral Flow Immunoassay for the Dosage of this compound in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS/MS method for the simultaneous determination of this compound, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 13. Development and Validation of an Immunoassay for this compound in Urine as a Real-Time Metric of Antiretroviral Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. escholarship.org [escholarship.org]
- 16. Novel Micro-LC-MS/MS Method for the Quantification of this compound and Its Active Metabolite this compound-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the safety profiles of Tenofovir prodrugs
A comprehensive review of the safety profiles of two prominent tenofovir prodrugs, this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF), reveals distinct differences, particularly concerning renal and bone health. While both are highly effective antiviral agents for the treatment of HIV and Hepatitis B, TAF was developed to improve upon the safety limitations observed with TDF.[1][2] This guide provides a detailed comparison of their safety profiles, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This compound alafenamide (TAF) demonstrates a superior safety profile compared to this compound disoproxil fumarate (TDF), primarily with regard to renal and bone toxicity.[1][3][4] This is attributed to TAF's greater plasma stability, which leads to lower circulating levels of this compound and more targeted delivery to lymphocytes and hepatocytes.[2][3] Consequently, TAF is associated with fewer adverse renal events, less impact on renal biomarkers, and smaller reductions in bone mineral density.[1][3][4] However, some studies suggest TAF may be associated with less favorable lipid profiles compared to TDF.[1]
Data Presentation: Quantitative Safety Outcomes
The following tables summarize key quantitative data from comparative studies of TAF and TDF.
Table 1: Comparative Renal Safety of TAF vs. TDF
| Safety Endpoint | TAF | TDF | p-value | Source(s) |
| Discontinuation due to renal adverse events | 0.05% (3/6360) | 0.47% (14/2962) | <0.001 | [3][5] |
| Proximal renal tubulopathy cases | 0 | 10 | <0.001 | [3][5] |
| Median change in serum creatinine | Less elevation | More elevation | <0.00001 | [1][6] |
| Median change in eGFR | Less decline | More decline | <0.0001 | [1][6] |
Table 2: Comparative Bone Safety of TAF vs. TDF
| Safety Endpoint | TAF | TDF | p-value | Source(s) |
| Mean % change in hip BMD (96 weeks) | -0.33% | -2.51% | <0.001 | [4][7] |
| Mean % change in spine BMD (96 weeks) | -0.75% | -2.57% | <0.001 | [4][7] |
| Fractures | 43 | 34 | Not significant | [8] |
| Discontinuation due to bone-related adverse event | 1 participant (pooled) | Not specified | Not significant | [8] |
Signaling Pathway: Mechanism of this compound-Induced Nephrotoxicity
This compound-induced nephrotoxicity is primarily characterized by damage to the proximal renal tubular cells.[9] This is largely due to the accumulation of this compound within these cells, leading to mitochondrial dysfunction.[9][10] The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of this compound-induced nephrotoxicity.
Experimental Protocols
Assessment of Renal Safety
A comprehensive assessment of renal safety in clinical trials comparing TDF and TAF typically involves monitoring the following parameters at baseline and regular intervals (e.g., every 24-48 weeks).[11][12]
-
Estimated Glomerular Filtration Rate (eGFR): Calculated using serum creatinine levels, most commonly with the Cockcroft-Gault or Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equations.[12] A decline in eGFR indicates worsening kidney function.
-
Serum Creatinine: A waste product filtered by the kidneys. Elevated levels suggest impaired kidney function.
-
Urinalysis: A routine test to detect proteinuria (excess protein in the urine) and glycosuria (glucose in the urine), which can be signs of tubular dysfunction.
-
Urine Protein-to-Creatinine Ratio (UPCR) or Urine Albumin-to-Creatinine Ratio (UACR): More sensitive measures of proteinuria and albuminuria, respectively. These are important markers of kidney damage.
-
Biomarkers of Proximal Tubular Dysfunction: These include measuring urinary levels of:
-
Retinol-binding protein (RBP): A protein reabsorbed by the proximal tubules.
-
Beta-2-microglobulin (β2M): Another protein reabsorbed by the proximal tubules.
-
Elevated levels of RBP and β2M in the urine are indicative of proximal tubular damage.[3]
-
Assessment of Bone Safety
The impact of this compound prodrugs on bone health is primarily assessed by measuring changes in bone mineral density (BMD).[4][7]
-
Dual-Energy X-ray Absorptiometry (DXA): This is the gold standard for measuring BMD.[13][14][15][16] DXA scans are typically performed at the lumbar spine and hip at baseline and at regular follow-up intervals (e.g., every 48-96 weeks) to quantify changes in BMD.[4][7]
-
Bone Turnover Markers: Serum or urine levels of specific markers can provide information about the rate of bone formation and resorption.[17] Examples include:
-
Bone Formation Markers: N-terminal propeptide of type I procollagen (P1NP).
-
Bone Resorption Markers: C-terminal telopeptide of type I collagen (CTX).
-
-
Fracture Incidence: The number of bone fractures is recorded as a clinical endpoint.
Experimental Workflow: Clinical Trial Assessment of Renal and Bone Safety
The following diagram outlines a typical workflow for assessing the renal and bone safety of TDF versus TAF in a clinical trial.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. The efficacy and safety of this compound alafenamide versus this compound disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Renal safety of this compound alafenamide vs. This compound disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Bone Safety of this compound Alafenamide Compared to this compound Disoproxil Fumarate Over 2 Years in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal safety of this compound alafenamide vs. This compound disoproxil fumarate: a pooled analysis of 26 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Meta-analysis finds no real difference in safety and effectiveness between this compound formulations | aidsmap [aidsmap.com]
- 9. This compound Renal Toxicity: Evaluation of Cohorts and Clinical Studies—Part 2 [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. An overview of this compound and renal disease for the HIV-treating clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajms.iq [ajms.iq]
- 13. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bone Mineral Density: Clinical Relevance and Quantitative Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Bone turnover change after randomized switch from this compound disoproxil to this compound alafenamide fumarate in men with HIV - PMC [pmc.ncbi.nlm.nih.gov]
Tenofovir Versus Adefovir for Lamivudine-Resistant HBV: A Comparative Guide
For researchers and drug development professionals navigating the treatment landscape of chronic hepatitis B (CHB), particularly in cases of lamivudine resistance, the choice between nucleotide analogues Tenofovir disoproxil fumarate (TDF) and Adefovir dipivoxil (ADV) has been a critical consideration. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and clinical decision-making.
Executive Summary
Clinical evidence demonstrates that this compound (TDF) exhibits superior antiviral efficacy compared to Adefovir (ADV) in patients with lamivudine-resistant chronic hepatitis B.[1][2][3] TDF leads to a more significant reduction in HBV DNA levels and a higher rate of virological response.[1][2][4] While both drugs are generally well-tolerated, TDF's potent antiviral activity and high genetic barrier to resistance have positioned it as a preferred therapeutic option in this patient population.[5][6]
Data Presentation: Performance Metrics
The following tables summarize the key efficacy and safety outcomes from comparative studies of TDF and ADV in lamivudine-resistant HBV patients.
Table 1: Virological and Biochemical Response at 48 Weeks
| Outcome | This compound (TDF) | Adefovir (ADV) | p-value | Source(s) |
| Mean HBV DNA Reduction (log10 copies/mL) | 4.77 - 5.1 | 2.24 - 2.3 | < 0.01 | [1][4] |
| HBV DNA < 10^5 copies/mL | 100% | 44% | 0.001 | [2] |
| Undetectable HBV DNA | Significantly Higher | Lower | < 0.001 | [6][7] |
| ALT Normalization | No Significant Difference | No Significant Difference | > 0.05 | [1][3] |
| HBeAg Seroconversion | No Significant Difference | No Significant Difference | > 0.05 | [3] |
Table 2: Long-Term Outcomes and Safety
| Outcome | This compound (TDF) | Adefovir (ADV) | Source(s) |
| Viral Breakthrough | Not observed (up to 48 months) | Observed | [4] |
| Genotypic Resistance | High genetic barrier, resistance is rare | Resistance can occur, especially with incomplete viral suppression | [4][8] |
| Severe Side Effects | Not reported | Not reported | [2] |
Experimental Protocols
The clinical trials comparing TDF and ADV for lamivudine-resistant HBV generally follow a similar design.
Patient Population
The studies enroll adult patients with chronic hepatitis B who have documented evidence of lamivudine resistance, typically confirmed by genotypic testing for mutations in the YMDD motif of the HBV polymerase.[1][2] Patients generally have high baseline HBV DNA levels.[2]
Treatment Regimen
Patients are randomized to receive either this compound disoproxil fumarate (typically 300 mg once daily) or Adefovir dipivoxil (typically 10 mg once daily).[4][9] In some studies, patients may have continued lamivudine in combination with TDF or ADV.[1]
Efficacy and Safety Monitoring
-
Virological Response: Serum HBV DNA levels are quantified at baseline and at regular intervals (e.g., 3, 6, 9, and 12 months) using real-time polymerase chain reaction (PCR) assays.[1][6]
-
Biochemical Response: Serum alanine aminotransferase (ALT) levels are monitored to assess liver inflammation.[1][6]
-
Serological Response: The presence of HBeAg and anti-HBe is assessed to determine seroconversion.[6][10]
-
Safety: Patients are monitored for adverse events, and renal function is typically assessed by measuring serum creatinine.[6]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing this compound and Adefovir in lamivudine-resistant HBV patients.
Caption: A typical clinical trial workflow for comparing TDF and ADV.
HBV Reverse Transcriptase Inhibition
This diagram illustrates the mechanism of action of nucleotide analogues like this compound and Adefovir in inhibiting HBV replication.
Caption: Mechanism of HBV reverse transcriptase inhibition by nucleotide analogues.
References
- 1. This compound (TDF) has stronger antiviral effect than adefovir (ADV) against lamivudine (LAM)-resistant hepatitis B virus (HBV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of adefovir and this compound in the treatment of lamivudine-resistant hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy of this compound and adefovir in the treatment of chronic hepatitis B: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term effect of this compound in the treatment of lamivudine-resistant HBV in comparison to adefovir [natap.org]
- 5. This compound vs lamivudine plus adefovir in chronic hepatitis B: TENOSIMP-B study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound disoproxil fumarate is superior to lamivudine plus adefovir in lamivudine-resistant chronic hepatitis B patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Hepatitis B virus resistance to this compound: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound disoproxil fumarate for the treatment of lamivudine-resistant hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenofovir on Trial: A Cost-Effectiveness Showdown with Competing NRTIs
For Immediate Publication
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of antiretroviral therapy, Nucleoside Reverse Transcriptase Inhibitors (NRTIs) remain a cornerstone for the management of HIV and chronic hepatitis B. Among these, Tenofovir, in its two prominent forms—this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF)—has been a subject of extensive evaluation. This guide provides a detailed comparison of the cost-effectiveness of this compound against other commonly used NRTIs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound-based regimens, particularly those initiating with this compound, have demonstrated significant cost-effectiveness and improved clinical outcomes compared to older NRTIs like Stavudine and Zidovudine.[1][2] Studies consistently show that initial therapy with this compound leads to increased life expectancy and is an economically efficient strategy in various settings.[1] While the newer formulation, TAF, offers an improved safety profile concerning renal and bone health compared to TDF, its cost-effectiveness is a subject of ongoing debate and varies based on healthcare system perspectives and drug pricing.[3][4][5][6] Comparisons with other NRTIs such as Abacavir have shown nuanced results, with this compound demonstrating superiority in virologic response in patients with high baseline viral loads.
Comparative Efficacy and Cost-Effectiveness
The decision to select an NRTI involves a delicate balance between efficacy, safety, and cost. The following tables summarize key quantitative data from comparative studies.
Table 1: Cost-Effectiveness of First-Line Antiretroviral Therapy Regimens
| Regimen | Discounted Mean Survival (months) | Discounted Lifetime Medical Costs (US$) | Incremental Cost-Effectiveness Ratio (US$/Year of Life Saved vs. No ART) |
| No ART | 36.9 | $610 | - |
| Stavudine-containing | 115.5 | $5,560 | - |
| Zidovudine-containing | 115.7 | $5,720 | - |
| This compound-containing | 125.9 | $5,590 | $670 |
Source: Adapted from a study in India. Costs are in US$2005.[1]
Table 2: Comparative Efficacy of NRTI Combinations in Treatment-Naïve HIV Patients
| NRTI Combination (with Efavirenz) | Virologic Failure Rate (at 96 weeks) | Mean CD4+ Cell Increase (cells/mm³) at 96 weeks |
| This compound DF/Emtricitabine (TDF/FTC) | Low | 200 |
| Abacavir/Lamivudine (ABC/3TC) | Low | 227 |
Source: Data from the ASSERT study.[7] Note: In patients with high baseline HIV RNA (≥100,000 copies/mL), TDF/FTC has shown a significantly lower rate of virologic failure compared to ABC/3TC.[8][9]
Table 3: Cost-Effectiveness of TAF vs. TDF for Pre-Exposure Prophylaxis (PrEP)
| Parameter (5-year horizon) | F/TDF (Generic) | F/TAF (Branded) | Incremental Cost-Effectiveness Ratio (ICER) of F/TAF vs. F/TDF |
| Annual Cost (per person) | ~$8,300 | ~$16,600 | > $7 million per QALY gained |
| Fractures Averted (per 123,610 users) | - | 2,101 | |
| ESRD Cases Averted (per 123,610 users) | - | 25 |
Source: A cost-effectiveness analysis in the United States.[4][6] QALY: Quality-Adjusted Life Year. ESRD: End-Stage Renal Disease.
Experimental Protocols
Objective evaluation of NRTIs relies on standardized experimental procedures. Below are detailed methodologies for key assays.
Viral Load Measurement
Viral load testing is critical for assessing the efficacy of antiretroviral therapy by quantifying the amount of HIV RNA in the blood.[10][11]
Objective: To determine the number of HIV RNA copies per milliliter of plasma.
Methodology: Real-Time Polymerase Chain Reaction (RT-PCR)
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge to separate plasma within 6 hours of collection.
-
Store plasma at -80°C until analysis.
-
-
RNA Extraction:
-
Utilize a commercial viral RNA extraction kit (e.g., Qiagen QIAamp Viral RNA Mini Kit).
-
Lyse viral particles to release RNA.
-
Bind RNA to a silica membrane column.
-
Wash the membrane to remove inhibitors.
-
Elute purified RNA in a nuclease-free buffer.
-
-
Reverse Transcription and Amplification:
-
Perform one-step RT-PCR using a sequence-specific primer for HIV RNA.
-
The reverse transcriptase enzyme synthesizes complementary DNA (cDNA) from the viral RNA template.
-
The DNA polymerase then amplifies a specific region of the HIV genome.
-
A fluorescent probe that binds to the target sequence is included. The fluorescence signal increases proportionally with the amount of amplified DNA.
-
-
Quantification:
-
Run a standard curve with known concentrations of HIV RNA in parallel with the patient samples.
-
The cycle threshold (Ct) value (the cycle number at which the fluorescence signal crosses a certain threshold) is inversely proportional to the initial amount of viral RNA.
-
Calculate the viral load in copies/mL by interpolating the Ct value of the sample on the standard curve.[12][13]
-
Interpretation of Results:
-
Undetectable Viral Load: Typically below the lower limit of detection of the assay (e.g., <20 or <50 copies/mL), indicating successful viral suppression.[11]
-
Virologic Failure: A persistent viral load of ≥1000 copies/mL after at least 6 months of therapy, which may indicate poor adherence or the development of drug resistance.[11]
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the potential of a drug to cause cell death, a crucial aspect of its safety profile.
Objective: To measure the reduction of mitochondrial dehydrogenase activity in living cells as an indicator of cytotoxicity.
Methodology:
-
Cell Culture:
-
Seed human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., MT-2) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate for 24 hours to allow cells to adhere and stabilize.
-
-
Drug Treatment:
-
Prepare serial dilutions of the NRTI being tested.
-
Add the drug dilutions to the wells and incubate for a specified period (e.g., 72 hours). Include a vehicle control (no drug) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Addition:
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration to determine the 50% cytotoxic concentration (CC50).
-
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Workflow for viral load measurement.
References
- 1. Cost-Effectiveness of this compound as First-Line Antiretroviral Therapy in India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cost-Effectiveness of this compound Instead of Zidovudine for Use in First-Line Antiretroviral Therapy in Settings without Virological Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cost–effectiveness of switching from this compound disoproxil fumarate to this compound alafenamide versus entecavir for chronic hepatitis B patients in Greece - PMC [pmc.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
- 5. Cost-effectiveness of this compound alafenamide fumarate for treatment of chronic hepatitis B: Evidence from a tertiary hospital in Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Pricing of Branded this compound Alafenamide-Emtricitabine Relative to Generic this compound Disoproxil Fumarate-Emtricitabine for HIV Preexposure Prophylaxis: A Cost-Effectiveness Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 96-Week results of abacavir/lamivudine versus this compound/emtricitabine, plus efavirenz, in antiretroviral-naive, HIV-1-infected adults: ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abacavir-lamivudine versus this compound-emtricitabine for initial HIV-1 therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [iro.uiowa.edu]
- 10. Viral load monitoring for HIV - Wikipedia [en.wikipedia.org]
- 11. icap.columbia.edu [icap.columbia.edu]
- 12. Correlation between viral load measurements and outcome in clinical trials of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iasusa.org [iasusa.org]
A Comparative Guide to In-Vivo Efficacy of Tenofovir Prodrug Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vivo efficacy of two prominent prodrug formulations of Tenofovir: this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF). This compound is a potent nucleotide reverse transcriptase inhibitor crucial in the management of HIV and Hepatitis B (HBV) infections. However, its poor oral bioavailability necessitates prodrug strategies to enhance its therapeutic efficacy. This document summarizes key experimental data, outlines methodologies from pivotal studies, and visualizes the underlying biochemical pathways and experimental workflows.
Executive Summary
Both TDF and TAF are highly effective in suppressing viral replication. TAF, a newer prodrug, is designed for more efficient delivery of the active metabolite, this compound diphosphate (TFV-DP), into target cells at a significantly lower oral dose than TDF.[1] This targeted delivery mechanism results in greater plasma stability and approximately 90% lower systemic plasma concentrations of this compound, which is associated with an improved safety profile, particularly concerning renal and bone health.[2][3][4]
Data Presentation: In-Vivo Efficacy, Pharmacokinetics, and Safety
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the in-vivo performance of TDF and TAF.
Table 1: Comparative Pharmacokinetics
| Parameter | This compound Disoproxil Fumarate (TDF) | This compound Alafenamide (TAF) | Key Findings | Reference |
| Oral Dose | 300 mg daily | 10 mg or 25 mg daily | TAF is administered at a much lower dose.[5] | [5] |
| Plasma this compound (TFV) AUC | ~3,410 ng·hr/mL | ~297 ng·hr/mL | TAF results in >90% lower plasma this compound exposure.[3] | [3] |
| Intracellular this compound Diphosphate (TFV-DP) Concentration | Lower | 6.5-times higher than TDF | TAF leads to significantly higher concentrations of the active metabolite in target cells.[5] | [5] |
| Plasma Half-life (Prodrug) | ~0.51 hours | ~0.97 hours | TAF is more stable in plasma.[6] | [6] |
| Intracellular Half-life (TFV-DP) | >24 hours | ~25 hours | Both formulations lead to persistent intracellular levels of the active metabolite.[7][8] | [7][8] |
Table 2: Comparative Clinical Efficacy (HIV-1 Treatment)
| Study/Endpoint | TDF-based Regimen | TAF-based Regimen | Key Findings | Reference |
| Viral Suppression (<50 copies/mL) at Week 48 (Treatment-Naïve) | 89.5% - 90% | 90.2% - 92% | Viral suppression rates are similar and high for both formulations in treatment-naïve patients.[9][10] | [9][10] |
| Viral Suppression (<50 copies/mL) at Week 144 (Treatment-Naïve) | 80.0% | 84.2% | TAF showed statistically superior efficacy at week 144.[10] | [10] |
| Viral Suppression in Boosted Regimens (with Ritonavir/Cobicistat) | 92% | 94% | TAF showed a modest but statistically significant advantage in boosted regimens.[11] | [11] |
| Viral Suppression in Unboosted Regimens | ~90% | ~90% | No significant difference in efficacy was observed in unboosted regimens.[11] | [11] |
| Virologic Failure with Resistance (Week 48) | 0.72% | 0.80% | The rate of resistance development was similar between the two groups.[9] | [9] |
Table 3: Comparative Clinical Efficacy (Chronic Hepatitis B Treatment)
| Study/Endpoint | TDF-based Regimen | TAF-based Regimen | Key Findings | Reference |
| Viral Suppression (HBV DNA < 20 IU/mL) at Week 48 | 67.74% | 37.50% | In one study with high viral load patients, TDF showed a higher viral suppression rate than TAF at week 48.[12] | [12] |
| Viral Suppression (HBV DNA < 15 IU/mL) at 36 months | 86.1% | 83.3% | Real-world data showed comparable long-term viral suppression rates.[13] | [13] |
| ALT Normalization at 36 months | 85.7% | 86.2% | Both formulations showed similar rates of ALT normalization.[13] | [13] |
Table 4: Comparative Safety Profile (Renal and Bone)
| Parameter | TDF-based Regimen | TAF-based Regimen | Key Findings | Reference |
| Mean % Change in Hip BMD | -2.51% to -2.95% | -0.33% to -0.66% | TAF is associated with significantly smaller decreases in hip bone mineral density.[3][14] | [3][14] |
| Mean % Change in Spine BMD | -2.57% to -2.86% | -0.75% to -1.30% | TAF is associated with significantly smaller decreases in spine bone mineral density.[3][14] | [3][14] |
| Median Change in eGFR (mL/min) | -4.8 | -1.2 | TAF has a smaller impact on the estimated glomerular filtration rate.[14] | [14] |
| Renal-related Discontinuations | 12 participants | 0 participants | No participants on TAF discontinued due to renal adverse events in a 144-week study.[10] | [10] |
Experimental Protocols
Below are summaries of typical experimental protocols used in the in-vivo evaluation of this compound prodrugs.
Preclinical In-Vivo Efficacy in Animal Models
-
Animal Model: HBV Transgenic Mice.
-
Dosage: Oral administration of TDF (e.g., 33-300 mg/kg/day) or TAF.
-
Duration: Treatment is typically administered for several weeks (e.g., 42 days).[1]
-
Analysis: Serum HBV DNA levels are quantified at regular intervals to assess viral suppression.
-
Outcome: The primary outcome is the reduction in viral replication over the treatment period.[1]
Clinical Trials in HIV-1 and HBV Infected Patients
-
Study Design: Randomized, double-blind, active-controlled clinical trials are the gold standard.[10][15] For instance, treatment-naïve HIV-1 positive adults are randomized to receive either a TDF-based or a TAF-based single-tablet regimen.[3]
-
Participants: Studies enroll treatment-naïve or treatment-experienced adults with HIV-1 or chronic HBV infection, with specific inclusion criteria such as viral load and serum alanine aminotransferase (ALT) levels.[15]
-
Treatment: Participants receive a once-daily oral dose of the assigned regimen.
-
Efficacy Endpoints:
-
Safety Endpoints:
-
Renal: Changes in serum creatinine, estimated glomerular filtration rate (eGFR), and markers of proximal renal tubular function (e.g., urinary protein to creatinine ratio).[3]
-
Bone: Changes in bone mineral density (BMD) at the hip and lumbar spine, measured by dual-energy X-ray absorptiometry (DXA).[3][4]
-
General: Incidence of adverse events and laboratory abnormalities.
-
-
Pharmacokinetic Analysis: Plasma concentrations of the prodrug and this compound, and intracellular concentrations of this compound diphosphate in peripheral blood mononuclear cells (PBMCs) are measured using liquid chromatography-mass spectrometry (LC-MS).[1]
Mandatory Visualizations
Intracellular Activation Pathway of this compound Prodrugs
The following diagram illustrates the intracellular conversion of TDF and TAF into the active antiviral agent, this compound diphosphate (TFV-DP).
Caption: Intracellular metabolic activation of TDF and TAF to the active TFV-DP.
Generalized Workflow for Clinical Efficacy Comparison
The diagram below outlines a typical workflow for a clinical trial comparing two this compound prodrug formulations.
Caption: Generalized workflow for a comparative clinical trial of TDF vs. TAF.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. P99 Renal and bone safety of this compound alafenamide vs this compound disoproxil fumarate | Sexually Transmitted Infections [sti.bmj.com]
- 4. Improvement of bone mineral density and markers of proximal renal tubular function in chronic hepatitis B patients switched from this compound disoproxil fumarate to this compound alafenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alafenamide versus this compound disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Improved pharmacokinetics of this compound ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]
- 7. Nucleotide Analog Prodrug, this compound Disoproxil, Enhances Lymphoid Cell Loading Following Oral Administration in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor this compound Leads to Preferential Distribution and Accumulation in Lymphatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of this compound alafenamide versus this compound disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Meta-analysis finds no real difference in safety and effectiveness between this compound formulations | aidsmap [aidsmap.com]
- 12. Comparison of efficacy and safety of entecavir, this compound disoproxil fumarate, and this compound alafenamide fumarate treatment in patients with high viral load of hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of this compound alafenamide versus this compound disoproxil fumarate in treatment-naïve chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study to Compare this compound Alafenamide (TAF) Versus this compound Disoproxil Fumarate (TDF) in Participants With Chronic Hepatitis B Infection Who Are Positive for Hepatitis B e Antigen [clinicaltrials.stanford.edu]
A Comparative Analysis of Tenofovir Formulations in Clinical Trials: Efficacy and Safety Endpoints
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis and validation of clinical trial endpoints for two formulations of Tenofovir: this compound Disoproxil Fumarate (TDF) and this compound Alafenamide (TAF). This compound is a cornerstone of antiretroviral therapy for HIV infection and is also used for the treatment of Hepatitis B. This document compares the performance of TDF and TAF across various clinical indications, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety endpoints from major clinical trials comparing TAF and TDF for the treatment of HIV-1 and Chronic Hepatitis B.
HIV-1 Treatment in Treatment-Naive Adults
| Endpoint | TAF-based Regimen | TDF-based Regimen | Key Findings | Citations |
| Virologic Success (HIV-1 RNA <50 copies/mL) at Week 48 | 92% | 90% | TAF was found to be non-inferior to TDF in achieving virologic suppression.[1] | [1] |
| Virologic Success (HIV-1 RNA <50 copies/mL) at Week 144 | 84.2% | 80.0% | TAF demonstrated statistical superiority in maintaining virologic suppression over a longer duration.[1] | [1] |
| Mean Change in Spine Bone Mineral Density (BMD) at Week 48 | -1.30% | -2.86% | Patients receiving TAF experienced significantly less reduction in spine BMD.[2] | [2] |
| Mean Change in Hip Bone Mineral Density (BMD) at Week 48 | -0.66% | -2.95% | TAF was associated with a smaller decrease in hip BMD compared to TDF.[2] | [2] |
| Renal-related Discontinuation | 0% | 1.4% (12 participants) | No participants discontinued the TAF regimen due to renal adverse events, compared to twelve on the TDF regimen.[1] | [1] |
| Changes in Serum Lipids (Total Cholesterol) at Week 48 | +30% | +13% | TAF was associated with greater increases in serum lipids.[2] | [2] |
HIV Pre-Exposure Prophylaxis (PrEP)
| Endpoint | Emtricitabine/TAF | Emtricitabine/TDF | Key Findings | Citations |
| HIV Incidence Rate (per 100 person-years) | 0.16 | 0.34 | Emtricitabine/TAF was non-inferior to Emtricitabine/TDF for HIV prevention.[3] | [3] |
| Bone and Renal Safety Biomarkers | Superior | Inferior | Emtricitabine/TAF demonstrated superiority in all six prespecified bone mineral density and renal biomarker safety endpoints.[3] | [3] |
Chronic Hepatitis B (HBeAg-Negative) Treatment
| Endpoint | This compound Alafenamide (TAF) | This compound Disoproxil Fumarate (TDF) | Key Findings | Citations |
| HBV DNA <29 IU/mL at Week 48 | 64% | 67% | TAF was non-inferior to TDF in achieving viral suppression in HBeAg-positive patients.[4] | [4] |
| Bone and Renal Safety | Improved | TAF showed improved bone and renal safety profiles compared to TDF.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for key experiments cited in the comparison.
Quantification of HIV-1 RNA
The primary efficacy endpoint in most HIV clinical trials is the proportion of subjects with plasma HIV-1 RNA below a certain threshold (typically <50 copies/mL). This is most commonly measured using real-time polymerase chain reaction (RT-PCR) assays.[5]
Experimental Workflow for HIV-1 RNA Quantification:
Caption: Workflow for HIV-1 RNA quantification using RT-PCR.
Measurement of Bone Mineral Density (BMD)
Changes in bone mineral density are a key safety endpoint in this compound clinical trials. Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD.[6][7]
Experimental Workflow for BMD Measurement:
Caption: Workflow for Bone Mineral Density (BMD) measurement using DXA.
Assessment of Renal Function
Renal safety is a critical consideration with this compound treatment. Key parameters include estimated glomerular filtration rate (eGFR) and markers of tubular dysfunction.
Experimental Protocol for Renal Function Assessment:
-
Serum Creatinine: Measured using a calibrated enzymatic assay.
-
eGFR Calculation: Calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.[8]
-
Urine Protein-to-Creatinine Ratio (UPCR): Assessed from a spot urine sample to quantify proteinuria.
-
Urine Albumin-to-Creatinine Ratio (UACR): Assessed from a spot urine sample to quantify albuminuria.
-
Serum Phosphate: Measured to assess for hypophosphatemia, a sign of tubular dysfunction.
Signaling Pathways
Understanding the molecular mechanisms underlying the effects of this compound is crucial for drug development and patient management.
This compound-Induced Nephrotoxicity Signaling Pathway
This compound-induced nephrotoxicity is primarily associated with its accumulation in renal proximal tubular cells, leading to mitochondrial dysfunction and activation of inflammatory pathways.[9][10]
Caption: Signaling pathway of this compound-induced nephrotoxicity.
This compound's Effect on Bone Metabolism
This compound can impact bone metabolism by affecting the function of osteoclasts (cells that resorb bone) and osteoblasts (cells that form bone).[3][11]
Caption: this compound's impact on bone cell activity.
Conclusion
The development of this compound Alafenamide (TAF) represents a significant advancement in antiretroviral therapy, offering comparable efficacy to this compound Disoproxil Fumarate (TDF) with an improved bone and renal safety profile.[1][2][4][9] This is particularly important for the long-term management of HIV and Hepatitis B. The choice between TAF and TDF should be individualized based on patient characteristics, including pre-existing renal or bone conditions, and a thorough assessment of the potential risks and benefits. The data and methodologies presented in this guide are intended to support evidence-based decision-making in clinical research and drug development.
References
- 1. This compound and Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Copy Quantification of HIV-1 in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound Disoproxil Fumarate on Bone Quality beyond Bone Density—A Scoping Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-associated bone density loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Bone density testing in clinical practice. | Semantic Scholar [semanticscholar.org]
- 8. This compound-Induced Renal Dysfunction Among HIV-Infected Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induced renal damage is associated with activation of NF-κB inflammatory signaling pathway and PARP overactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced nephrotoxicity: incidence, mechanism, risk factors, prognosis and proposed agents for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of Tenofovir: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Tenofovir, a widely used antiretroviral agent, requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound and related materials in a laboratory setting.
All waste containing this compound Disoproxil Fumarate, including empty containers, contaminated personal protective equipment (PPE), and cleanup materials, must be treated as hazardous chemical waste.[1] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Spill Response and Cleanup
Immediate and appropriate action is crucial in the event of a this compound spill to prevent exposure and contamination.
For Solid Spills:
-
Gently cover the spill with a damp paper towel to avoid raising dust.[1]
-
Carefully scoop the material into a labeled hazardous waste container.[1]
For Liquid Spills:
-
Use an appropriate chemical absorbent pad or spill kit to contain and absorb the spill.[1]
-
Clean the spill area with a suitable detergent and water.[1]
-
All materials used for cleanup must be disposed of as hazardous waste.[1]
Disposal of this compound-Containing Waste
A systematic approach to the collection and disposal of this compound waste is essential for laboratory safety and regulatory compliance.
Waste Segregation and Collection:
-
Non-infectious waste , such as paper and packaging from outside the immediate laboratory area, can be disposed of in standard trash receptacles.
-
Infectious waste , including used tubes, pipette tips, gloves, and specimen containers that have come into contact with this compound in a biological context, should be sealed in double biohazard bags and placed in designated red, rigid, lidded waste bins labeled with the biohazard symbol.[2]
-
Sharps , such as needles and broken glass, must be placed in a properly labeled, puncture-resistant sharps container.[2]
-
Chemical Waste : All materials containing this compound, including contaminated PPE and cleanup materials from spills, must be collected in a clearly labeled, sealed, and compatible container.[1]
Labeling and Storage:
-
Waste containers for this compound must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound Disoproxil Fumarate".[1]
-
Store waste containers in a designated, secure area away from incompatible materials.
Final Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]
-
Do not dispose of this compound or its containers in the regular trash or down the drain.[1]
-
For household quantities, the FDA recommends mixing the medicine with an undesirable substance like coffee grounds or cat litter, placing it in a sealed bag, and then in the trash.[3] However, this is not the standard for laboratory settings.
| Waste Type | Recommended Disposal Container | Disposal Method |
| Solid this compound Waste | Labeled, sealed, compatible hazardous waste container | Collection by licensed hazardous waste contractor for incineration or landfill.[4] |
| Liquid this compound Waste | Labeled, sealed, compatible hazardous waste container | Collection by licensed hazardous waste contractor for incineration or landfill.[4] |
| Contaminated Labware (disposable) | Labeled, sealed, compatible hazardous waste container | Collection by licensed hazardous waste contractor for incineration or landfill.[1] |
| Contaminated Sharps | Puncture-resistant sharps container labeled as "Hazardous Waste" | Collection by licensed hazardous waste contractor. |
| Contaminated PPE | Labeled, sealed, compatible hazardous waste container | Collection by licensed hazardous waste contractor for incineration or landfill.[1] |
Experimental Protocols
While specific, publicly available experimental protocols for the chemical neutralization of this compound for disposal purposes are not prevalent, studies on its degradation provide some insight. This compound has been shown to degrade under acidic and alkaline hydrolytic conditions.[5] One study estimated the half-life of this compound to be approximately 25.34 hours in acidic conditions and 384.49 hours in alkaline conditions.[5] However, these findings are for analytical purposes and are not validated disposal procedures. The standard and required practice remains disposal as hazardous chemical waste through a licensed contractor.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. extranet.who.int [extranet.who.int]
- 3. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 4. This compound Disoproxil Fumarate | C23H34N5O14P | CID 6398764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of degradation kinetics and physicochemical stability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Tenofovir
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Tenofovir is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) protocols, operational handling procedures, and proper disposal methods.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound in a laboratory setting. Selections should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Type | Equipment | Specific Recommendations & Considerations |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a full face shield.[1][2] | Wear safety glasses with side shields at a minimum.[1][2] If there is a risk of splashes, dust, or aerosols, use chemical splash goggles.[1][2] A full face shield is recommended when there is a potential for direct facial contact with the substance.[1][2] An emergency eye wash station should be readily accessible. |
| Skin Protection | Impermeable gloves and a lab coat or other protective overgarment.[3][4] | Nitrile or other impervious gloves are recommended. Since no specific glove material is universally recommended due to varying preparations, it is crucial to select gloves that are resistant to the specific product and any solvents being used.[3] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4] |
| Respiratory Protection | Respiratory protective device. | Not typically required for normal handling of packaged products. However, if handling bulk, crushed, or broken tablets, or if there is a potential for uncontrolled release or unknown exposure levels, a powered air-purifying respirator (PAPR) with HEPA filters or a positive-pressure air-supplied respirator should be used. In cases of brief exposure or low contamination, a respiratory filter device may be sufficient.[3] |
Operational Handling and Disposal Plan
Adherence to proper handling and disposal procedures is critical to minimize exposure and environmental impact. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Procedural Guidance
General Hygiene and Safety:
-
Avoid contact with skin and eyes.[3]
-
Keep away from foodstuffs and beverages.[3]
-
Wash hands before breaks and at the end of work.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Immediately remove any soiled or contaminated clothing.[3]
Disposal of this compound Waste:
-
Excess and Expired Material: Unused or expired this compound should be disposed of through a licensed hazardous material disposal company.[4]
-
Contaminated Materials: Items such as used gloves, lab coats, and other contaminated materials should be disposed of in the same manner as the product itself.[4]
-
Avoid Environmental Release: Do not flush this compound down the toilet or dispose of it in drains or water courses.[4][5][6][7] For unused medication in a non-laboratory context, medicine take-back programs are recommended.[5][6][7][8]
By implementing these safety measures, laboratories can effectively mitigate the risks associated with handling this compound, ensuring the well-being of personnel and minimizing environmental impact.
References
- 1. msd.com [msd.com]
- 2. msd.com [msd.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Bictegravir, Emtricitabine, and this compound Alafenamide - The Medical Group of New Jersey | Sussex Cardiology [sussexheart.com]
- 6. Emtricitabine and this compound disoproxil fumarate – Health Information Library | PeaceHealth [peacehealth.org]
- 7. Bictegravir, Emtricitabine, and this compound Alafenamide – Health Information Library | PeaceHealth [peacehealth.org]
- 8. This compound alafenamide - Mitchell, Whittaker and Wu [doctorsalexandriava.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
